Benzo(A)fluoranthene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-8-15-13(6-1)12-14-7-5-11-17-16-9-3-4-10-18(16)20(15)19(14)17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDXASJSCOTNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059756 | |
| Record name | Benzo[a]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203-33-8, 56832-73-6 | |
| Record name | Benzo[a]fluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)fluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056832736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[a]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)FLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D03I23M795 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Benzo(a)fluoranthene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzo(a)fluoranthene (C₂₀H₁₂), a polycyclic aromatic hydrocarbon (PAH). The information herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for toxicological studies, environmental analysis, and as a reference in drug design and metabolism studies.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These values are essential for predicting its environmental fate, bioavailability, and metabolic pathways.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₂ | [1] |
| Molar Mass | 252.31 g/mol | [2] |
| Appearance | Orange-yellow needles or crystals | [1] |
| Melting Point | 144 to 145 °C (291 to 293 °F; 417 to 418 K) | [1] |
| Boiling Point | Data not readily available; PAHs generally have high boiling points. | |
| Water Solubility | Very low; characteristic of high molecular weight PAHs. | [3] |
| Vapor Pressure | 5 x 10⁻⁷ mm Hg (at 20 °C) | [3] |
| LogP (Octanol/Water) | 6.4 | [2] |
| Henry's Law Constant | 5 x 10⁻⁷ atm·m³/mol | [3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of PAHs like this compound are outlined below. These protocols are based on established analytical techniques.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC).
-
Capillary Method: A small, powdered sample of this compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
-
Differential Scanning Calorimetry (DSC): A small, weighed sample is placed in a DSC pan and heated at a constant rate in a controlled atmosphere. The instrument measures the heat flow to the sample relative to a reference. The onset and peak of the endothermic melting transition provide a precise melting point. A simultaneous thermal analyzer (STA) can also be used to determine melting and boiling points by observing mass loss and heat flow rates.[4]
Determination of Water Solubility
The low aqueous solubility of PAHs necessitates sensitive analytical methods for its determination.
-
Generator Column Method: A solid support in a column is coated with this compound. Water is then passed through the column at a constant, slow flow rate to ensure saturation. The concentration of this compound in the eluted water is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or UV detection, or gas chromatography-mass spectrometry (GC-MS).
-
Shake-Flask Method: An excess amount of this compound is added to a flask containing high-purity water. The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium. The solution is then filtered or centrifuged to remove undissolved particles, and the concentration of the dissolved compound in the aqueous phase is quantified.
Determination of Vapor Pressure
The Knudsen effusion method is a common technique for determining the low vapor pressures of solid organic compounds like PAHs.[5]
-
Knudsen Effusion Method: A known mass of the sample is placed in a thermostated effusion cell with a small orifice. The cell is placed in a high vacuum. The rate of mass loss due to the effusion of vapor through the orifice is measured at different temperatures. The vapor pressure can then be calculated from the rate of mass loss and the known parameters of the cell and orifice.[5]
Determination of Octanol-Water Partition Coefficient (LogP)
LogP is a critical parameter for predicting the environmental partitioning and bioaccumulation potential of a compound.
-
Shake-Flask Method (OECD Guideline 107): Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of this compound is dissolved in the octanol phase, which is then mixed with the water phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete separation. The concentration of this compound in both the octanol and water phases is determined, and the LogP is calculated as the logarithm of the ratio of the concentrations.
-
HPLC Method (OECD Guideline 117): A reversed-phase HPLC column is used with a mobile phase of a known composition (e.g., methanol-water). The retention time of this compound is measured and compared to the retention times of a series of standard compounds with known LogP values. A calibration curve of log(retention factor) versus LogP is used to determine the LogP of the test compound.
Determination of Henry's Law Constant
The Henry's Law Constant describes the partitioning of a compound between the air and water phases.
-
Gas-Stripping Method: A solution of this compound in water is placed in a sealed vessel. An inert gas is bubbled through the solution at a constant rate. The concentration of the compound in the off-gas and/or the decrease in the aqueous concentration over time is measured. The Henry's Law Constant can be calculated from these measurements and the flow rate of the gas.[3]
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic activation pathway of PAHs and a general workflow for the experimental determination of their physicochemical properties.
Caption: Metabolic activation of PAHs via the cytochrome P450 pathway.
Caption: Workflow for determining physicochemical properties.
Metabolic Activation and Signaling Pathway
Polycyclic aromatic hydrocarbons like this compound are generally metabolized by cytochrome P450 (CYP) enzymes.[6] This metabolic activation is a critical step in their mechanism of toxicity, including carcinogenicity. The expression of key CYP enzymes, such as CYP1A1 and CYP1B1, is regulated by the aryl hydrocarbon receptor (AhR) signaling pathway.[7]
Upon entering a cell, PAHs can bind to the AhR, which is a ligand-activated transcription factor. This complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). The AhR/ARNT complex binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the increased expression of enzymes involved in xenobiotic metabolism, including CYP1A1 and CYP1B1.[8] These induced enzymes then metabolize the PAHs, often leading to the formation of reactive intermediates such as dihydrodiol epoxides, which can covalently bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis.[9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzo(a)pyrene modulates fluoranthene-induced cellular responses in HT-29 colon cells in a dual exposure system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. This compound | C20H12 | CID 9146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of individual cytochrome P450 enzymes on oxidative metabolism of benzo[a]pyrene in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benzo(a)fluoranthene: A Technical Overview of its Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo(a)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings. It is a non-alternant PAH, characterized by the presence of a five-membered ring fused with benzene rings. This structural feature imparts unique physicochemical and toxicological properties. This compound is an environmental pollutant formed during the incomplete combustion of organic materials. Its presence in the air, water, and soil, as well as in smoked and grilled foods, raises concerns due to its classification as a potential human carcinogen. This technical guide provides an in-depth overview of the structure, molecular weight, physicochemical properties, synthesis, analytical methodologies, and metabolic pathways of this compound.
Chemical Structure and Molecular Weight
This compound is a pentacyclic aromatic hydrocarbon with the chemical formula C₂₀H₁₂.[1] Its structure is characterized by a fluoranthene core with an additional fused benzene ring.
Molecular Formula: C₂₀H₁₂[1][2][3]
Molecular Weight: 252.31 g/mol [2][3]
IUPAC Name: Benzo[a]aceanthrylene[1]
CAS Number: 203-33-8[2]
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and biological interactions. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₂ | [1][2][3] |
| Molecular Weight | 252.31 g/mol | [2][3] |
| Appearance | Pale yellow needles or crystals | [1] |
| Melting Point | 144-145 °C | [1] |
| Boiling Point | 481 °C (estimated) | |
| Water Solubility | 0.0014 mg/L at 25 °C (estimated) | |
| LogP (Octanol-Water Partition Coefficient) | 5.88 (estimated) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its derivatives can be achieved through various organic reactions. A common approach involves the construction of the polycyclic system through cycloaddition reactions or palladium-catalyzed cross-coupling reactions. A representative protocol based on a Diels-Alder reaction followed by dehydration is described below.
Reaction: Diels-Alder reaction of a 1,3-diarylbenzo[c]furan with acenaphthylene, followed by acid-catalyzed dehydration.
Materials:
-
Substituted 1,3-diarylbenzo[c]furan (1.0 equivalent)
-
Acenaphthylene (1.2-1.5 equivalents)
-
Xylenes (solvent)
-
p-Toluenesulfonic acid (PTSA) (0.2 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 1,3-diarylbenzo[c]furan and acenaphthylene in xylenes.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Once the Diels-Alder reaction is complete, cool the mixture to room temperature.
-
Add p-toluenesulfonic acid (PTSA) to the reaction mixture and stir at room temperature for 2-4 hours to facilitate dehydration.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (DCM).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
Analytical Determination of this compound
The detection and quantification of this compound in various matrices are typically performed using chromatographic techniques coupled with sensitive detectors.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Extraction of the sample with a suitable organic solvent (e.g., hexane, dichloromethane) followed by cleanup using solid-phase extraction (SPE) to remove interfering substances.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Identification: Based on the retention time and the mass spectrum of the analyte compared to a certified reference standard.
-
Quantification: Using an internal standard method.
-
Method 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
-
Sample Preparation: Similar to GC-MS, involving solvent extraction and SPE cleanup.
-
Instrumentation: An HPLC system with a C18 reversed-phase column and a fluorescence detector.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Fluorescence Detector Conditions:
-
Excitation Wavelength: 288 nm
-
Emission Wavelength: 430 nm
-
-
Identification and Quantification: Based on the retention time and fluorescence signal intensity compared to a calibration curve prepared with standards.
Metabolic Pathway and Toxicological Workflow
The carcinogenicity of this compound is linked to its metabolic activation into reactive intermediates that can bind to DNA, leading to mutations. The metabolic pathway is primarily mediated by cytochrome P450 enzymes.
The diagram above illustrates the metabolic activation of this compound. Initially, cytochrome P450 enzymes oxidize this compound to form an arene epoxide. This epoxide can then be detoxified by epoxide hydrolase to a dihydrodiol or can rearrange to a phenol. The dihydrodiol can be further oxidized by CYP450 to form a highly reactive diol epoxide, which is considered the ultimate carcinogen. This diol epoxide can covalently bind to DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.
References
Synthesis of Benzo(a)fluoranthene: A Technical Guide for Laboratory Professionals
Introduction: Benzo(a)fluoranthene, also known as Benz(a)aceanthrylene or 1,2-Benzfluoranthene, is a polycyclic aromatic hydrocarbon (PAH) consisting of a benzene ring fused to a fluoranthene core. As a member of the PAH family, it is a subject of significant interest in environmental science and toxicology due to its formation during the incomplete combustion of organic materials. In laboratory settings, the targeted synthesis of this compound and its derivatives is crucial for the preparation of analytical standards, metabolites, and for structure-activity relationship studies in materials science and drug discovery. This technical guide provides an in-depth overview of established and modern synthetic pathways for the laboratory-scale preparation of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Pathway 1: Palladium-Catalyzed Intramolecular Arene-Triflate Coupling
A modern and efficient approach to constructing the this compound skeleton involves a palladium-catalyzed intramolecular C-H arylation, specifically the coupling of an aryl triflate with an adjacent arene. This method, developed by Rice and Cai, offers a high-yield route from a custom-synthesized phenolic precursor. The key step is the formation of the five-membered ring through a Pd(0)-catalyzed cyclization.
Reaction Scheme:
Caption: Palladium-catalyzed intramolecular cyclization pathway.
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |
| 1 | 1-(2-Bromophenyl)acenaphthylene-1-ol | 1-Acenaphthenol | 85 | 163-164 |
| 2 | 1-(2-Bromophenyl)acenaphthylene | 1-(2-Bromophenyl)acenaphthylene-1-ol | 95 | 114-115 |
| 3 | 2'-Acenaphthylen-1-ylphenol | 1-(2-Bromophenyl)acenaphthylene | 75 | 158-159 |
| 4 | 2'-Acenaphthylen-1-ylphenyl triflate | 2'-Acenaphthylen-1-ylphenol | 92 | Oil |
| 5 | This compound | 2'-Acenaphthylen-1-ylphenyl triflate | 83 | 142-143 |
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2-Bromophenyl)acenaphthylene-1-ol
-
A solution of 2-bromophenylmagnesium bromide is prepared in anhydrous diethyl ether from magnesium turnings and 1,2-dibromobenzene.
-
To this Grignard reagent, a solution of 1-acenaphthenone in anhydrous benzene is added dropwise with stirring.
-
The reaction mixture is refluxed for 2 hours and then stirred at room temperature overnight.
-
The mixture is hydrolyzed by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-benzene gradient to afford the product as a white solid.
Step 2: Synthesis of 1-(2-Bromophenyl)acenaphthylene
-
A solution of 1-(2-bromophenyl)acenaphthylene-1-ol and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed for 2 hours.
-
The reaction mixture is cooled, washed with aqueous sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The residue is chromatographed on silica gel with hexane as the eluent to yield the product.
Step 3: Synthesis of 2'-Acenaphthylen-1-ylphenol
-
A solution of 1-(2-bromophenyl)acenaphthylene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of n-butyllithium in hexane is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Trimethyl borate is added, and the mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with 10% aqueous HCl. The product is extracted with diethyl ether.
-
The ether extract is washed with water, and then treated with 10% aqueous sodium hydroxide.
-
To the aqueous layer, 30% hydrogen peroxide is added, and the mixture is stirred for 2 hours.
-
The solution is acidified with concentrated HCl, and the resulting precipitate is collected by filtration, washed with water, and dried to give the crude phenol.
-
Purification is achieved by column chromatography on silica gel.
Step 4: Synthesis of 2'-Acenaphthylen-1-ylphenyl trifluoromethanesulfonate
-
To a solution of 2'-acenaphthylen-1-ylphenol in dichloromethane at 0 °C is added pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O).
-
The mixture is stirred at 0 °C for 3 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with 10% HCl, water, and brine.
-
The solution is dried over anhydrous sodium sulfate and concentrated to give the triflate as an oil, which is used in the next step without further purification.
Step 5: Synthesis of this compound
-
A mixture of the crude 2'-acenaphthylen-1-ylphenyl triflate, palladium(II) acetate (5 mol %), and triphenylphosphine (10 mol %) in 1,2-dichlorobenzene is refluxed under a nitrogen atmosphere for 4 hours.
-
The reaction mixture is cooled and passed through a short column of silica gel to remove the catalyst.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using hexane as the eluent.
-
Recrystallization from ethanol yields pure this compound as pale yellow crystals.
Pathway 2: Classical Synthesis via Pschorr Cyclization
A classical, multi-step synthesis reported by Ray and Harvey provides a robust, albeit longer, route to this compound. This pathway involves the construction of a key aminostilbene intermediate, followed by a Pschorr-type intramolecular radical cyclization to form the final aromatic system.
Reaction Scheme:
Caption: Classical synthesis of this compound via Pschorr cyclization.
Quantitative Data Summary
| Step | Product | Starting Material(s) | Yield (%) | Melting Point (°C) |
| 1 | α-(2-Nitrophenyl)cinnamic acid | 1-Naphthaldehyde, 2-Nitrophenylacetic acid | 70 | 208-210 |
| 2 | cis-1-(2-Nitrophenyl)-2-(1-naphthyl)ethylene | α-(2-Nitrophenyl)cinnamic acid | 75 | 101-102 |
| 3 | cis-1-(2-Aminophenyl)-2-(1-naphthyl)ethylene | cis-1-(2-Nitrophenyl)-2-(1-naphthyl)ethylene | 80 | 110-111 |
| 4 | This compound | cis-1-(2-Aminophenyl)-2-(1-naphthyl)ethylene | 35 | 142-143 |
Detailed Experimental Protocols
Step 1: Synthesis of α-(2-Nitrophenyl)cinnamic acid
-
A mixture of 1-naphthaldehyde, 2-nitrophenylacetic acid, acetic anhydride, and anhydrous triethylamine is heated at 100 °C for 5 hours.
-
The reaction mixture is cooled and poured into 10% aqueous sodium carbonate solution.
-
The solution is extracted with ether to remove non-acidic impurities.
-
The aqueous layer is acidified with concentrated HCl to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and recrystallized from glacial acetic acid.
Step 2: Synthesis of cis-1-(2-Nitrophenyl)-2-(1-naphthyl)ethylene
-
A mixture of α-(2-nitrophenyl)cinnamic acid and freshly precipitated copper powder in quinoline is refluxed for 2 hours.
-
The mixture is cooled, and ether is added.
-
The ethereal solution is filtered to remove copper salts and then washed successively with 10% HCl, water, and saturated brine.
-
The solution is dried over anhydrous magnesium sulfate and concentrated.
-
The crude product is purified by chromatography on alumina using petroleum ether as the eluent.
Step 3: Synthesis of cis-1-(2-Aminophenyl)-2-(1-naphthyl)ethylene
-
To a solution of cis-1-(2-nitrophenyl)-2-(1-naphthyl)ethylene in ethanol is added a solution of stannous chloride (SnCl₂) in concentrated HCl.
-
The mixture is heated on a steam bath for 1 hour.
-
The solution is cooled, diluted with water, and made alkaline with 20% aqueous sodium hydroxide.
-
The product is extracted into ether, and the extract is washed with water and dried over anhydrous potassium carbonate.
-
Evaporation of the solvent followed by recrystallization from methanol yields the pure amine.
Step 4: Synthesis of this compound (Pschorr Cyclization)
-
The cis-1-(2-aminophenyl)-2-(1-naphthyl)ethylene is dissolved in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
The resulting diazonium solution is stirred for an additional 30 minutes in the cold.
-
The solution is then added slowly to a stirred suspension of copper powder in water, which is heated to 60-70 °C.
-
After the addition is complete, the mixture is heated on a steam bath for 1 hour to ensure complete decomposition of the diazonium salt.
-
The mixture is cooled and extracted with benzene.
-
The benzene extract is washed, dried, and concentrated. The residue is purified by column chromatography on alumina with petroleum ether as the eluent.
-
Recrystallization from ethanol affords this compound.
Disclaimer: The protocols described herein are intended for use by trained professionals in a controlled laboratory setting. All procedures involve hazardous materials and should be performed with appropriate personal protective equipment and engineering controls. Users should consult the original literature for complete safety information.
Natural and anthropogenic sources of Benzo(a)fluoranthene.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural and anthropogenic sources of Benzo(a)fluoranthene (BaF), a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. This document details the formation, release, and environmental fate of BaF, presents quantitative data on its emissions, and outlines standard experimental protocols for its analysis.
Introduction to this compound
This compound (C₂₀H₁₂) is a high molecular weight polycyclic aromatic hydrocarbon consisting of five fused benzene rings. It is one of several benzofluoranthene isomers, including benzo(b)fluoranthene, benzo(j)fluoranthene, and benzo(k)fluoranthene, which commonly coexist in environmental mixtures.[1] Like many PAHs, this compound is rarely produced commercially or used in isolation; instead, it is primarily formed as a byproduct of the incomplete combustion of organic materials.[2] Its semi-volatile nature allows it to be transported over long distances in the atmosphere, primarily adsorbed to particulate matter.[3] Due to its persistence, potential for bioaccumulation, and toxicological properties, understanding its sources is critical for risk assessment and mitigation.
Sources of this compound
The presence of this compound in the environment is attributable to both natural and human-related (anthropogenic) activities. Anthropogenic sources are predominant.
Natural Sources
Natural sources contribute a smaller fraction of the total environmental load of PAHs compared to anthropogenic sources.[4] These emissions are typically diffuse and event-driven.
-
Wildfires: Forest and bush fires are significant natural sources of PAHs, releasing them through the incomplete combustion of wood and other biomass.[1][4]
-
Volcanic Eruptions: The high temperatures and carbon-rich materials involved in volcanic activity can lead to the formation and emission of PAHs.[4][5]
-
Fossil Fuel Deposits: Natural seepage of crude oil and erosion of coal deposits can release PAHs, which are natural constituents of these fossil fuels.[1][6]
-
Biological Processes: Some evidence suggests that certain plants and bacteria can synthesize PAHs, and they can be formed during the degradation of vegetative matter.[2]
Anthropogenic Sources
Anthropogenic activities, overwhelmingly involving combustion, are the primary contributors to this compound emissions.[1] These sources can be categorized as stationary, mobile, and area sources.
-
Stationary Industrial Sources:
-
Fossil Fuel Combustion: Power plants and industrial boilers that burn coal and oil are major emitters.[1]
-
Coke Production: Coking ovens, used to produce coke from coal for the steel industry, release large quantities of PAHs.[1]
-
Aluminum Production: Aluminum smelters that utilize Söderberg electrodes are a known source of PAH emissions.[1]
-
Waste Incineration: Municipal and industrial waste incinerators contribute to PAH emissions through the incomplete combustion of diverse organic materials.[1]
-
Asphalt and Bitumen Production: The production and use of asphalt for roofing and paving are significant sources.[1]
-
-
Mobile Sources:
-
Residential and Area Sources:
-
Residential Wood Burning: The use of wood-burning stoves and fireplaces for domestic heating is a significant source of PAHs, particularly in winter.[1]
-
Agricultural Burning: The open burning of agricultural waste is a seasonal contributor to regional PAH levels.[3]
-
Food Preparation: Charbroiling, grilling, and smoking of meats and other foods can generate PAHs, which are then deposited on the food surface.
-
Quantitative Emission Data
Quantifying emissions of specific PAHs is challenging due to the complexity of the mixtures and variability in sources. Data is often presented as emission factors (mass of pollutant per unit of activity) or as a ratio relative to a reference PAH, typically Benzo(a)pyrene (BaP).
Table 1: Emission Factor Ratios for Benzo(b)fluoranthene Relative to Benzo(a)pyrene (BaP=1.0)
| Emission Source | Benzo(b)fluoranthene Ratio |
| Coal Combustion (Industrial/Domestic) | 0.05 |
| Wood Combustion (Industrial/Domestic) | 1.2 |
| Natural Fires / Agricultural Biomass Burning | 0.6 |
| Anode Baking (Aluminum Production) | 2.2 |
| Gasoline Passenger Cars (Conventional) | 1.2 |
| Gasoline Passenger Cars (Catalyst) | 0.9 |
| Diesel Passenger Cars (Direct Injection) | 0.9 |
| Diesel Passenger Cars (Indirect Injection) | 0.9 |
| Heavy Duty Vehicles (Diesel) | 5.6 |
Source: Adapted from the European Environment Agency Emission Inventory Guidebook. Note: Data for this compound is often combined with or represented by Benzo(b)fluoranthene in emission inventories.[3]
Table 2: Representative Concentrations of Benzofluoranthenes in Environmental Media
| Environmental Matrix | Isomer(s) | Concentration Range | Location/Context |
| Soil | Benzo(b)fluoranthene | Exceeds Generic Assessment Criteria | Central London, UK (Urban Soils)[7] |
| Sediment | Benzo(b)fluoranthene, Benzo(k)fluoranthene | 0.01 - 0.02 ng/g (MDL) | General Soils and Sediments[8] |
| Sediment | Benzo(b/j)fluoranthene | Dominant PAH | Red River, Hanoi, Vietnam[9] |
| Air | Benzo(b)fluoranthene, Benzo(k)fluoranthene | Significant portion of total PAHs | Urban Air, Ontario, Canada[10] |
| Water | Benzo(b)fluoranthene, Benzo(k)fluoranthene | Low µg/L to ng/L | Landfill Leachate[11] |
Note: Concentrations are highly variable depending on proximity to sources and environmental conditions.
Formation and Environmental Fate
Formation Pathways
This compound is not intentionally produced but is formed through pyrosynthesis. At high temperatures (above 500°C) and under oxygen-deficient conditions, smaller organic molecules decompose into reactive radicals. These radicals then combine to form larger, more stable aromatic structures. The process generally involves the addition of smaller molecular units, like acetylene or propargyl radicals, to a growing PAH molecule, followed by cyclization to form new aromatic rings.
Environmental Fate and Transport
Once released, the environmental behavior of this compound is governed by its physicochemical properties: low water solubility and low vapor pressure.[1]
-
Atmospheric Transport: In the atmosphere, it predominantly adsorbs to particulate matter and can be transported over long distances before being removed by wet or dry deposition.[12]
-
Partitioning to Soil and Sediment: Due to its hydrophobicity, this compound strongly adsorbs to organic matter in soil and sediment, which act as major environmental sinks.[1][12]
-
Degradation: It is resistant to degradation. In the atmosphere, it can undergo slow photo-oxidation. In soil and water, microbial degradation is the primary breakdown process, but it is very slow for high molecular weight PAHs.[1]
-
Bioaccumulation: Its lipophilic nature leads to accumulation in the fatty tissues of organisms, with the potential for biomagnification in food chains.
References
- 1. Fact sheet: Benzo fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eea.europa.eu [eea.europa.eu]
- 4. hebe.hr [hebe.hr]
- 5. This compound | C20H12 | CID 9146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzo(J)Fluoranthene | C20H12 | CID 9152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lidsen.com [lidsen.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. stdj.scienceandtechnology.com.vn [stdj.scienceandtechnology.com.vn]
- 10. cac.yorku.ca [cac.yorku.ca]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Fate and Transport of Polycyclic Aromatic Hydrocarbons in Upland Irish Headwater Lake Catchments - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Benzo(a)fluoranthene in Soil: A Technical Guide to its Environmental Fate and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo(a)fluoranthene is a high molecular weight polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings. It is a persistent environmental pollutant primarily originating from the incomplete combustion of organic materials such as coal, oil, gasoline, and wood.[1] Consequently, it is frequently detected in contaminated soils, particularly at industrial sites, posing a significant risk to environmental and human health due to its carcinogenic properties. Understanding the environmental fate and transport of this compound in the soil matrix is crucial for developing effective remediation strategies and conducting accurate risk assessments. This technical guide provides an in-depth overview of the key processes governing its behavior in soil, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex interactions.
Physicochemical Properties of this compound
The environmental behavior of this compound is largely dictated by its physicochemical properties. Its high molecular weight, low water solubility, and low vapor pressure contribute to its persistence and strong association with the solid phase in soil. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₂ | [1] |
| Molecular Weight | 252.31 g/mol | [1] |
| Melting Point | 164 °C | [1] |
| Vapor Pressure | 5 x 10⁻⁷ mm Hg (at 20 °C) | [1] |
| Water Solubility | 0.001 mg/L | [1] |
| Henry's Law Constant | 5 x 10⁻⁷ atm·m³/mol | [1] |
| Log Octanol-Water Partition Coefficient (Kow) | 6.4 | [2] |
| Log Organic Carbon-Water Partition Coefficient (Koc) | 6.3 - 7.3 | [1] |
Core Environmental Fate and Transport Processes in Soil
The persistence and distribution of this compound in the soil environment are governed by a complex interplay of transport and transformation processes. These include sorption, degradation (both biotic and abiotic), volatilization, and leaching.
Sorption
Due to its hydrophobic nature and high Log Koc value (6.3 - 7.3), this compound exhibits very strong adsorption to soil organic matter.[1] This process is the primary factor limiting its mobility in the soil column. The strong sorption reduces its bioavailability for microbial degradation and its potential to leach into groundwater. The extent of sorption is directly influenced by the organic carbon content of the soil; higher organic matter leads to greater retention of this compound.
Degradation
Biotic Degradation (Biodegradation)
Microbial degradation is the principal mechanism for the breakdown of this compound in soil.[3] A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade PAHs. However, as a high molecular weight PAH, this compound is generally more resistant to microbial attack compared to smaller PAHs.[4] Its degradation is often slow, with reported half-lives in soil ranging from several months to several years, depending on environmental conditions and the microbial community present.[5][6] Factors influencing the rate of biodegradation include soil type, organic matter content, temperature, pH, and the presence of other co-contaminants that can enhance co-metabolism.[7] For instance, in soils with low organic matter (1-2%), the degradation of similar high molecular weight PAHs is observed to be faster than in soils with high organic matter content (13-56%).[7]
Abiotic Degradation
While microbial degradation is dominant, abiotic processes can also contribute to the transformation of this compound, particularly at the soil surface.
-
Photolysis: Exposure to sunlight can lead to the photodegradation of this compound. This process is most relevant for contamination at the immediate soil surface. The rate of photolysis is influenced by factors such as light intensity, the presence of photosensitizing agents in the soil, and the degree of sorption to soil particles, which can shield the molecule from UV radiation.[8][9]
-
Oxidation: Chemical oxidation can occur in the soil, although it is generally a slower process compared to biodegradation. This can be mediated by naturally occurring oxidizing agents in the soil environment.
Volatilization
Given its very low vapor pressure (5 x 10⁻⁷ mm Hg at 20 °C) and low Henry's Law constant (5 x 10⁻⁷ atm·m³/mol), volatilization of this compound from soil is a very slow process and is generally considered a minor dissipation pathway.[1]
Leaching and Transport
The strong sorption of this compound to soil organic matter significantly restricts its downward movement or leaching. Consequently, it is not expected to be readily transported into groundwater by water infiltration.[1] However, under certain conditions, its transport can be facilitated by:
-
Colloid-Facilitated Transport: this compound can adsorb to mobile colloidal particles (e.g., clay minerals, fine organic matter) within the soil. These colloids can then be transported through soil pores with percolating water, effectively increasing the mobility of the otherwise immobile contaminant.[10][11][12]
The overall fate and transport of this compound in soil is a multifaceted process, with sorption and biodegradation being the most significant controlling factors.
Caption: Environmental fate pathways of this compound in soil.
Experimental Protocols
To investigate the environmental fate and transport of this compound in soil, several standardized experimental protocols are employed. The following sections detail the methodologies for key experiments.
Soil Sorption Study: Batch Equilibrium Method
This method is used to determine the sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound in soil.
Methodology:
-
Soil Preparation: Air-dry the soil sample and sieve it through a 2-mm mesh. Characterize the soil for properties such as organic carbon content, pH, and texture.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and then prepare a series of aqueous solutions of known concentrations by diluting the stock solution. The final solvent concentration should be kept low (e.g., <0.1%) to minimize co-solvent effects. A background electrolyte, such as 0.01 M CaCl₂, is often used to maintain a constant ionic strength.
-
Sorption Experiment:
-
Add a known mass of soil to a series of vials or centrifuge tubes.
-
Add a known volume of the this compound aqueous solution to each tube.
-
Include control samples without soil to account for any sorption to the container walls.
-
Shake the tubes on a mechanical shaker for a predetermined equilibrium time (typically 24-48 hours) at a constant temperature.
-
-
Phase Separation: After shaking, separate the solid and liquid phases by centrifugation.
-
Analysis: Analyze the concentration of this compound remaining in the supernatant using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The sorption coefficient (Kd) is then calculated as the ratio of the sorbed concentration to the aqueous concentration at equilibrium. The Koc is calculated by dividing Kd by the fraction of organic carbon in the soil.
Caption: Workflow for a soil sorption batch equilibrium experiment.
Biodegradation Study: Soil Microcosm Experiment
This experiment is designed to assess the rate and extent of this compound biodegradation in soil under controlled laboratory conditions.
Methodology:
-
Soil Preparation: Use freshly collected, sieved (2-mm) soil to preserve the native microbial community. Characterize the soil for relevant properties.
-
Spiking: Treat a known mass of soil with a solution of this compound in a volatile solvent. Mix thoroughly and allow the solvent to evaporate completely. The final concentration should be environmentally relevant.
-
Microcosm Setup:
-
Place a known amount of the spiked soil into individual microcosms (e.g., glass jars or serum bottles).
-
Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity).
-
Prepare sterile control microcosms (e.g., by autoclaving the soil) to distinguish between biotic and abiotic degradation.
-
Incubate the microcosms in the dark at a constant temperature.
-
-
Sampling: Sacrifice replicate microcosms at different time intervals (e.g., 0, 7, 14, 28, 56 days).
-
Extraction: Extract the remaining this compound from the soil samples using an appropriate solvent extraction method (e.g., Soxhlet extraction or pressurized liquid extraction) with a suitable solvent mixture (e.g., acetone/hexane).
-
Analysis: Quantify the concentration of this compound in the extracts using HPLC or GC-MS.
-
Data Analysis: Plot the concentration of this compound over time to determine the degradation kinetics and calculate the half-life.
Caption: Experimental workflow for a soil microcosm biodegradation study.
Leaching and Transport Study: Soil Column Test
This method simulates the movement of water through a soil profile to assess the leaching potential of this compound.
Methodology:
-
Column Packing: Uniformly pack a glass or stainless-steel column with the soil to a desired bulk density. A layer of sand or glass wool can be placed at the bottom and top of the soil column to ensure even flow distribution.
-
Saturation and Equilibration: Saturate the soil column with a background solution (e.g., 0.01 M CaCl₂) from the bottom to avoid air entrapment. Allow the column to equilibrate.
-
Contaminant Application: Apply a pulse of this compound solution to the top of the column.
-
Leaching: Elute the column with the background solution at a constant flow rate using a peristaltic pump.
-
Effluent Collection: Collect the effluent from the bottom of the column in fractions using a fraction collector.
-
Analysis: Analyze the concentration of this compound in each effluent fraction.
-
Breakthrough Curve: Plot the relative concentration of this compound in the effluent (C/C₀) versus the volume of effluent collected (or pore volumes) to generate a breakthrough curve. This curve provides information on the mobility and retardation of this compound in the soil.
-
Soil Analysis (Optional): After the leaching experiment, the soil column can be sectioned and analyzed to determine the final distribution of this compound within the column.
Caption: Procedure for a soil column leaching experiment.
Conclusion
The environmental fate and transport of this compound in soil are predominantly controlled by its strong sorption to organic matter and slow microbial degradation. Its low volatility and limited leaching potential suggest that it is relatively immobile in most soil environments. However, the potential for colloid-facilitated transport should be considered in risk assessments, particularly in soils with mobile colloidal fractions. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the behavior of this compound and other persistent organic pollutants in soil, contributing to the development of more effective site remediation strategies. Further research is warranted to better understand the long-term bioavailability of aged this compound residues in soil and the efficacy of various bioremediation enhancement techniques.
References
- 1. Fact sheet: Benzo fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. This compound | C20H12 | CID 9146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. www2.mst.dk [www2.mst.dk]
- 6. Anthropogenic impact on soils of protected areas—example of PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Half-lives of PAHs and temporal microbiota changes in commonly used urban landscaping materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Colloid transport through soil: Moving through “gaps” with “waves” - Advanced Science News [advancedsciencenews.com]
- 12. researchgate.net [researchgate.net]
Toxicological Profile and Carcinogenicity of Benzo(a)fluoranthene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo(a)fluoranthene (BaF) is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials. As a component of complex environmental mixtures, understanding its toxicological and carcinogenic properties is crucial for human health risk assessment. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile and carcinogenicity of this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of action. While data specific to this compound are limited in some areas, information from closely related isomers, such as Benzo(b)fluoranthene (BbF), is included to provide a more complete picture, with appropriate distinctions made. This guide is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and related fields.
Chemical and Physical Properties
This compound is a high molecular weight PAH with the chemical formula C₂₀H₁₂. It is a solid at room temperature and has low volatility and water solubility.
| Property | Value |
| Chemical Formula | C₂₀H₁₂ |
| Molar Mass | 252.31 g/mol |
| Appearance | Solid |
| Melting Point | 165-167 °C |
| Boiling Point | 481 °C |
| Water Solubility | 0.0014 mg/L at 25 °C |
| Log Kow | 6.06 |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
While specific toxicokinetic studies on this compound are not extensively available, the general principles for PAHs apply.
-
Absorption: PAHs are readily absorbed through the respiratory tract, gastrointestinal tract, and skin. The extent of absorption can be influenced by the vehicle or matrix in which the PAH is present.
-
Distribution: Following absorption, PAHs are distributed throughout the body, with a tendency to accumulate in fatty tissues.
-
Metabolism: The metabolism of PAHs is a critical determinant of their toxicity and carcinogenicity. It is a complex process primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. The initial step involves the formation of reactive epoxide intermediates. These epoxides can be detoxified through conjugation with glutathione (GSH) or hydrolyzed by epoxide hydrolase to form dihydrodiols. Certain dihydrodiols can be further oxidized by CYP enzymes to form highly reactive diol epoxides, which are considered the ultimate carcinogenic metabolites of many PAHs.
-
Excretion: PAH metabolites are typically conjugated with glucuronic acid or sulfate to increase their water solubility and are then excreted in the urine and feces.
Toxicological Profile
Acute Toxicity
Specific LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound are not well-documented in publicly available literature. For the related isomer, Benzo(b)fluoranthene, a safety data sheet for a solution containing it indicates the following values for the solvent, which should not be directly attributed to the PAH itself:
| Test | Species | Route | Value (for Dichloromethane solvent) |
| LD50 | Rat | Oral | 1600 mg/kg[1] |
| LC50 | Rat | Inhalation | 88 mg/L (4h)[2] |
Acute exposure to high concentrations of PAHs, in general, can cause irritation to the skin, eyes, and respiratory tract.
Subchronic and Chronic Toxicity
Data on the non-cancer effects of subchronic or chronic exposure specifically to this compound, including No-Observed-Adverse-Effect-Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs), are scarce. Studies on other PAHs suggest that repeated exposure can lead to a range of systemic effects, including effects on the liver, immune system, and reproductive system.
For the related compound fluoranthene, a subchronic oral study in mice identified a LOAEL of 250 mg/kg-day based on nephropathy, increased liver weights, and other effects, with a corresponding NOAEL of 125 mg/kg-day[3].
Genotoxicity
This compound, like many PAHs, is considered to be genotoxic. Its genotoxicity is mediated by its metabolic activation to reactive intermediates that can form covalent adducts with DNA.
Table 1: Summary of Genotoxicity Data for this compound and Related Compounds
| Assay | Test System | Metabolic Activation | Result for BaF | Result for Related PAHs (e.g., BbF) | Reference |
| Ames Test | Salmonella typhimurium | With S9 | Positive | Positive | [4] |
| Micronucleus Assay | Mouse Bone Marrow | In vivo | Not Available | Positive (dose-dependent increase) |
The in vitro micronucleus assay is a widely used method to assess chromosomal damage. A general protocol using a mammalian cell line (e.g., L5178Y mouse lymphoma cells) is as follows:
-
Cell Culture: L5178Y cells are cultured in appropriate media and conditions.
-
Exposure: Cells are exposed to various concentrations of the test substance (e.g., this compound dissolved in a suitable solvent like DMSO) with and without an exogenous metabolic activation system (S9 fraction from induced rat liver). Positive and negative controls are included.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a population of binucleated cells.
-
Data Analysis: The results are statistically analyzed to determine if the test substance induces a significant increase in micronucleus frequency compared to the negative control.
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans , due to limited evidence. However, other isomers such as Benzo(b)fluoranthene and Benzo(j)fluoranthene are classified in Group 2B: Possibly carcinogenic to humans .
Animal studies have demonstrated the tumor-initiating activity of this compound on mouse skin.
Table 2: Summary of Carcinogenicity Data for this compound
| Species | Strain | Route of Administration | Dosing Regimen | Endpoint | Results | Reference |
| Mouse | CD-1 | Dermal (skin painting) | Initiation: 1.0 or 4.0 µmol total dose, applied in 10 subdoses. Promotion: 2.5 µg TPA, 3 times/week for 20 weeks. | Skin Papillomas | 1.0 µmol: 95% tumor incidence, 3.3 tumors/mouse. 4.0 µmol: 90% tumor incidence, 4.3 tumors/mouse. |
This two-stage carcinogenesis model is a classic method to evaluate the carcinogenic potential of chemicals.
-
Animal Model: Female CD-1 mice are commonly used. The dorsal skin is shaved a few days before the start of the experiment.
-
Initiation Phase: A single or multiple low doses of the test substance (the initiator, e.g., this compound) are applied topically to the shaved skin. The vehicle is typically acetone.
-
Promotion Phase: After a waiting period (e.g., 1-2 weeks), a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is repeatedly applied to the same area of the skin, usually two to three times a week, for a prolonged period (e.g., 20 weeks).
-
Observation: The animals are observed regularly for the appearance and development of skin tumors (papillomas and carcinomas). The number and size of tumors are recorded.
-
Histopathology: At the end of the study, skin tumors and other relevant tissues are collected for histopathological examination to confirm the diagnosis.
Mechanism of Action and Signaling Pathways
The carcinogenicity of this compound is believed to be mediated through its metabolic activation to reactive intermediates that bind to DNA, forming DNA adducts. This process can lead to mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, ultimately resulting in the initiation of cancer.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The metabolic activation of BaF is initiated by its binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
References
- 1. Tumor-initiating activity in mouse skin and carcinogenicity in rat mammary gland of fluorinated derivatives of benzo[a]pyrene and 3-methylcholanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: Roles of PAH interactions and PAH metabolites (Journal Article) | OSTI.GOV [osti.gov]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
Benzo(a)fluoranthene Metabolism and Detoxification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core metabolic and detoxification pathways of Benzo(a)fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant toxicological interest. This document details the enzymatic processes involved in its bioactivation and detoxification, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the relevant biological pathways and workflows.
Introduction to this compound Metabolism
This compound belongs to a class of persistent organic pollutants formed during the incomplete combustion of organic materials. Like other high molecular weight PAHs, the toxicity and carcinogenicity of this compound are intrinsically linked to its metabolic activation into reactive intermediates that can form adducts with cellular macromolecules, most notably DNA. The metabolism of this compound is a double-edged sword: while some pathways lead to detoxification and excretion, others result in the formation of potent carcinogens.
The metabolic fate of this compound is primarily governed by a series of enzymatic reactions categorized into Phase I (functionalization) and Phase II (conjugation) metabolism. Phase I reactions, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the PAH molecule. This is followed by Phase II reactions, where enzymes such as UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs) conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion from the body.
Phase I Metabolism: Bioactivation Pathways
The initial and rate-limiting step in the metabolism of this compound is the oxidation of the aromatic ring system by CYP enzymes. This process can lead to the formation of several types of reactive intermediates, including phenols, dihydrodiols, and quinones.[1] Of particular importance is the formation of dihydrodiol epoxides, which are widely considered to be the ultimate carcinogenic metabolites of many PAHs.
Cytochrome P450-Mediated Oxidation
Multiple isoforms of the cytochrome P450 family are involved in the metabolism of PAHs. For the Benzo(k)fluoranthene isomer, CYP1A1 and CYP1B1 have been identified as the primary enzymes responsible for its oxidation.[1][2] These enzymes catalyze the formation of epoxides, which are then hydrolyzed by epoxide hydrolase to form trans-dihydrodiols.
The primary metabolites of Benzo(k)fluoranthene formed by CYP1A1 and CYP1B1 are 3-hydroxy-, 8-hydroxy-, and 9-hydroxy-Benzo(k)fluoranthene.[1][2] For Benzo(j)fluoranthene, the major dihydrodiol metabolites identified in vitro are trans-4,5-dihydroxybenzo(j)fluoranthene and trans-9,10-dihydroxybenzo(j)fluoranthene.[3] Similarly, the principal dihydrodiol metabolite of Benzo(b)fluoranthene is trans-11,12-dihydro-11,12-dihydroxybenzo(b)fluoranthene.[4]
Formation of Diol Epoxides
The dihydrodiol metabolites can undergo a second round of oxidation by CYP enzymes to form highly reactive diol epoxides. For instance, the 9,10-dihydrodiol of Benzo(j)fluoranthene can be further metabolized to a 9,10-diol-7,8-epoxide, a bay-region diol epoxide that is a potent mutagen.[5] The formation of these diol epoxides is a critical step in the bioactivation of this compound to its ultimate carcinogenic form.
Figure 1: Phase I Metabolic Activation of this compound.
Phase II Metabolism: Detoxification Pathways
Phase II metabolism involves the conjugation of the functionalized metabolites from Phase I with endogenous hydrophilic molecules, rendering them more water-soluble and readily excretable. This is the primary mechanism for the detoxification of this compound metabolites.
Glucuronidation
UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl groups of PAH phenols and dihydrodiols. Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7, are known to be involved in the glucuronidation of various drug and xenobiotic compounds.[6] While specific data for this compound is limited, it is expected that these enzymes play a significant role in its detoxification.
Glutathione Conjugation
Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione (GSH) to electrophilic compounds, including the reactive epoxide and diol epoxide intermediates of this compound. This reaction neutralizes their reactivity and prevents them from binding to cellular macromolecules. The resulting glutathione conjugates can be further metabolized to mercapturic acids and excreted in the urine.
Figure 2: Phase II Detoxification Pathways for this compound Metabolites.
Quantitative Data on this compound Metabolism
Quantitative data on the enzymatic metabolism of this compound and its isomers are crucial for understanding their toxicokinetics and for risk assessment. The following tables summarize the available data. It is important to note that much of the research has focused on the more widely studied PAH, Benzo(a)pyrene, and specific kinetic data for this compound isomers are limited.
Table 1: Cytochrome P450 Inhibition by Benzo(b)fluoranthene
| Enzyme | Inhibitor | IC50 (nM) | Reference |
| Human P450 1A2 | Benzo(b)fluoranthene | <10 | [7] |
| Human P450 1B1 | Benzo(b)fluoranthene | <10 | [7] |
Table 2: Metabolite Formation from Benzo(k)fluoranthene by Human CYPs
| Enzyme | Substrate | Metabolites Formed | Reference |
| Human CYP1A1 | Benzo(k)fluoranthene | 3-OH-BkF, 8-OH-BkF, 9-OH-BkF | [1][2] |
| Human CYP1B1 | Benzo(k)fluoranthene | 3-OH-BkF, 8-OH-BkF, 9-OH-BkF | [1][2] |
Table 3: Major Metabolites of Benzo(j)fluoranthene and Benzo(b)fluoranthene in vitro
| Parent Compound | Major Dihydrodiol Metabolites | Reference |
| Benzo(j)fluoranthene | trans-4,5-dihydroxybenzo(j)fluoranthene, trans-9,10-dihydroxybenzo(j)fluoranthene | [3] |
| Benzo(b)fluoranthene | trans-11,12-dihydro-11,12-dihydroxybenzo(b)fluoranthene | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.
In Vitro Metabolism Assay with Liver Microsomes
This protocol is adapted for the general study of PAH metabolism using liver microsomes.[8][9]
Materials:
-
Pooled human liver microsomes
-
This compound isomer stock solution (in acetone or DMSO)
-
0.1 M Phosphate buffer (pH 7.4)
-
3 mM MgCl₂
-
NADPH regenerating system (e.g., 1.5 mM NADP+, 5 mM glucose-6-phosphate, 5 mM MgCl₂)
-
Ice-cold acetonitrile or other organic solvent for quenching
-
Internal standard
Procedure:
-
Pre-warm a shaking water bath to 37°C.
-
In a glass vial, prepare the reaction mixture containing phosphate buffer, MgCl₂, and liver microsomes (e.g., 1.0 mg/mL final concentration).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound isomer stock solution to the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be less than 1%.
-
Incubate the reaction at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for analysis by HPLC-fluorescence or LC-MS/MS.
Figure 3: Workflow for In Vitro Metabolism Assay.
HPLC-Fluorescence Analysis of PAH Metabolites
This protocol outlines a general method for the separation and detection of PAH metabolites.[7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column suitable for PAH analysis
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
Procedure:
-
Set up the HPLC system with the appropriate column and mobile phases.
-
Establish a gradient elution program to separate the metabolites of interest. An example gradient could be: 0-5 min, 50% B; 5-25 min, linear gradient to 100% B; 25-30 min, hold at 100% B.
-
Set the fluorescence detector to the optimal excitation and emission wavelengths for the specific metabolites being analyzed. These wavelengths will vary depending on the metabolite.
-
Inject the prepared samples from the in vitro metabolism assay.
-
Identify and quantify the metabolites by comparing their retention times and fluorescence signals to those of authentic standards.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[10][11]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Rat liver S9 fraction for metabolic activation
-
S9 co-factor mix (NADP+, glucose-6-phosphate)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
Test compound (this compound isomer)
-
Positive and negative controls
Procedure:
-
Prepare the S9 mix by combining the rat liver S9 fraction with the co-factor mix.
-
In a test tube, combine the test compound at various concentrations, the Salmonella tester strain, and either phosphate buffer (for direct mutagenicity) or the S9 mix (for mutagenicity after metabolic activation).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 20 minutes).
-
Add molten top agar containing a trace amount of histidine and biotin to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.
Figure 4: General Workflow for the Ames Test.
Conclusion
The metabolism of this compound is a complex process involving a suite of enzymes that can lead to either detoxification or bioactivation. Understanding these pathways, the specific enzymes involved, and the quantitative aspects of these reactions is essential for assessing the health risks associated with exposure to this and other PAHs. While significant progress has been made, further research is needed to fully elucidate the metabolic fate of all this compound isomers and to obtain a more complete quantitative dataset for their enzymatic transformations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of toxicology.
References
- 1. Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of arsenite-mediated decreases in benzo[k]fluoranthene-induced human cytochrome P4501A1 levels in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzo[a]pyrene Induction of Glutathione S-transferases: An activity-based protein profiling investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human cytochrome P450 1A1-, 1A2-, and 1B1-mediated activation of procarcinogens to genotoxic metabolites by polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of CYP1A by benzo[k]fluoranthene in human hepatocytes: CYP1A1 or CYP1A2? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preferential Glutathione Conjugation of a Reverse Diol Epoxide Compared to a Bay Region Diol Epoxide of Phenanthrene in Human Hepatocytes: Relevance to Molecular Epidemiology Studies of Glutathione-S-Transferase Polymorphisms and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ewg.org [ewg.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, physicochemical properties, analytical methodologies, and toxicological pathways of Benzo(a)fluoranthene and its key isomers. This document is intended to serve as a valuable resource for professionals in research, environmental science, and drug development who work with these polycyclic aromatic hydrocarbons (PAHs).
IUPAC Nomenclature and Chemical Identity
This compound and its isomers are polycyclic aromatic hydrocarbons composed of five fused benzene rings. Their distinct arrangements of these rings result in unique chemical and physical properties. The correct IUPAC nomenclature is crucial for unambiguous identification in research and regulatory contexts.
| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Benzo[a]fluoranthene | 203-33-8 | C₂₀H₁₂ | 252.31 |
| Benzo(b)fluoranthene | Benzo[b]fluoranthene | 205-99-2 | C₂₀H₁₂ | 252.31 |
| Benzo(j)fluoranthene | Benzo[j]fluoranthene | 205-82-3 | C₂₀H₁₂ | 252.31 |
| Benzo(k)fluoranthene | Benzo[k]fluoranthene | 207-08-9 | C₂₀H₁₂ | 252.31 |
| Benzo(ghi)fluoranthene | Benzo[ghi]fluoranthene | 203-12-3 | C₁₈H₁₀ | 226.27 |
Physicochemical Properties
The isomeric nature of benzofluoranthenes leads to variations in their physical and chemical characteristics, which in turn influence their environmental fate, bioavailability, and toxicological profiles.
| Property | This compound | Benzo(b)fluoranthene | Benzo(j)fluoranthene | Benzo(k)fluoranthene | Benzo(ghi)fluoranthene |
| Melting Point (°C) | 158 - 160 | 167 - 168[1] | 165 - 166 | 217[2] | 149[3] |
| Boiling Point (°C) | 480 | 481[4] | 480 | 480[2] | 406[3] |
| Water Solubility (µg/L at 25°C) | 1.2 | 1.2[4] | 0.76 | 0.76[2] | 1.2 |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 6.06 | 6.06[1] | 6.04 | 6.04[2] | 5.75 |
| Appearance | Yellowish crystals | Colorless needles[1] | Yellow crystals[5] | Pale yellow needles[6] | Pale yellow solid[7] |
Experimental Protocols
Accurate analysis and separation of benzofluoranthene isomers are critical for environmental monitoring and toxicological studies. Due to their similar structures and physicochemical properties, chromatographic techniques are essential.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is widely used for the quantification of PAHs in various matrices.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, and column oven.
-
Fluorescence Detector (FLD) with programmable wavelength switching.
-
PAH-specific column (e.g., C18, 5 µm, 4.6 x 250 mm).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Certified PAH standard solutions
Procedure:
-
Sample Preparation: Extract PAHs from the sample matrix using an appropriate solvent (e.g., hexane, dichloromethane) and clean up the extract using solid-phase extraction (SPE) with a sorbent like silica gel or Florisil. Concentrate the final extract to a known volume.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient starts with a higher proportion of water and gradually increases the proportion of acetonitrile to elute the more nonpolar PAHs. An example gradient is: 0-5 min, 60% B; 5-25 min, linear gradient to 100% B; 25-30 min, hold at 100% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Fluorescence Detection: Set the excitation and emission wavelengths to optimize the detection of each isomer as it elutes. Wavelengths are switched during the chromatographic run.
-
Benzo(b)fluoranthene, Benzo(k)fluoranthene, Benzo(j)fluoranthene: Excitation ~290 nm, Emission ~410 nm.
-
This compound: Excitation ~280 nm, Emission ~450 nm.
-
-
Quantification: Create a calibration curve using certified standard solutions of the isomers. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high resolution and definitive identification of isomeric PAHs.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector and a temperature-programmable oven.
-
Mass Spectrometer (MS) detector.
-
Capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
Helium (carrier gas), high purity
-
Certified PAH standard solutions
Procedure:
-
Sample Preparation: Similar to the HPLC method, extract and clean up the sample. The final extract should be in a volatile solvent compatible with GC (e.g., hexane, dichloromethane).
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 300 °C at a rate of 5 °C/min, and hold for 10 minutes.
-
Carrier Gas Flow: Constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the molecular ion (m/z 252 for C₂₀H₁₂ isomers and m/z 226 for C₁₈H₁₀ isomers) and characteristic fragment ions.
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
-
Identification and Quantification: Identify isomers based on their retention times and mass spectra compared to certified standards. Quantify using an internal standard method.
Toxicological Pathways and Mechanisms
The toxicity of benzofluoranthenes, like many other PAHs, is primarily mediated through their metabolic activation to reactive intermediates that can bind to cellular macromolecules, including DNA.
Metabolic Activation
The primary pathway for the metabolic activation of PAHs involves the cytochrome P450 monooxygenase system. Benzo(a)pyrene is a well-studied model for this process, and a similar mechanism is expected for the benzofluoranthene isomers.[8]
The key steps are:
-
Epoxidation: Cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) introduce an epoxide group onto the PAH molecule.
-
Hydration: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.
-
Second Epoxidation: Another epoxidation by cytochrome P450 enzymes at the bay or fjord region of the dihydrodiol forms a highly reactive diol epoxide.
These diol epoxides are the ultimate carcinogens, as they can form covalent adducts with DNA.[8]
Aryl Hydrocarbon Receptor (AhR) Signaling
The induction of cytochrome P450 enzymes is regulated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.
Logical Relationship of AhR Signaling Pathway:
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for PAH Metabolism.
This signaling cascade leads to the increased production of enzymes that metabolize the PAHs, paradoxically leading to the formation of the ultimate carcinogenic species.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of benzofluoranthene isomers in an environmental sample.
Caption: General Workflow for the Analysis of Benzofluoranthene Isomers.
This structured approach ensures the accurate and reliable quantification of these compounds in complex matrices.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. BENZO(B)FLUORANTHENE | 205-99-2 [chemicalbook.com]
- 5. Benzo(J)Fluoranthene | C20H12 | CID 9152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzo(k)fluoranthene - Wikipedia [en.wikipedia.org]
- 7. CAS 203-12-3: Benzo[ghi]fluoranthene | CymitQuimica [cymitquimica.com]
- 8. Benzo(j)fluoranthene - Wikipedia [en.wikipedia.org]
Benzo(a)fluoranthene: A Technical Guide to Its Discovery, Research, and Core Scientific Data
This technical guide provides a comprehensive overview of the discovery, historical research, and key scientific data related to Benzo(a)fluoranthene. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physicochemical properties, toxicology, and the experimental methodologies used in its study.
Discovery and Historical Research
The story of this compound is intrinsically linked to the broader history of research into polycyclic aromatic hydrocarbons (PAHs). While a singular moment of discovery for this compound is not well-documented, its identification emerged from the intensive investigation of coal tar in the late 19th and early 20th centuries. This era was marked by a growing awareness of occupational cancers, such as those observed in chimney sweeps and workers in the coal tar industry, which spurred scientific inquiry into the carcinogenic components of soot and tar.
The foundational work on PAHs was significantly advanced by the research group led by E.L. Kennaway. Their systematic investigation of coal tar culminated in the landmark isolation and identification of the potent carcinogen Benzo(a)pyrene in the 1930s[1][2]. This discovery was a pivotal moment in cancer research, proving that specific chemical compounds could induce cancer. The analytical techniques developed during this period, primarily fractional distillation and crystallization, coupled with early forms of spectroscopy, allowed for the separation and identification of numerous PAH isomers from the complex mixture of coal tar. This compound, as a constituent of this mixture, was identified and characterized in the course of this extensive research.
Early analytical methods for PAHs were laborious and often relied on techniques like ultraviolet-visible (UV-Vis) and fluorescence spectroscopy for identification. The development of gas chromatography (GC) and high-performance liquid chromatography (HPLC) in the mid-20th century revolutionized the analysis of PAHs, allowing for much more efficient separation and quantification of individual isomers like this compound from environmental and biological samples[3][4][5].
Physicochemical Properties
The physicochemical properties of this compound are critical for understanding its environmental fate, transport, and biological interactions. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₂ | [6] |
| Molecular Weight | 252.31 g/mol | [6] |
| CAS Number | 203-33-8 | [6] |
| Appearance | Pale yellow needles or crystals | [7] |
| Melting Point | 167-168 °C | [7] |
| Boiling Point | 481 °C | PubChem |
| Water Solubility | 0.0014 mg/L at 25 °C | PubChem |
| Log Kow (Octanol-Water Partition Coefficient) | 6.06 | PubChem |
| Vapor Pressure | 5.0 x 10⁻⁷ mm Hg at 25 °C | [7] |
Toxicological Data
The toxicology of this compound and its isomers is a subject of significant interest due to their carcinogenic potential. The following tables summarize key toxicological data.
Carcinogenicity Classification
| Agency | Classification | Isomer | Source |
| IARC | Group 3: Not classifiable as to its carcinogenicity to humans | This compound | [6] |
| IARC | Group 2B: Possibly carcinogenic to humans | Benzo(b)fluoranthene | [8] |
| IARC | Group 2B: Possibly carcinogenic to humans | Benzo(j)fluoranthene | IARC |
| IARC | Group 2B: Possibly carcinogenic to humans | Benzo(k)fluoranthene | [8] |
| NTP | Reasonably anticipated to be a human carcinogen | Benzo(b)fluoranthene | [7] |
| ACGIH | A2: Suspected human carcinogen | Benzo(b)fluoranthene | [7] |
IARC: International Agency for Research on Cancer; NTP: National Toxicology Program; ACGIH: American Conference of Governmental Industrial Hygienists.
Acute Toxicity
| Isomer | Species | Route | LD50/LC50 | Source |
| Benzo(b)fluoranthene | Rat | Inhalation | LC50: 88 mg/L (4 h) | [9] |
| Benzo(b)fluoranthene | Human | Oral | LDLo: 143 mg/kg | [10] |
LDLo: Lowest published lethal dose.
Environmental Concentrations
This compound is a ubiquitous environmental contaminant resulting from the incomplete combustion of organic materials. It is found in air, water, and soil. The following table provides a summary of typical environmental concentrations.
| Matrix | Location Type | Concentration Range | Source |
| Air | Urban | 0.1 - 10 ng/m³ | [11] |
| Soil | Industrial | Can exceed 1,000 µg/kg | [12] |
| Sediment | Urban Waterways | 10 - 10,000 µg/kg | [13] |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, analysis, and toxicological assessment of this compound.
Synthesis of this compound
Historical Approach: Isolation from Coal Tar
Historically, this compound was isolated from the high-boiling fractions of coal tar. This process involved:
-
Fractional Distillation: Coal tar was distilled to separate it into fractions based on boiling point. The fractions boiling above 300 °C, rich in PAHs, were collected.
-
Solvent Extraction and Crystallization: The PAH-rich fraction was then subjected to a series of solvent extractions and recrystallizations to separate the various isomers. This was a painstaking process that relied on the slight differences in solubility and crystal structure of the different PAHs.
Modern Synthetic Approach: Lewis Acid-Catalyzed Prins-Type Cycloaromatization
A more modern and efficient method for the synthesis of benzofluoranthenes involves a Lewis acid-catalyzed Prins-type cycloaromatization[14]. The general steps are:
-
Preparation of Precursors: Readily accessible enol ether precursors are synthesized through standard organic chemistry techniques.
-
Cycloaromatization: The enol ether is treated with a Lewis acid (e.g., BF₃·OEt₂). The Lewis acid catalyzes the generation of an oxonium species, which then undergoes an intramolecular cyclization and subsequent aromatization to form the benzo[a]fluoranthene core.
-
Purification: The final product is purified using column chromatography on silica gel.
Analytical Detection: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective method for the quantification of PAHs in environmental and biological samples.
-
Sample Preparation:
-
Extraction: Soil or sediment samples are typically extracted using a Soxhlet apparatus with a solvent mixture such as hexane and acetone. Water samples are extracted using liquid-liquid extraction with a non-polar solvent like dichloromethane.
-
Cleanup: The crude extract is then cleaned up to remove interfering compounds. This is often done using solid-phase extraction (SPE) with silica or Florisil cartridges.
-
-
HPLC-FLD Analysis:
-
Chromatographic Separation: The cleaned-up extract is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase of acetonitrile and water is commonly used to separate the different PAH isomers.
-
Fluorescence Detection: The separated PAHs are detected by a fluorescence detector. The excitation and emission wavelengths are programmed to change during the chromatographic run to selectively detect each PAH as it elutes from the column. For this compound, typical excitation and emission wavelengths are in the range of 280-300 nm and 410-430 nm, respectively.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
-
Toxicological Assay: The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth) are used. These strains have different mutations in the histidine operon, allowing for the detection of different types of mutations (e.g., frameshift vs. base-pair substitution).
-
Metabolic Activation: Since many PAHs are not mutagenic themselves but are metabolized to mutagenic compounds in the body, the test is performed both with and without a metabolic activation system. This system is typically a rat liver homogenate (S9 fraction) that contains cytochrome P450 enzymes.
-
Exposure: The tester strains are exposed to different concentrations of this compound in the presence and absence of the S9 mix.
-
Plating: The treated bacteria are then plated on a minimal agar medium that lacks histidine.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will be able to grow and form colonies. The number of revertant colonies is counted, and a dose-dependent increase in the number of revertant colonies compared to a negative control indicates that the substance is mutagenic.
Animal Carcinogenicity Bioassay
Animal carcinogenicity studies are long-term experiments designed to assess the cancer-causing potential of a chemical. A general protocol based on regulatory guidelines (e.g., from the U.S. EPA) is as follows:
-
Animal Model: A rodent species, typically rats or mice, is used. The strain should be well-characterized and have a low spontaneous tumor incidence.
-
Dose Selection: At least three dose levels of this compound are selected, in addition to a concurrent control group that receives the vehicle (e.g., corn oil) only. The highest dose should be a maximum tolerated dose (MTD), which is a dose that causes some signs of toxicity but does not significantly shorten the lifespan of the animals from effects other than cancer.
-
Administration: The test substance is administered to the animals for the majority of their lifespan (e.g., 18-24 months for mice). The route of administration (e.g., oral gavage, dermal application, inhalation) is chosen based on the most likely route of human exposure.
-
In-life Observations: The animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined for gross lesions, and a comprehensive set of tissues is collected for histopathological examination.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods. A statistically significant increase in the incidence of tumors in the treated groups is evidence of carcinogenicity.
Mechanism of Action and Signaling Pathways
The carcinogenic effects of many PAHs, including likely this compound, are mediated through their interaction with the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The binding of a PAH to the AhR initiates a cascade of events that can lead to both metabolic activation of the PAH to its ultimate carcinogenic form and other toxic effects.
The key steps in this pathway are:
-
Ligand Binding: this compound enters the cell and binds to the AhR, which is located in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.
-
Nuclear Translocation: Ligand binding causes a conformational change in the AhR, leading to its dissociation from the chaperone complex and translocation into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the activated AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
-
Gene Transcription: Binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding for phase I and phase II drug-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).
-
Metabolic Activation and Carcinogenesis: The induced CYP enzymes metabolize this compound into reactive electrophilic intermediates, such as diol epoxides. These reactive metabolites can covalently bind to DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which can ultimately result in the initiation of cancer.
The workflow diagram above illustrates the typical steps involved in the analysis of this compound from an environmental or biological sample, from initial sample preparation to final risk assessment.
References
- 1. download.industrydocuments.ucsf.edu [download.industrydocuments.ucsf.edu]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) – A Historical Perspective on the 16 US EPA Priority Pollutant PAHs | NIST [nist.gov]
- 4. Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) — A Historical Perspective on the 16 U.… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C20H12 | CID 9146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzo(b)fluoranthene - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. Fact sheet: Benzo fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 12. researchgate.net [researchgate.net]
- 13. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 14. researchgate.net [researchgate.net]
Benzo(a)fluoranthene solubility in water and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Benzo(a)fluoranthene in water and various organic solvents. This compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their persistence in the environment and their toxicological significance. Understanding the solubility of this compound is critical for assessing its environmental fate, bioavailability, and potential for use in research and development.
Solubility Data
Quantitative solubility data for this compound is notably scarce in publicly available literature. It is often grouped with its isomers, such as Benzo(b)fluoranthene, Benzo(j)fluoranthene, and Benzo(k)fluoranthene. The data presented below has been compiled from various sources. Due to the limited specific data for the (a) isomer, solubility information for other common isomers is provided for context and comparison.
Note: The isomers of benzofluoranthene have distinct physical properties, and solubility data should not be used interchangeably.
Table 1: Solubility of Benzo(k)fluoranthene and other Isomers
| Compound | Solvent | Temperature (°C) | Solubility |
| Benzo(k)fluoranthene | Water | 25 | 0.00076 mg/L (0.76 µg/L)[1] |
| Water | 20 | < 1 mg/mL | |
| 95% Ethanol | 20 | < 1 mg/mL | |
| Acetone | 20 | 1 - 10 mg/mL | |
| Toluene | 20 | 5 - 10 mg/mL | |
| DMSO | 20 | < 1 mg/mL | |
| Methanol | 20 | < 1 mg/mL | |
| Benzo(b)fluoranthene | Water | 25 | 0.0012 mg/L (1.2 µg/L)[2] |
| Benzo(j)fluoranthene | Water | Not Specified | 0.0000025 mg/L (2.5 ng/L)[3] |
| Chloroform | Not Specified | Slightly Soluble[4] | |
| Ethyl Acetate | Not Specified | Slightly Soluble[4] | |
| Methanol | Not Specified | Slightly Soluble[4] |
Experimental Protocols for Solubility Determination
The determination of water solubility for sparingly soluble substances like this compound is a precise process. The most widely accepted international standard is the OECD Test Guideline 105.[5][6][7][8] This guideline details two primary methods: the Flask Method for solubilities above 10⁻² g/L and the Column Elution Method for solubilities below this threshold. Given the very low water solubility of PAHs, both methods are relevant.
OECD 105: Flask Method (Shake-Flask Technique)
This method is a straightforward approach to determine the saturation mass concentration of a substance in water at a specific temperature.
Principle: An excess amount of the solid test substance is agitated in water at a predetermined temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.
Detailed Methodology:
-
Preparation: A stock solution of the test substance is not used. Instead, an amount of solid this compound that is in excess of its expected solubility is added directly to a suitable vessel (e.g., a glass flask with a stopper).
-
Equilibration: A known volume of purified water (e.g., deionized or distilled) is added to the vessel. The vessel is then sealed and placed in a constant temperature bath, typically maintained at 20 ± 0.5 °C.[6] The mixture is agitated (e.g., by shaking or stirring) to facilitate the dissolution process.
-
Equilibrium Attainment: The agitation continues until equilibrium is reached. For sparingly soluble compounds, this can take several days. Preliminary tests are often conducted to determine the necessary time to achieve saturation.[6] The guideline suggests measurements at various time points (e.g., 24, 48, 72 hours) until consecutive measurements show no significant increase in concentration.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the mixture is allowed to stand at a constant temperature for at least 24 hours to allow for the sedimentation of undissolved particles. The aqueous phase is then carefully separated from the solid phase, typically by centrifugation at a controlled temperature. Filtration may also be used, but care must be taken to avoid adsorption of the substance onto the filter material.[5]
-
Analysis: The concentration of this compound in the clear aqueous supernatant is determined using a sensitive and specific analytical method. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is commonly employed for the analysis of PAHs due to its high sensitivity and selectivity.[5]
OECD 105: Column Elution Method
This method is specifically designed for substances with very low water solubility (< 10⁻² g/L).
Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is monitored over time until it reaches a stable plateau, which represents the saturation solubility.[5]
Detailed Methodology:
-
Column Preparation: A suitable inert carrier material (e.g., glass beads, celite) is coated with the test substance. This is often achieved by dissolving the substance in a volatile solvent, mixing it with the carrier, and then evaporating the solvent. The coated carrier is then packed into a column.
-
Elution: Water is pumped through the column at a very low flow rate to ensure that the contact time is sufficient for saturation to occur. The entire apparatus is maintained at a constant temperature.
-
Analysis: The eluate is collected in fractions, and the concentration of the test substance in each fraction is determined using an appropriate analytical technique like HPLC.
-
Solubility Determination: The solubility is determined from the plateau concentration observed in the collected fractions. The results are considered valid if the concentration remains constant for several consecutive fractions.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask method for determining the aqueous solubility of a sparingly soluble compound like this compound.
Caption: Workflow for determining aqueous solubility via the OECD 105 Shake-Flask method.
References
- 1. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZO(B)FLUORANTHENE CAS#: 205-99-2 [m.chemicalbook.com]
- 3. Benzo(J)Fluoranthene | C20H12 | CID 9152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZO(J)FLUORANTHENE CAS#: 205-82-3 [m.chemicalbook.com]
- 5. filab.fr [filab.fr]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
Vapour pressure and Henry's Law constant for Benzo(a)fluoranthene.
An In-depth Technical Guide to the Physicochemical Properties of Benzofluoranthenes for Researchers, Scientists, and Drug Development Professionals.
Introduction to Benzofluoranthenes
Benzofluoranthenes are a group of polycyclic aromatic hydrocarbons (PAHs) that are environmental pollutants formed from the incomplete combustion of organic materials. They are of significant interest to researchers in environmental science and toxicology due to their persistence, bioaccumulation, and potential carcinogenic properties. This guide provides a focused examination of two key physicochemical parameters for this class of compounds: vapor pressure and the Henry's Law constant. These parameters are critical for predicting the environmental fate, transport, and partitioning of benzofluoranthenes.
It is important to note that "Benzo(a)fluoranthene" is not a standard isomer designation. This guide will focus on the well-characterized and environmentally relevant isomers: Benzo(b)fluoranthene, Benzo(j)fluoranthene, and Benzo(k)fluoranthene.
Quantitative Data Summary
The following tables summarize the reported values for the vapor pressure and Henry's Law constant for key benzofluoranthene isomers. These values are essential for environmental modeling and risk assessment.
Table 1: Vapor Pressure of Benzofluoranthene Isomers
| Compound | Vapor Pressure (mm Hg) | Temperature (°C) |
| Benzo(b)fluoranthene | 5 x 10-7 | 20 |
Table 2: Henry's Law Constant of Benzofluoranthene Isomers
| Compound | Henry's Law Constant (atm·m³/mol) | Temperature (°C) |
| Benzo(b)fluoranthene | 5 x 10-7 | Not Specified |
| Benzo(j)fluoranthene | 2.0 x 10-7 (estimated) | Not Specified |
| Benzo(k)fluoranthene | 5.84 x 10-7 | 25 |
Experimental Protocols
The determination of vapor pressure and Henry's Law constant for high molecular weight, semi-volatile organic compounds like benzofluoranthenes requires specialized experimental techniques.
Determination of Vapor Pressure by Knudsen Effusion Method
The Knudsen effusion method is a widely used technique for measuring the low vapor pressures of compounds such as PAHs.[1][2] This method involves measuring the rate of mass loss of a substance effusing through a small orifice in a cell under high vacuum and at a controlled temperature.[1]
Methodology:
-
Sample Preparation: A small amount of the benzofluoranthene isomer of interest is placed into a Knudsen cell, which is a small container with a precisely machined orifice.
-
Experimental Setup: The cell is placed in a high-vacuum chamber, and the temperature is carefully controlled.
-
Measurement: The rate of mass loss due to the effusion of the vapor through the orifice is measured over time using a microbalance.
-
Calculation: The vapor pressure (P) is then calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * √(2πRT/M) Where:
-
Δm/Δt is the rate of mass loss
-
A is the area of the orifice
-
R is the ideal gas constant
-
T is the absolute temperature
-
M is the molar mass of the compound
-
-
Data Analysis: The enthalpy of sublimation can be determined by measuring the vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.[1]
Determination of Henry's Law Constant
The Henry's Law constant (H) can be determined experimentally using various methods, including the gas saturation technique or by calculation from vapor pressure and aqueous solubility data.[3]
Methodology (Calculated from Vapor Pressure and Aqueous Solubility):
-
Aqueous Solubility Measurement: The aqueous solubility of the benzofluoranthene isomer is determined. This can be done using methods such as the generator column technique followed by HPLC analysis.[2]
-
Vapor Pressure Measurement: The vapor pressure is determined using a method like the Knudsen effusion technique as described above.
-
Calculation: The Henry's Law constant is calculated as the ratio of the vapor pressure to the aqueous solubility.
Metabolic Activation Pathway
The toxicity of benzofluoranthenes, like many other PAHs, is linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules such as DNA.[4][5] This process is primarily mediated by cytochrome P-450 enzymes.[4] The following diagram illustrates a generalized metabolic activation pathway for a benzofluoranthene.
References
An In-Depth Technical Guide to the Adsorption Coefficient (Koc) of Benzo(a)fluoranthene in Sediments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the organic carbon-normalized adsorption coefficient (Koc) of Benzo(a)fluoranthene in sediment environments. This compound is a polycyclic aromatic hydrocarbon (PAH), a class of persistent organic pollutants known for their carcinogenic and mutagenic properties.[1] Understanding the partitioning behavior of this compound between sediment and water is crucial for environmental risk assessment, fate and transport modeling, and the development of remediation strategies. The Koc value is a critical parameter in this context, as it quantifies the extent to which a chemical is adsorbed to the organic carbon fraction of soil or sediment.[2] A high Koc value indicates a strong tendency for the compound to bind to sediment, reducing its mobility and bioavailability in the aquatic environment.[2][3]
Quantitative Data on Adsorption Coefficients of this compound and Related PAHs
The following table summarizes experimentally determined and estimated log Koc values for this compound isomers and other relevant PAHs. It is important to note that literature values for specific isomers like this compound can be limited, and data for closely related isomers such as Benzo(b)fluoranthene and Benzo(k)fluoranthene are often used as surrogates. The variability in reported values highlights the influence of sediment properties and experimental conditions.
| Compound | Log Koc Value(s) | Sediment/Soil Type | Comments | Reference(s) |
| Benzo(b)fluoranthene | 6.3 - 7.3 | Soil or sediment | Very strong adsorption to organic matter. | [3] |
| Benzo(b,k)fluoranthene | 5.61 - 8.44 | 52 sediment samples | Measured in various sediment samples. | [4] |
| Benzo(k)fluoranthene | 6.81 - 7.91 | 100 soil samples | Suggests immobility in soil. | [4] |
| Benzo(k)fluoranthene | 6.01 - 6.70 | San Francisco Bay sediment | Measured values from a specific location. | [4] |
| Benzo(k)fluoranthene | 6.74, 6.89 | Lake Ketelmeer sediment | Measured values from a specific location. | [4] |
| Benzo(a)pyrene | ~5.8 - 6.7 | Historically contaminated and background sediments | Median log Koc of 6.7 from over 2,100 measurements. | [5] |
| Pyrene | ~4.8 - 5.8 | Historically contaminated and background sediments | Median log Koc of 5.8 from over 2,100 measurements. | [5] |
| General PAHs | Varies significantly | Soils and sediments | Koc values can be predicted from octanol-water partition coefficients (Kow) and organic carbon content. | [6] |
Factors Influencing the Adsorption of this compound in Sediments
The adsorption of this compound to sediments is a complex process governed by a variety of physicochemical properties of both the compound and the sediment matrix.
-
Organic Carbon Content: The organic carbon fraction of the sediment is the primary sorbing constituent for hydrophobic compounds like PAHs.[6][7] A higher organic carbon content generally leads to a higher adsorption and thus a higher Koc value.[6][8]
-
Nature of Organic Matter: The composition of the sedimentary organic matter plays a significant role. For instance, the aromatic content of the organic matter can enhance the partitioning of PAHs due to favorable interactions.[9][10]
-
Particle Size: Smaller sediment particles, which have a larger surface area-to-volume ratio, tend to be associated with higher concentrations of PAHs.[8]
-
Salinity: An increase in salinity can lead to increased adsorption of Benzo(a)pyrene, a related PAH.[11] This is attributed to a "salting-out" effect, which reduces the solubility of hydrophobic compounds in the aqueous phase and promotes partitioning to the sediment.
-
pH: A decrease in the pH of the water can result in increased adsorption of PAHs.[11] This may be due to the protonation of acidic functional groups on the sediment organic matter, which can influence surface charge and interactions with the PAH molecules.
-
Sediment Concentration: The concentration of suspended sediment particles can influence the observed partition coefficient (Kp), with some studies showing that Kp decreases as sediment concentration increases.[11]
Experimental Protocols for the Determination of Koc
Accurate determination of the Koc for this compound in sediments requires robust experimental design and precise analytical techniques. The following sections detail the common methodologies.
This is a widely used laboratory method to determine the sediment-water partition coefficient (Kd), from which Koc is calculated.
-
Sediment and Water Preparation: The sediment is well-characterized for properties such as organic carbon content, particle size distribution, and pH. The aqueous solution (often filtered site water or a synthetic equivalent) is prepared.
-
Spiking: A stock solution of this compound (often radiolabeled for ease of detection) is used to spike the aqueous phase to a known initial concentration.
-
Equilibration: A known mass of sediment is mixed with a known volume of the spiked aqueous solution in a series of vials or tubes. These are then agitated (e.g., on a shaker table) in a temperature-controlled environment for a sufficient period to reach equilibrium. This can take from hours to several days.
-
Phase Separation: After equilibration, the solid and aqueous phases are separated, typically by centrifugation at high speed.[6]
-
Analysis: The concentration of this compound remaining in the aqueous phase is measured. The amount sorbed to the sediment is then calculated by the difference between the initial and final aqueous concentrations.[6]
-
Calculation:
-
The sediment-water partition coefficient (Kd) is calculated as the ratio of the concentration of this compound in the sediment (Cs) to the concentration in the water (Cw) at equilibrium.
-
The organic carbon-normalized adsorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon (foc) in the sediment: Koc = Kd / foc .
-
Prior to instrumental analysis, PAHs must be extracted from the sediment matrix and cleaned of interfering substances.
-
Extraction: Common techniques include:
-
Soxhlet Extraction: A classic method involving continuous extraction with an organic solvent (e.g., acetone/methylene chloride) for several hours.[5]
-
Ultrasonic Extraction: Uses high-frequency sound waves to disrupt the sediment matrix and enhance solvent extraction, often with solvents like dichloromethane or a mixture of acetone and hexane.[12][13]
-
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to rapidly extract analytes.[12]
-
-
Cleanup: Extracts are often "cleaned up" to remove interfering compounds. This is commonly done using column chromatography with adsorbents like silica gel or Florisil.[12][13]
The quantification of this compound in extracts is typically performed using high-resolution chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC/MS): This is a powerful and widely used technique for the separation and identification of PAHs in complex environmental samples.[1][14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or ultraviolet (UV) detectors, provides excellent separation of PAH isomers.[14] Reverse-phase columns (e.g., C18) are commonly employed.
References
- 1. researchgate.net [researchgate.net]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. Fact sheet: Benzo fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Measured partitioning coefficients for parent and alkyl polycyclic aromatic hydrocarbons in 114 historically contaminated sediments: Part 1. KOC values | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Partition characteristics of polycyclic aromatic hydrocarbons on soils and sediments [pubs.usgs.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal.gnest.org [journal.gnest.org]
- 13. Polycyclic aromatic hydrocarbons (PAHs) in sediment environments in Vietnam: Analytical methods and contamination status | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 14. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. stdj.scienceandtechnology.com.vn [stdj.scienceandtechnology.com.vn]
Bioaccumulation of Benzo(a)fluoranthene in Aquatic Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioaccumulation potential of Benzo(a)fluoranthene, a polycyclic aromatic hydrocarbon (PAH), in aquatic organisms. Due to the limited availability of specific bioaccumulation data for the this compound isomer, this guide also incorporates data from its closely related isomers, namely Benzo(b)fluoranthene, Benzo(j)fluoranthene, and Benzo(k)fluoranthene, to provide a broader understanding of the potential risks associated with this class of compounds.
Executive Summary
This compound and its isomers are persistent organic pollutants that exhibit a significant potential for bioaccumulation in aquatic organisms. This document synthesizes available quantitative data on Bioconcentration Factors (BCF) and Bioaccumulation Factors (BAF) for these compounds in various aquatic species. The data indicates a high potential for bioconcentration, particularly in invertebrates. This guide also details standardized experimental protocols for assessing bioaccumulation and explores the key signaling pathways involved in the uptake, metabolism, and efflux of these compounds in aquatic organisms.
Quantitative Bioaccumulation Data
The bioaccumulation potential of this compound and its isomers is typically quantified using BCF and BAF values. BCF represents the accumulation of a chemical from water, while BAF includes accumulation from all sources, including diet. The following table summarizes the available quantitative data for this compound isomers in various aquatic organisms. It is important to note the scarcity of data for the parent this compound isomer.
| Chemical | Organism (Species) | Parameter | Value (L/kg) | Tissue | Comments |
| Benzo(k)fluoranthene | Water flea (Daphnia magna) | BCF | Very high | Whole body | Considered to have a very high bioconcentration potential in this invertebrate species.[1] |
| Benzo(k)fluoranthene | Fish (General) | BCF | 3,415 - 6,465 (est.) | Whole body | Estimated BCF range suggests a very high potential for bioconcentration in fish.[2] |
| Benzo(j)fluoranthene | Fish (General) | BCF | 4,990 (est.) | Whole body | Estimated BCF suggests a very high potential for bioconcentration in fish.[3] |
| Benzo(b+k)fluoranthene | Estuarine copepods | BCF | 1,300 (dry weight) | Whole body | BCF value reported for a mixture of the two isomers.[1] |
| Benzo(j+k)fluoranthene | Fish (Acanthogobius flavimanus) | BAF | >5,000 (lipid norm.) | Whole body | 5% lipid normalized BAF value indicates a very high bioaccumulation potential.[1] |
| Benzo(b)fluoranthene | Fish (Acanthogobius flavimanus) | BAF | >5,000 (lipid norm.) | Whole body | 5% lipid normalized BAF value indicates a very high bioaccumulation potential.[1] |
Note: "est." denotes estimated values.
Experimental Protocols for Bioaccumulation Assessment
Standardized methods are crucial for reliably determining the bioaccumulation potential of chemical substances. The most widely accepted protocols are the OECD Guideline for Testing of Chemicals 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) and the ASTM E1022 - 19 Standard Guide for Conducting Bioconcentration Tests with Fishes and Saltwater Bivalve Mollusks.
OECD Test Guideline 305: Bioaccumulation in Fish
This guideline describes two primary exposure methods: aqueous and dietary. The aqueous exposure test is preferred for determining the Bioconcentration Factor (BCF).[4][5][6][7]
Key Methodological Steps:
-
Test Organisms: A variety of fish species can be used, with zebrafish (Danio rerio) being a common choice.[8]
-
Exposure Conditions: The test is conducted under flow-through conditions to maintain a constant concentration of the test substance.[4][5][6]
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance for a period of up to 28 days.[5][7][8] Water and fish tissue samples are collected at regular intervals.
-
Depuration Phase: Following the uptake phase, the fish are transferred to clean, untreated water for a depuration period, typically up to 28 days, to measure the elimination of the substance.[7][8]
-
Chemical Analysis: The concentration of the test substance in water and fish tissue is determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be determined from the uptake and depuration rate constants.[6][8]
ASTM E1022 - 19: Standard Guide for Conducting Bioconcentration Tests
This guide provides procedures for conducting flow-through bioconcentration tests with both freshwater and saltwater fishes, as well as saltwater bivalve mollusks.
Core Principles:
-
Flow-Through System: The guide emphasizes the use of a flow-through system to ensure constant exposure concentrations and healthy test organisms.
-
Test Material: The procedures are applicable to chemicals that can be accurately measured in water and biological tissues.
-
Data Reporting: Results are reported as steady-state and kinetic BCFs, along with uptake and depuration rate constants. For fish, results are typically for the whole body, while for bivalves, they are for the total soft tissue.
The following diagram illustrates a generalized workflow for a bioaccumulation study based on these standard protocols.
Signaling Pathways Involved in Bioaccumulation
The net bioaccumulation of this compound and other PAHs in aquatic organisms is a result of the balance between uptake, metabolism, and efflux. Two key signaling pathways play a crucial role in these processes: the Aryl Hydrocarbon Receptor (AhR) pathway and the ATP-binding cassette (ABC) transporter-mediated efflux.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that is a key regulator of xenobiotic metabolism.[4][5][8] Many PAHs, including Benzo(k)fluoranthene, are known to be potent activators of the AhR.[9]
Mechanism of Action:
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90).[4][6] When a PAH like this compound enters the cell, it binds to the AhR.
-
Nuclear Translocation: Ligand binding causes a conformational change in the AhR complex, leading to its translocation into the nucleus.[4][6][8]
-
Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[4][8] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes.[4][7]
-
Gene Transcription: Binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably the cytochrome P450 1A (CYP1A) family of enzymes.[4][10]
-
Metabolism: CYP1A enzymes are phase I metabolizing enzymes that play a critical role in the detoxification of PAHs by transforming them into more water-soluble metabolites, which can then be more readily excreted.
The following diagram illustrates the canonical AhR signaling pathway.
ATP-Binding Cassette (ABC) Transporter-Mediated Efflux
ABC transporters, such as P-glycoprotein (P-gp), are a superfamily of membrane proteins that actively transport a wide variety of substrates, including xenobiotics, out of cells.[9][11] This efflux mechanism can reduce the intracellular concentration of pollutants and thus limit their bioaccumulation and toxicity. In aquatic invertebrates, which often have a lower capacity for metabolic detoxification compared to vertebrates, ABC transporters are a critical defense mechanism against chemical exposure.[12]
Role in PAH Efflux:
-
Substrate Recognition: Certain PAHs and their metabolites can be recognized as substrates by ABC transporters.
-
ATP-Dependent Efflux: The transport of these substrates out of the cell is an active process that requires energy in the form of ATP hydrolysis.
-
Reduced Accumulation: By actively pumping out PAHs, ABC transporters can significantly decrease the net bioaccumulation of these compounds in the tissues of aquatic invertebrates.
The interplay between the AhR-mediated metabolism and ABC transporter-mediated efflux determines the ultimate bioaccumulation potential of this compound in a given aquatic organism.
Conclusion
The available data, primarily from isomers of this compound, strongly suggest a high bioaccumulation potential in aquatic organisms, particularly invertebrates. This technical guide has outlined the key quantitative metrics, standardized experimental protocols for their determination, and the fundamental signaling pathways that govern the fate of these compounds within aquatic organisms. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is critical for assessing the environmental risks associated with this compound and for the development of new chemicals with reduced bioaccumulation potential. Further research is warranted to generate specific bioaccumulation data for the parent this compound isomer to refine environmental risk assessments.
References
- 1. rivm.nl [rivm.nl]
- 2. AHR2-Mediated Transcriptomic Responses Underlying the Synergistic Cardiac Developmental Toxicity of PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AOP Report: Aryl Hydrocarbon Receptor (Ahr) Activation Leads to Early Life Stage Mortality via Sox9 Repression Induced Craniofacial and Cardiac Malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ATP-binding cassette (ABC) proteins in aquatic invertebrates: Evolutionary significance and application in marine ecotoxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Genome-wide identification of ATP-binding cassette (ABC) transporters and their roles in response to polycyclic aromatic hydrocarbons (PAHs) in the copepod Paracyclopina nana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Genotoxicity and mutagenicity studies of Benzo(a)fluoranthene.
An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of Benzo(a)fluoranthene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Classification
This compound (BaF) is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds formed from the incomplete combustion of organic materials like coal, oil, gas, and tobacco.[1] As a result, BaF is an environmental contaminant found in the air, water, and soil. It is structurally distinct from its more extensively studied isomer, Benzo(b)fluoranthene (BbF).
A critical point of distinction for this compound is its classification by the International Agency for Research on Cancer (IARC). Based on the available evidence, this compound (CAS No. 203-33-8) is classified as Group 3: Not classifiable as to its carcinogenicity to humans .[1][2] This classification indicates that the evidence of carcinogenicity in humans is inadequate and the evidence in experimental animals is limited or inadequate. This contrasts with other PAHs, such as Benzo(a)pyrene (Group 1, Carcinogenic to humans) and Benzo(b)fluoranthene (Group 2B, Possibly carcinogenic to humans), highlighting the significant toxicological differences that can arise from subtle changes in chemical structure.[3][4]
Metabolic Activation and Mechanism of Genotoxicity
Like most PAHs, this compound is not directly genotoxic. It requires metabolic activation by cellular enzymes to be converted into reactive intermediates that can damage DNA. This process is a prerequisite for its mutagenic and carcinogenic potential.
Core Mechanisms:
-
Metabolic Activation: The primary pathway involves Phase I metabolizing enzymes, particularly the cytochrome P450 (CYP) family (e.g., CYP1A1, CYP1B1).[1][5] These enzymes introduce oxygen atoms into the PAH structure, creating reactive epoxides. An enzyme called epoxide hydrolase can then convert these epoxides into dihydrodiols. A second round of oxidation by CYP enzymes can convert the dihydrodiol into a highly reactive diol epoxide.[5][6][7]
-
DNA Adduct Formation: The ultimate carcinogenic metabolites, the diol epoxides, are electrophilic and can covalently bind to the nucleophilic sites on DNA bases, particularly guanine.[8] This forms bulky distortions in the DNA helix known as PAH-DNA adducts. These adducts can block DNA replication and transcription, leading to mutations if not properly repaired.[5][8]
-
Mutagenicity and Clastogenicity: If a cell attempts to replicate its DNA while these adducts are present, errors can be introduced, leading to permanent changes in the DNA sequence (gene mutations). The predominant mutation type associated with PAHs like the closely related Benzo(b)fluoranthene is the C:G to A:T transversion.[9][10][11][12] Furthermore, extensive DNA damage or misrepair can lead to larger-scale chromosomal damage (clastogenicity), such as the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.
References
- 1. This compound | C20H12 | CID 9146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. monographs.iarc.who.int [monographs.iarc.who.int]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. mdpi.com [mdpi.com]
- 6. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA adducts from a tumorigenic metabolite of benzo[a]pyrene block human RNA polymerase II elongation in a sequence- and stereochemistry-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-related Mutagenic and Clastogenic Effects of Benzo[b]fluoranthene in Mouse Somatic Tissues Detected by Duplex Sequencing and the Micronucleus Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dose-related Mutagenic and Clastogenic Effects of Benzo[b]fluoranthene in Mouse Somatic Tissues Detected by Duplex Sequencing and the Micronucleus Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Benzo(a)fluoranthene Analysis
Introduction
Benzo(a)fluoranthene is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties.[1] These compounds are formed during the incomplete combustion of organic materials such as coal, oil, fuel, and tobacco.[1][2] Consequently, they are widespread environmental contaminants found in air, water, and soil, necessitating sensitive and reliable analytical methods for their monitoring.[2] High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) is a widely adopted technique for the analysis of PAHs.[3] This method offers excellent sensitivity and selectivity, as many PAH compounds exhibit natural fluorescence.[1] This application note details a robust HPLC-FLD method for the quantitative analysis of this compound in water samples, following principles outlined in established regulatory methods like EPA Method 610.[1][2][4][5]
Principle
The method employs reversed-phase HPLC to separate this compound from other PAHs and matrix components based on its hydrophobicity. A C18 stationary phase is used with a mobile phase gradient of acetonitrile and water. Following chromatographic separation, the analyte is detected by a fluorescence detector set at specific excitation and emission wavelengths optimized for this compound, enabling highly sensitive and selective quantification.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector (FLD).
-
Analytical Column: A C18 column specifically designed for PAH analysis (e.g., ZORBAX Eclipse PAH, 4.6 x 250 mm, 5 µm or Pinnacle II PAH, 4.6 x 150 mm, 4 µm).[3][5]
-
Data Acquisition: Chromatography data station.
-
Reagents: HPLC-grade acetonitrile, ultrapure water, and a certified reference standard of this compound.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 200 mg/6 mL), vacuum manifold, and nitrogen evaporator.[6][7]
Standard Preparation Protocol
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a precise amount of pure this compound standard. Dissolve it in acetonitrile in a Class A volumetric flask to achieve the target concentration. Store this solution in an amber vial at 4°C to protect it from light.[4]
-
Working Standard Solutions: Prepare a series of working standards (e.g., ranging from 0.1 µg/L to 50 µg/L) by performing serial dilutions of the stock solution with acetonitrile.[5] These standards are used to construct a calibration curve for quantification.
Sample Preparation Protocol (Water Samples via SPE)
This protocol is designed to extract and concentrate PAHs from a 1-liter water sample.
-
Sample Collection: Collect water samples in 1-liter amber glass bottles. If residual chlorine is present, add 80 mg of sodium thiosulfate. Refrigerate at 4°C until extraction.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 20 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry after the final water wash.[8]
-
Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 2.5 mL/min.[6]
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes to remove residual water.[8]
-
Analyte Elution: Elute the trapped PAHs from the cartridge by passing two 5 mL portions of dichloromethane through the cartridge into a collection vial.[6]
-
Concentration: Evaporate the collected eluate to approximately 1 mL using a gentle stream of nitrogen. Add 3 mL of acetonitrile and continue to concentrate the sample to a final volume of 1.0 mL.[6] The sample is now ready for HPLC analysis.
HPLC-FLD Chromatographic Conditions
The following conditions are a representative example for the analysis of PAHs, including this compound.
| Parameter | Condition |
| Analytical Column | ZORBAX Eclipse PAH (4.6 x 250 mm, 5µm) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B; 5-25 min: Linear gradient to 100% B; Hold at 100% B for 5 min |
| Flow Rate | 1.5 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Injection Volume | 10 µL[3] |
| FLD Wavelengths | Time-programmed for optimal sensitivity of each PAH. For Benzo(b)fluoranthene (an isomer often analyzed with this compound), typical wavelengths are Excitation: 270 nm, Emission: 430 nm.[3] |
Results and Data Presentation
The described method provides excellent separation and quantification for this compound. A typical analysis will yield a sharp, well-resolved chromatographic peak. Method performance characteristics are summarized in the table below, compiled from representative studies.
| Parameter | Typical Performance Value | Reference |
| Linearity (R²) | > 0.999 | [3][9] |
| Limit of Detection (LOD) | 0.2 - 12 µg/L (in solution); 0.005 - 0.78 ng/g (in soil) | [3][9][10] |
| Limit of Quantification (LOQ) | 1 - 44 µg/L (in solution); 0.02 - 1.6 ng/g (in soil) | [3][9][10] |
| Recovery (from spiked water/soil) | 86% - 99% | [10][11] |
| Precision (%RSD) | < 10% | [11] |
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. separationmethods.com [separationmethods.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. epa.gov [epa.gov]
- 5. keidy.com.tw [keidy.com.tw]
- 6. agilent.com [agilent.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. perlan.com.pl [perlan.com.pl]
- 10. agilent.com [agilent.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: Quantitative Analysis of Benzo(a)fluoranthene using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are byproducts of incomplete combustion of fuels such as oil and gas.[1] Many PAHs, including Benzo(a)fluoranthene, are recognized for their carcinogenic and mutagenic properties, leading to their regulation as environmental pollutants in water, air, and soil.[1] Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely adopted analytical technique for the identification and quantification of PAHs at trace levels.[2][3] Its sensitivity, selectivity, and the ability to separate complex isomeric mixtures make it the "gold standard" for this type of analysis.[3][4] This application note provides a detailed protocol for the analysis of this compound in environmental matrices using GC-MS.
Principle
The methodology involves the extraction and cleanup of the analyte from the sample matrix, followed by instrumental analysis. In the GC system, volatile and semi-volatile compounds are separated based on their boiling points and interaction with a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for definitive identification and quantification. For complex matrices and low-level detection, Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) modes are often employed to enhance sensitivity and selectivity.[2][5]
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Water Samples
This protocol is a generalized method for extracting PAHs from water samples.
Reagents and Materials:
-
Methylene chloride (High Purity Grade)
-
Hexane (High Purity Grade)
-
Acetone (High Purity Grade)
-
Nitrogen gas (UHP)
-
Internal Standards (e.g., Benzo[a]pyrene-d12, Chrysene-d12)[2]
-
SPE Cartridges (e.g., Silica-based)[6]
-
Glassware (rinsed with solvents before use)[4]
-
Evaporation system (e.g., Kuderna-Danish evaporator or nitrogen blow-down)[7]
Procedure:
-
Sample Collection: Collect 1 L of the water sample in a pre-cleaned amber glass bottle.
-
Internal Standard Spiking: Add a known amount of an appropriate deuterated internal standard solution (e.g., Chrysene-d12) to the sample.[2]
-
Cartridge Conditioning: Condition a silica SPE cartridge by passing 5 mL of methylene chloride followed by 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Elution: After loading, wash the cartridge with 5 mL of hexane to remove interferences. Elute the target PAHs with 10 mL of a hexane:methylene chloride mixture.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a Kuderna-Danish apparatus.[7]
-
Solvent Exchange: The final extract is now ready for GC-MS analysis. If necessary, the solvent can be exchanged to one more compatible with the GC system.
Instrumental Analysis: GC-MS
The following tables summarize typical instrumental conditions for the analysis of PAHs, including this compound.
Table 1: Gas Chromatography (GC) Operating Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| GC System | Agilent 7890A[5] | Thermo Scientific TRACE GC Ultra[6] | Shimadzu GCMS-QP2010 Ultra[1] |
| Injection Mode | Splitless[5] | Splitless[6] | Splitless[1] |
| Injection Volume | 1 µL[5] | 1 µL | 1.0 µL[1] |
| Injector Temp. | 300 °C[5] | 270 °C[6] | 300 °C[1] |
| Carrier Gas | Helium[5] | Helium | Helium[1] |
| Flow Rate | 1 mL/min[5] | 1.2 mL/min[6] | Constant linear velocity (43.7 cm/sec)[1] |
| Column Type | HP-5MS (30 m x 0.25 mm, 0.25 µm)[5] | Rxi®-PAH (40 m x 0.18 mm, 0.07 µm)[8] | Rtx-35 (30 m x 0.32 mm, 0.25 µm)[1] |
| Oven Program | 50°C (1 min) -> 10°C/min to 150°C -> 5°C/min to 320°C (5 min)[5] | 80°C (1 min) -> 37°C/min to 210°C -> 3°C/min to 260°C -> 11°C/min to 350°C (5 min)[8] | 90°C (2 min) -> 5°C/min to 320°C (12 min)[1] |
Table 2: Mass Spectrometry (MS) Operating Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| MS System | Agilent 7000A Triple Quad[5] | Agilent 5975[4] | Shimadzu GCMS-QP2010 Ultra[1] |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) at 70 eV[4] | Electron Ionization (EI) |
| MS Source Temp. | 230 °C | Not Specified | 230 °C[1] |
| Interface Temp. | Not Specified | Not Specified | 300 °C[1] |
| Acquisition Mode | MS/MS[5] | Selected Ion Monitoring (SIM)[4] | Scan (m/z 45-450)[1] |
| Solvent Delay | Not Specified | Not Specified | 3.5 min[1] |
Data Presentation and Method Validation
Quantitative analysis is performed by generating a calibration curve from standards of known concentrations. The response of the analyte is typically normalized to the response of an internal standard. Method validation ensures the reliability and reproducibility of the data.[9]
Table 3: Typical Method Validation Data for PAH Analysis
| Parameter | Result | Source |
| Linearity (R²) | > 0.999 | JEOL Application Note[10] |
| Limit of Detection (LOD) | 0.01 - 0.07 ng (on-column) | Thermo Fisher Scientific[6] |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL | Cedre.fr[5] |
| Recovery (%) | 81 - 110% | Restek Corporation[8] |
| Repeatability (CV%) | < 15% | Eclética Química[11][12] |
Workflow Visualization
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound analysis by GC-MS.
References
- 1. shimadzu.com [shimadzu.com]
- 2. tdi-bi.com [tdi-bi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. diva-portal.org [diva-portal.org]
- 5. wwz.cedre.fr [wwz.cedre.fr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. gcms.cz [gcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. jeol.com [jeol.com]
- 11. revista.iq.unesp.br [revista.iq.unesp.br]
- 12. Validation of analytical methodology for determination of Personal Care Products in environmental matrix by GC-MS/MS [redalyc.org]
Application Notes and Protocols for the Sample Preparation of Benzo(a)fluoranthene in Environmental Matrices
Introduction
Benzo(a)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) composed of fused aromatic rings. PAHs are widespread environmental pollutants formed from the incomplete combustion of organic materials such as fossil fuels, wood, and tobacco.[1][2] Several PAHs, including isomers like benzo[b]fluoranthene, benzo[k]fluoranthene, and the closely related benzo[a]pyrene, are classified as probable human carcinogens by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[3][4] Due to their potential health risks and persistence in the environment, the accurate and sensitive determination of these compounds in matrices such as water, soil, and sediment is crucial for environmental monitoring and risk assessment.
Effective sample preparation is a critical step that precedes instrumental analysis. This process involves extracting the target analytes from the complex sample matrix, removing interferences, and concentrating the sample to a level suitable for detection. This document provides detailed protocols and performance data for established methods used in the preparation of environmental samples for this compound analysis.
Sample Preparation from Water Matrices: Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely adopted, robust, and efficient technique for extracting PAHs from aqueous samples.[5] It significantly reduces solvent consumption and avoids emulsion issues commonly encountered with traditional liquid-liquid extraction (LLE).[1] The following protocol is based on methodologies outlined in EPA Method 8310.[1][3]
Quantitative Data for SPE in Water
The following table summarizes the performance of SPE methods for the determination of PAHs, including this compound and its isomers, in water.
| Analyte | Recovery (%) | RSD (%) | LOD (ng/L) | LOQ (ng/L) | Matrix | Reference |
| Benzo(b)fluoranthene | 97.1 - 101.2 | < 10 | - | - | Water | [1] |
| Benzo(k)fluoranthene | 97.1 - 101.2 | < 10 | - | - | Water | [1] |
| Benzo(a)pyrene | 97.1 - 101.2 | < 10 | - | - | Water | [1] |
| Benzo(b)fluoranthene | 0.22 (Poor) | - | < 200 | - | River Water | [6] |
| Benzo(k)fluoranthene | 0.7 (Poor) | - | < 200 | - | River Water | [6] |
| Benzo(a)pyrene | 98.7 | - | < 200 | - | River Water | [6] |
| Benzo(b)fluoranthene | - | < 6.0 | 0.2 - 23 | 1 - 38 | Drinking Water | [4] |
| Benzo(a)pyrene | - | < 6.0 | 0.2 - 23 | 1 - 38 | Drinking Water | [4] |
Note: Data may represent a range for multiple PAHs or specific values for the listed analyte. RSD refers to Relative Standard Deviation, LOD to Limit of Detection, and LOQ to Limit of Quantification.
Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol details the manual extraction of PAHs from a 1-liter water sample using C18 SPE cartridges on a vacuum manifold system.
Materials:
-
C18 SPE Cartridges (e.g., ECUNIPAH)
-
6-Station Vacuum Manifold System
-
Methanol (MeOH), Dichloromethane (DCM), Acetone, Acetonitrile (ACN) - HPLC grade
-
Anhydrous Sodium Sulfate
-
1 L Water Sample
-
Glass vials (40-50 mL) for collection
-
Evaporation system (e.g., TurboVap or rotary evaporator)
Procedure:
-
Cartridge Conditioning: a. Place C18 SPE cartridges on the vacuum manifold. b. Add 10 mL of DCM to each cartridge. Allow the solvent to soak the sorbent for 1 minute before drawing it through to waste under a light vacuum.[1] c. Add 10 mL of methanol to each cartridge, allowing it to soak for 2 minutes. Draw the methanol through, leaving a thin layer of solvent above the sorbent bed. Do not allow the cartridge to go dry.[1] d. Add 10 mL of deionized water to equilibrate the cartridge. Draw it through, again leaving a thin layer of water above the sorbent.[5]
-
Sample Loading: a. If the sample contains residual chlorine, dechlorinate with 50 mg/L sodium sulfite.[3] b. Add 5 mL of methanol to the 1 L sample bottle and mix well.[3] c. Attach the sample bottle to the top of the conditioned SPE cartridge using an adapter. d. Apply a vacuum to achieve a flow rate of approximately 30 mL/min.[3]
-
Cartridge Drying: a. After the entire sample has passed through, dry the SPE cartridge under full vacuum for 10-20 minutes to remove residual water.[1][7]
-
Analyte Elution: a. Place collection vials inside the manifold. b. Rinse the original sample bottle with 5 mL of acetone and add this rinsate to the SPE cartridge. Allow it to soak for 1 minute before slowly drawing it into the collection vial.[1] c. Repeat the elution with two 10 mL aliquots of DCM.[1] d. After collection, apply full vacuum for 1 minute to ensure all solvent is collected.
-
Post-Elution Drying & Concentration: a. Pass the collected eluate through a drying cartridge containing anhydrous sodium sulfate to remove any remaining water.[1] b. Evaporate the dried eluate to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator. c. Add 2 mL of acetonitrile (solvent exchange) and continue to concentrate the extract to a final volume of 0.7-0.9 mL.[1] The sample is now ready for HPLC or GC/MS analysis.
Workflow Diagram: SPE for PAHs in Water
Caption: Workflow for Solid-Phase Extraction (SPE) of PAHs from water samples.
Sample Preparation from Soil & Sediment Matrices
For solid and complex organic matrices like soil and sediment, methods that combine vigorous extraction with effective cleanup are required. The QuEChERS method, originally developed for pesticide analysis, has been successfully adapted for PAHs.[8][9] Accelerated Solvent Extraction (ASE) is another powerful automated technique that offers high efficiency and speed.[10]
Quantitative Data for Soil & Sediment Methods
The following table summarizes performance data for QuEChERS and ASE in solid matrices.
| Method | Analyte(s) | Recovery (%) | RSD (%) | Matrix | Reference |
| QuEChERS | 18 PAHs | 85.0 - 106.7 | 0.3 - 2.8 | Soil | [8] |
| QuEChERS | 8 PAHs | 86.3 - 109.6 | 0.4 - 6.9 | Food | [11] |
| QuEChERS-GC/MS | 16 PAHs | 86.9 - 2211.6 (ng/g) | - | Soil | [12] |
| ASE-GC/MS | 16 PAHs | 86.7 - 116.2 | - | Soil | [10] |
Note: The high upper range in one study[12] reflects measured concentration (ng/g) rather than percentage recovery.
Experimental Protocol: QuEChERS Method for Soil
This protocol describes a common QuEChERS procedure for extracting PAHs from soil.
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄, 1 g NaCl)
-
Dispersive SPE (d-SPE) cleanup tubes (e.g., containing MgSO₄ and PSA sorbent)
-
Homogenized soil sample (5 g)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Hydration & Extraction: a. Weigh 5 g of sieved, homogenized soil into a 50 mL centrifuge tube.[8] b. Add 5 mL of deionized water and shake the tube to create a slurry.[8] c. Add 10 mL of acetonitrile to the tube.[8][13] d. Cap the tube and shake it vigorously for 1 minute.
-
Salting-Out Partitioning: a. Slowly add the QuEChERS extraction salt packet (e.g., MgSO₄ and NaCl) to the tube. The addition of MgSO₄ can be exothermic.[9][13] b. Immediately cap and shake vigorously for 5 minutes using a vortex mixer.[8] c. Centrifuge the tube for 10 minutes at ≥3500 rpm. This will separate the sample into an upper acetonitrile layer (containing PAHs) and a lower aqueous/soil layer.[8]
-
Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE cleanup tube. b. The d-SPE tube typically contains anhydrous MgSO₄ to remove residual water and a sorbent like Primary Secondary Amine (PSA) to remove matrix interferences.[13] c. Shake the d-SPE tube vigorously for 5 minutes.[8] d. Centrifuge for 10 minutes at ≥8000 rpm.[8]
-
Final Extract Preparation: a. Carefully transfer the cleaned supernatant (0.5-0.6 mL) into a GC or HPLC vial.[8] b. The sample is now ready for instrumental analysis.
Workflow Diagram: QuEChERS for PAHs in Soil
Caption: Workflow for QuEChERS sample preparation of PAHs from soil.
Notes on Alternative Methods and Final Analysis
-
Accelerated Solvent Extraction (ASE): This automated technique uses elevated temperatures and pressures to extract PAHs from solid samples in approximately 12-20 minutes with minimal solvent (~15-40 mL).[10] It offers recoveries equivalent to or better than traditional methods like Soxhlet.[10]
-
Soxhlet Extraction: A classic and robust method, Soxhlet extraction is often used as a benchmark.[14] However, it is time-consuming (requiring ≥16 hours) and uses large volumes of organic solvents.[13][15]
-
Instrumental Analysis: Following sample preparation, extracts are typically analyzed by High-Performance Liquid Chromatography (HPLC) with Fluorescence (FLD) and/or UV detectors or by Gas Chromatography-Mass Spectrometry (GC/MS).[16][17]
-
GC/MS provides excellent selectivity and is capable of confirming compound identities, which is crucial for complex environmental samples.[10][17] The choice of analytical finish often depends on the need to resolve isomeric pairs, such as benzo[b]fluoranthene and benzo[k]fluoranthene, which can be challenging with some GC columns.[16]
References
- 1. weber.hu [weber.hu]
- 2. agilent.com [agilent.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. perlan.com.pl [perlan.com.pl]
- 5. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www2.gov.bc.ca [www2.gov.bc.ca]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
Application Note: Solid-Phase Extraction of Benzo(a)fluoranthene from Water Samples
Introduction
Benzo(a)fluoranthene is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds formed from the incomplete combustion of organic materials.[1][2] PAHs are recognized as environmental pollutants, with some, including certain benzo-isomers, classified as probable human carcinogens.[2][3] Their presence in water sources is a significant concern, necessitating sensitive and reliable analytical methods for monitoring. Solid-phase extraction (SPE) has emerged as a preferred technique for the extraction and preconcentration of PAHs from water samples, offering advantages over traditional liquid-liquid extraction (LLE) by being faster, using smaller volumes of organic solvents, and being amenable to automation.[4][5][6] This application note details a robust SPE protocol for the isolation of this compound from water, based on EPA Method 8310, suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detectors.[1][2]
Principle
This method utilizes a C18 stationary phase, which retains nonpolar compounds like this compound from a polar aqueous matrix through hydrophobic interactions.[7] The water sample, after pH adjustment and the addition of a water-miscible organic solvent to enhance sorbent wetting, is passed through the conditioned C18 cartridge.[2] Interferences are then removed with a wash step, and the target analyte is eluted with a strong organic solvent. The eluate can then be concentrated and analyzed.
Quantitative Data Summary
The following table summarizes typical performance data for the SPE of PAHs, including this compound, from water using a C18 sorbent. It is important to note that recovery and detection limits can vary based on the specific water matrix, instrumentation, and laboratory conditions.
| Parameter | Value | Source(s) |
| SPE Sorbent | C18 (Octadecyl-bonded silica) | [2][6][7] |
| Sample Volume | 100 mL - 1 L | [6][8][9] |
| Elution Solvents | Dichloromethane (DCM) and Acetone/Acetonitrile | [2][4][10] |
| Typical Recovery | 80 - 110% (for the PAH group) | [6] |
| Limit of Detection (LOD) | 0.03 - 0.2 µg/L | [11][12] |
| Limit of Quantification (LOQ) | 0.05 - 1.0 µg/L | [11][12] |
| Relative Standard Deviation (RSD) | < 10% | [1] |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound.
Detailed Experimental Protocol
This protocol is based on EPA Method 8310 for the analysis of PAHs in water.[2]
1. Materials and Reagents
-
SPE Cartridges: 6 mL C18 cartridges (500 mg sorbent mass).
-
Reagents: Dichloromethane (DCM), Methanol (MeOH), Acetone, Acetonitrile (ACN) - all HPLC grade or equivalent. Reagent water (HPLC grade). Anhydrous Sodium Sulfate.
-
Apparatus: SPE vacuum manifold, vacuum pump, collection vials (40-50 mL), concentration apparatus (e.g., TurboVap or rotary evaporator), autosampler vials.
2. Sample Preparation
-
If the water sample contains residual chlorine, dechlorinate by adding 50 mg of sodium sulfite per liter of sample.[2]
-
For method validation and quality control, add surrogate and target analyte spiking solutions into the sample.
-
To the 1 L water sample, add 5 mL of methanol and mix thoroughly.[2][13] This helps to improve the wetting of the C18 sorbent.
3. SPE Cartridge Conditioning and Equilibration
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Conditioning Step 1: Add 10 mL of DCM to the cartridge. Allow it to soak the sorbent for 1 minute, then draw it through to waste under a light vacuum.[2]
-
Conditioning Step 2: Add 10 mL of methanol to the cartridge. Let it soak for 2 minutes, then draw it through, leaving a thin layer of methanol above the sorbent frit. Do not let the cartridge go dry.[2][4]
-
Equilibration: Add 20 mL of reagent water to the cartridge and draw it through, leaving approximately 1 cm of water above the frit.[2][13] The cartridge must not be allowed to go dry from this point until the sample is loaded.
4. Sample Loading
-
Place the sample bottle on the SPE apparatus.
-
Load the prepared water sample onto the conditioned cartridge at a controlled flow rate of approximately 30 mL/min.[2]
-
After the entire sample has passed through, dry the cartridge under full vacuum for 10 minutes to remove residual water.[13]
5. Analyte Elution
-
Place clean collection vials inside the manifold.
-
Rinse the original sample bottle with 5 mL of acetone and add this rinsate to the SPE cartridge.[13] Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection vial.
-
Repeat the elution step with two consecutive 10 mL aliquots of DCM.[13] Collect all eluates in the same vial.
6. Eluate Processing and Analysis
-
Pass the combined eluate through a drying cartridge containing anhydrous sodium sulfate to remove any remaining water.[2]
-
Concentrate the dried eluate to approximately 0.5-1.0 mL using a gentle stream of nitrogen at 40°C.[2]
-
Perform a solvent exchange by adding 2 mL of acetonitrile and re-concentrating to a final volume of 1 mL.[2]
-
Transfer the final extract to an autosampler vial for analysis by HPLC, typically with fluorescence detection for enhanced sensitivity, or a UV detector.[2][14]
References
- 1. Solid-phase extraction of PAHs in water by EPA method 8310 | Separation Science [sepscience.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. waters.com [waters.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. academicjournals.org [academicjournals.org]
- 6. Reversed Phase SPE and GC-MS Study of Polycyclic Aromatic Hydrocarbons in Water Samples from the River Buriganga, Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. agilent.com [agilent.com]
- 9. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iipccl.org [iipccl.org]
- 11. perlan.com.pl [perlan.com.pl]
- 12. mdpi.com [mdpi.com]
- 13. weber.hu [weber.hu]
- 14. epa.gov [epa.gov]
Application Note and Protocol for Soxhlet Extraction of Benzo(a)fluoranthene from Soil and Sediment
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Soxhlet extraction of Benzo(a)fluoranthene, a polycyclic aromatic hydrocarbon (PAH), from soil and sediment samples. The protocol is based on established methodologies, including those outlined by the U.S. Environmental Protection Agency (EPA), and is intended for use in environmental monitoring and research.
Introduction
This compound is a high molecular weight polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a result of incomplete combustion of organic materials. Due to its potential carcinogenic and mutagenic properties, its presence in soil and sediment is a significant environmental and health concern. Accurate quantification of this compound in these matrices is crucial for risk assessment and remediation efforts. Soxhlet extraction is a classical and robust technique widely employed for the extraction of semi-volatile organic compounds from solid samples.[1][2] This method ensures thorough extraction by repeatedly washing the sample with a distilled solvent.
Data Presentation: Comparison of Extraction Parameters
The efficiency of Soxhlet extraction can be influenced by several factors, primarily the choice of solvent and the duration of the extraction process. The following tables summarize recovery data for PAHs, including this compound, from various studies to aid in method optimization.
Table 1: Influence of Solvent System on PAH Recovery
| Solvent System | Average Recovery (%) | Reference |
| Dichloromethane | >95% | [3] |
| Toluene | >95% | [3] |
| Acetone/n-hexane (1:1, v/v) | >95% | [3] |
| Ethyl Acetate | >92% | [3][4] |
Note: Recovery rates can vary depending on soil/sediment matrix and specific experimental conditions.
Table 2: Extraction Time Optimization for PAHs
| Extraction Time (hours) | Recovery (%) | Reference |
| 4 | Variable, potentially incomplete | [3] |
| 6 | Generally sufficient for many PAHs | [5] |
| 8 | Often considered optimal | [6][7] |
| 12 | May increase recovery for some matrices | [3] |
| 16 | Extended time, may not significantly improve recovery | [3] |
Experimental Protocol: Soxhlet Extraction of this compound
This protocol details the step-by-step procedure for the extraction of this compound from soil and sediment samples using Soxhlet apparatus.
1. Sample Preparation
-
Drying: Air-dry the soil or sediment sample to a constant weight to remove excess moisture. Alternatively, mix the wet sample with a drying agent like anhydrous sodium sulfate until a free-flowing powder is obtained.[2][5]
-
Homogenization: Grind the dried sample using a mortar and pestle to increase the surface area for extraction. Sieve the sample to ensure a uniform particle size.[5]
-
Spiking (for Quality Control): For determining method recovery, a known amount of a surrogate standard (e.g., a deuterated PAH like p-terphenyl-d14) should be added to the sample before extraction.[5]
2. Soxhlet Extraction Procedure
-
Apparatus Setup:
-
Assemble the Soxhlet extractor, ensuring all glassware is clean and dry. The apparatus consists of a round-bottom flask, the Soxhlet extractor body, and a condenser.
-
Place a boiling chip in the round-bottom flask.
-
-
Sample Loading:
-
Weigh approximately 10-20 g of the prepared soil/sediment sample and place it into a cellulose extraction thimble.[2]
-
Place the thimble inside the Soxhlet extractor body.
-
-
Solvent Addition:
-
Extraction:
-
Connect the condenser to a water source and turn on the flow.
-
Heat the round-bottom flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the sample.
-
Allow the extraction to proceed for a minimum of 6-8 hours.[5][6] The solvent should cycle through the extractor at a rate of 4-6 cycles per hour.
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask and concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
3. Extract Cleanup
-
Interferences from co-extracted organic matter can be removed using column chromatography.
-
Column Preparation: Pack a glass column with silica gel or alumina that has been activated by heating.[8]
-
Elution: Pass the concentrated extract through the column and elute the PAHs with an appropriate solvent or solvent mixture. Collect the fraction containing this compound.
-
Final Concentration: Concentrate the cleaned extract to the final desired volume (e.g., 1 mL) under a gentle stream of nitrogen.
4. Analysis
-
The final extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for the quantification of this compound.[5][9]
Experimental Workflow Diagram
Caption: Workflow for this compound extraction.
References
- 1. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of polycyclic aromatic hydrocarbons in soil: minimizing sample pretreatment using automated Soxhlet with ethyl acetate as extraction solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Optimized extraction of polycyclic aromatic hydrocarbons from contaminated soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pressurized Liquid Extraction (PLE) of Polycyclic Aromatic Hydrocarbons (PAHs) including Benzo(a)fluoranthene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for the extraction of solid and semi-solid samples with liquid solvents. It utilizes elevated temperatures and pressures to increase the speed and efficiency of the extraction process. This application note provides a detailed protocol for the extraction of Polycyclic Aromatic Hydrocarbons (PAHs), with a specific focus on Benzo(a)fluoranthene, from environmental matrices such as soil and sediment. PAHs are a group of organic compounds of environmental concern due to their potential carcinogenic and mutagenic properties. Accurate quantification of these compounds is crucial for environmental monitoring and risk assessment.
Principle of Pressurized Liquid Extraction
PLE leverages the use of solvents at temperatures above their atmospheric boiling points. The high pressure maintains the solvent in a liquid state, allowing for extractions to be performed at elevated temperatures. This high temperature decreases the viscosity of the solvent, allowing it to penetrate the sample matrix more effectively, and increases the solubility and mass transfer of the target analytes, leading to higher extraction efficiency and shorter extraction times compared to traditional methods like Soxhlet extraction.[1][2]
Data Presentation: Quantitative Performance of PLE for PAH Extraction
The following table summarizes the typical recovery rates for various PAHs, including this compound, using Pressurized Liquid Extraction from solid matrices. The actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Analyte | CAS Number | Matrix | PLE Solvent | Temperature (°C) | Pressure (PSI) | Average Recovery (%) | Reference |
| Naphthalene | 91-20-3 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Acenaphthylene | 208-96-8 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Acenaphthene | 83-32-9 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Fluorene | 86-73-7 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Phenanthrene | 85-01-8 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Anthracene | 120-12-7 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Fluoranthene | 206-44-0 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Pyrene | 129-00-0 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Benz[a]anthracene | 56-55-3 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Chrysene | 218-01-9 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Benzo(b)fluoranthene | 205-99-2 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Benzo(k)fluoranthene | 207-08-9 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Benzo(a)pyrene | 50-32-8 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Dibenzo(a,h)anthracene | 53-70-3 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Benzo(g,h,i)perylene | 191-24-2 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Indeno(1,2,3-cd)pyrene | 193-39-5 | Soil | Toluene | 100 | 2175 (15 MPa) | >95 | [2] |
| Various PAHs | - | Sediment | Hexane:DCM (50:50) | 120 | 1500 | High | [1] |
Note: this compound is often analyzed along with its isomers, Benzo(b)fluoranthene and Benzo(k)fluoranthene. The chromatographic separation of these isomers is crucial for accurate quantification.
Experimental Protocols
This section provides a detailed methodology for the extraction of PAHs from soil and sediment samples using Pressurized Liquid Extraction.
Sample Preparation
-
Homogenization: Homogenize the soil or sediment sample to ensure uniformity. Air-dry the sample or use a freeze-dryer to remove moisture.
-
Sieving: Sieve the dried sample through a 2 mm sieve to remove large debris.
-
Mixing with Drying Agent: For samples with residual moisture, mix the sample with a drying agent such as anhydrous sodium sulfate or Hydromatrix to prevent clogging of the extraction cell and improve extraction efficiency.[1] A typical ratio is 1:1 (w/w) sample to drying agent.
-
Spiking (for Quality Control): For method validation and quality control, spike a known amount of a surrogate standard solution (e.g., deuterated PAHs like Pyrene-d10) onto the sample before extraction.[3]
Pressurized Liquid Extraction (PLE) Protocol
-
Extraction Cell Preparation:
-
Place a glass fiber filter at the bottom of the extraction cell.
-
Pack the prepared sample (typically 10-30 g) into the extraction cell.[3]
-
Place another glass fiber filter on top of the sample.
-
Hand-tighten the cell cap.
-
-
PLE Instrument Parameters:
-
Solvent: A mixture of hexane and dichloromethane (DCM) (1:1, v/v) or acetone and hexane (1:1, v/v) is commonly used.[1] Toluene has also been shown to be effective.[2]
-
Temperature: Set the extraction temperature to 100-120 °C.[1][2]
-
Pressure: Set the pressure to 1500-2200 PSI (10-15 MPa).[1][2]
-
Static Time: A static extraction time of 5-10 minutes is typically sufficient.
-
Static Cycles: Perform 1-2 static cycles to ensure exhaustive extraction.
-
Flush Volume: Use a flush volume of 60-100% of the cell volume.
-
Purge Time: A nitrogen purge of 60-120 seconds is used to expel the extract from the cell.
-
-
Extract Collection: Collect the extract in a clean collection vial.
Post-Extraction Cleanup
The extract from the PLE system may contain co-extracted interfering substances that need to be removed before instrumental analysis.
-
Concentration: Concentrate the extract to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.
-
Silica Gel Chromatography:
-
Prepare a silica gel column (e.g., 6 g of activated silica gel).[1]
-
Condition the column with a non-polar solvent like hexane.
-
Load the concentrated extract onto the column.
-
Elute the PAHs with a suitable solvent mixture (e.g., a mixture of hexane and dichloromethane). The polarity of the elution solvent can be adjusted to separate different fractions of compounds.
-
Collect the PAH fraction.
-
-
Final Concentration: Concentrate the cleaned extract to the final volume required for analysis (e.g., 1 mL). Add an internal standard solution just before analysis for accurate quantification.
Instrumental Analysis
The extracted and cleaned samples are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.
Mandatory Visualizations
Caption: Experimental workflow for PAH analysis using PLE.
Caption: Factors influencing PLE efficiency for PAHs.
References
Application Notes and Protocols for the Quantification of Benzo(a)fluoranthene in Air Particulate Matter
Introduction
Benzo(a)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials. It is a component of air particulate matter, and its presence in the atmosphere is a significant concern for public health due to its potential carcinogenic properties. Accurate and sensitive quantification of this compound in air particulate matter is crucial for environmental monitoring, human exposure assessment, and regulatory enforcement. These application notes provide detailed protocols for the sampling, extraction, cleanup, and analysis of this compound using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a highly selective and sensitive analytical technique.[1][2][3]
Overall Workflow
The quantification of this compound in air particulate matter involves a multi-step process, from sample collection to instrumental analysis. The general workflow is outlined below.
Caption: Overall workflow for this compound analysis.
Experimental Protocols
Protocol 1: Air Particulate Matter Sample Collection
-
Sampler Preparation:
-
Clean all sampling components, including the filter holder, with detergent and water, followed by rinses with deionized water and an appropriate solvent (e.g., acetone or hexane).
-
Bake quartz fiber filters at a high temperature (e.g., 400-500°C) for several hours to remove any organic contaminants.
-
Condition the filters in a controlled environment (e.g., desiccator) for 24 hours before and after sampling to ensure accurate gravimetric analysis.
-
-
Sample Collection:
-
Use a high-volume or low-volume air sampler equipped with a size-selective inlet (e.g., PM10 or PM2.5).
-
Load a pre-weighed, baked quartz fiber filter into the filter holder using clean forceps.
-
Record the initial flow rate and start the sampler. The sampling duration typically ranges from 8 to 24 hours to collect a sufficient mass of particulate matter.
-
After sampling, record the final flow rate and the total volume of air sampled.[1]
-
Carefully remove the filter from the holder, fold it in half with the exposed side inward, and place it in a clean, labeled container (e.g., a petri dish sealed with Parafilm or an amber glass jar).
-
Store the collected samples at or below 4°C in the dark until extraction to minimize the degradation of PAHs.[4]
-
Protocol 2: Sample Preparation - Extraction and Cleanup
This protocol describes an ultrasonic-assisted liquid extraction followed by solid-phase extraction (SPE) for cleanup.
-
Extraction:
-
Cut the filter into small pieces and place them into a beaker or flask.
-
Spike the sample with an appropriate internal standard solution (e.g., isotopically labeled this compound) to correct for matrix effects and variations in extraction efficiency.[2]
-
Add a suitable extraction solvent, such as a mixture of hexane and acetone (1:1, v/v) or dichloromethane.[5]
-
Place the beaker in an ultrasonic bath and sonicate for 15-30 minutes.[2] Repeat this step two to three times with fresh solvent.
-
Combine the solvent extracts and filter or centrifuge to remove any filter debris.
-
-
Concentration:
-
Concentrate the combined extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen. Avoid evaporating to dryness to prevent the loss of volatile PAHs.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Prepare a silica gel or Florisil SPE cartridge by pre-conditioning it with a non-polar solvent (e.g., hexane).
-
Load the concentrated extract onto the SPE cartridge.
-
Elute interfering compounds with a non-polar solvent or a solvent mixture of low polarity.
-
Elute the PAH fraction, including this compound, with a solvent of higher polarity (e.g., a mixture of hexane and dichloromethane).[2][6]
-
Collect the PAH fraction and concentrate it to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
The final extract is now ready for GC-MS/MS analysis.
-
Caption: Detailed sample preparation workflow.
Protocol 3: Instrumental Analysis by GC-MS/MS
Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of this compound in complex matrices.[1][2][3]
-
Instrument Setup:
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for PAH analysis (e.g., a 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane column).[7]
-
Mass Spectrometer (MS): A tandem quadrupole mass spectrometer capable of operating in MRM mode.
-
-
GC Conditions (Typical):
-
Injector Temperature: 280-300°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp 1: Increase to 250°C at 10-20°C/min.
-
Ramp 2: Increase to 300-320°C at 5-10°C/min, hold for 5-10 minutes.[7]
-
-
-
MS/MS Conditions (MRM Mode):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230-250°C.
-
MRM Transitions: Select a specific precursor ion for this compound (m/z 252) and monitor for one or more specific product ions. The most intense transition is used for quantification, and a second transition is used for confirmation.[8]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound at different concentrations in the final extraction solvent. Each standard should also contain the internal standard at a constant concentration.
-
Analyze the calibration standards to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Analyze the prepared samples and use the calibration curve to determine the concentration of this compound in the extracts.
-
Calculate the final concentration of this compound in the air sample (in ng/m³) by accounting for the final extract volume and the total volume of air sampled.
-
Data Presentation
Table 1: Example GC-MS/MS Parameters for this compound
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 252 | [8] |
| Quantifier Ion (m/z) | 250 | [8] |
| Qualifier Ion (m/z) | 248 | [8] |
| Collision Energy (eV) | 20-40 | [8] |
Note: Optimal collision energy may vary between different mass spectrometer instruments and should be determined empirically.
Table 2: Summary of Method Performance Data for PAH Analysis in Air Particulate Matter
| Parameter | This compound | Method | Reference |
| Limit of Detection (LOD) | 0.001 - 0.276 ng/m³ | GC-MS/MS | [2] |
| Limit of Quantification (LOQ) | 0.87 - 2.09 pg/m³ | GC-MS/MS (MRM) | [3] |
| Recovery | 79.3% - 109.8% | Ultrasonic Extraction | [2] |
| Linearity (R²) | ≥0.9990 | GC-MS/MS | [2] |
Table 3: Reported Concentrations of this compound in Urban Air Particulate Matter (PM2.5)
| Location | Concentration Range (ng/m³) | Notes | Reference |
| Urban (Barcelona) | 0.2 - 1.2 (as part of Benzo[b+j+k]fluoranthene sum) | Winter samples | [9] |
| Rural (Pyrenees) | 1.4 - 4.3 (as part of Benzo[b+j+k]fluoranthene sum) | Winter samples, influenced by biomass burning | [9] |
Note: Concentrations can vary significantly based on location, season, and proximity to emission sources.
References
- 1. A new method for the determination of PAHs in air samples | Latest News | ALS Life Sciences | Europe [alsglobal.eu]
- 2. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of subpicogram levels of airborne polycyclic aromatic hydrocarbons for personal exposure monitoring assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Benzo(a)fluoranthene in Food and Beverage Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Benzo(a)fluoranthene, a polycyclic aromatic hydrocarbon (PAH), in various food and beverage matrices. The methodologies described herein are based on established analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD), coupled with robust sample preparation methods such as Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).
Introduction
This compound is a member of a class of compounds known as polycyclic aromatic hydrocarbons (PAHs), which are formed during the incomplete combustion of organic materials.[1] These compounds can contaminate food and beverages through various means, including environmental pollution and certain food processing techniques like smoking, grilling, and frying.[2][3] Due to their potential carcinogenic properties, regulatory bodies worldwide have set maximum permissible levels for PAHs in various food products.[4][5] Accurate and sensitive analytical methods are therefore crucial for ensuring food safety and compliance.[6]
This application note details validated methods for the extraction, cleanup, and quantification of this compound in complex food and beverage matrices.
Analytical Approaches
The two primary analytical techniques for the determination of this compound and other PAHs in food are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography coupled with Mass Spectrometry (GC-MS).[6]
-
HPLC-FLD: This technique offers high sensitivity and selectivity for fluorescent compounds like PAHs.[7][8] It is a widely used and robust method for routine monitoring.[9]
-
GC-MS and GC-MS/MS: GC-MS provides excellent separation and definitive identification of analytes based on their mass-to-charge ratio.[10][11] The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and reduces matrix interference, which is particularly beneficial for complex food samples.[12][13]
Sample Preparation
Effective sample preparation is a critical step to isolate PAHs from the intricate food matrix and minimize interferences.[6] The choice of method depends on the nature of the sample, particularly its fat content.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity due to its simplicity, high throughput, and reduced solvent consumption.[2][3] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove interfering compounds like lipids and pigments.[13][14]
-
Solid-Phase Extraction (SPE): SPE is a versatile and effective technique for cleaning up sample extracts.[4][15] It utilizes cartridges packed with specific sorbents to retain the analytes of interest while allowing interfering substances to pass through. The choice of sorbent is crucial for achieving optimal recovery and cleanup.
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for the analysis of this compound and other PAHs in different food matrices.
Table 1: Performance of QuEChERS-GC-MS/MS Method for PAHs in Infant Foods [13]
| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Benzo[a]anthracene | 0.019 - 0.036 | 0.06 - 0.11 | 73.1 - 110.7 | < 8 |
| Chrysene | 0.019 - 0.036 | 0.06 - 0.11 | 73.1 - 110.7 | < 8 |
| Benzo[b]fluoranthene | 0.019 - 0.036 | 0.06 - 0.11 | 73.1 - 110.7 | < 8 |
| Benzo[a]pyrene | 0.019 - 0.036 | 0.06 - 0.11 | 73.1 - 110.7 | < 8 |
Table 2: Performance of QuEChERS-GC-MS Method for PAHs in Various Foods [2][3]
| Analyte | LOD (µg/kg) | LOQ (µg/kg) |
| Benzo[a]anthracene | 0.006 - 0.035 | 0.019 - 0.133 |
| Chrysene | 0.006 - 0.035 | 0.019 - 0.133 |
| Benzo[b]fluoranthene | 0.006 - 0.035 | 0.019 - 0.133 |
| Benzo[k]fluoranthene | 0.006 - 0.035 | 0.019 - 0.133 |
| Benzo[a]pyrene | 0.006 - 0.035 | 0.019 - 0.133 |
| Indeno[1,2,3-cd]pyrene | 0.006 - 0.035 | 0.019 - 0.133 |
| Dibenz[a,h]anthracene | 0.006 - 0.035 | 0.019 - 0.133 |
| Benzo[g,h,i]perylene | 0.006 - 0.035 | 0.019 - 0.133 |
Table 3: Performance of HPLC-FLD Method for PAHs in Seafood [9]
| Analyte | Recovery (%) |
| Benzo[a]anthracene | 60 - 130 |
| Chrysene | 60 - 130 |
| Benzo[b]fluoranthene | 60 - 130 |
| Benzo[k]fluoranthene | 60 - 130 |
| Benzo[a]pyrene | 60 - 130 |
| Dibenzo[a,h]anthracene | 60 - 130 |
| Indeno[1,2,3-cd]pyrene | 60 - 130 |
Experimental Protocols
Protocol 1: QuEChERS-Based Extraction and GC-MS/MS Analysis of this compound in Solid Food Samples
This protocol is adapted from methodologies for analyzing PAHs in complex food matrices.[13][14]
1. Sample Homogenization:
-
Weigh a representative portion of the food sample (e.g., 5-10 g).
-
Homogenize the sample to a uniform consistency. For dry samples, it may be necessary to add a specific amount of water.
2. Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards if required.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at a specified speed (e.g., 4000 rpm) for 5-10 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) for removing fatty acids and sugars, and C18 for removing lipids).
-
Vortex for 1 minute.
-
Centrifuge at high speed for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or toluene) for GC-MS/MS analysis.
5. GC-MS/MS Analysis:
-
GC Column: A capillary column suitable for PAH analysis (e.g., DB-5ms).[6]
-
Oven Temperature Program: A gradient program to ensure separation of PAHs.
-
Injection Mode: Splitless injection.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[12]
Caption: QuEChERS workflow for solid food samples.
Protocol 2: Solid-Phase Extraction (SPE) and HPLC-FLD Analysis of this compound in Beverage Samples
This protocol is a generalized procedure based on common SPE methods for liquid samples.[16]
1. Sample Preparation:
-
For clear beverages, the sample may be used directly after filtration.
-
For beverages with suspended solids, centrifugation and filtration are necessary.
-
For alcoholic beverages, dilution with water may be required to reduce the ethanol content.
2. SPE Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., C18) by passing a sequence of solvents, typically methanol followed by water.
3. Sample Loading:
-
Pass a measured volume of the prepared beverage sample through the conditioned SPE cartridge at a controlled flow rate.
4. Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a water-methanol mixture) to remove unretained interferences.
5. Elution:
-
Elute the retained PAHs from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or dichloromethane).
6. Final Extract Preparation:
-
The eluate can be directly injected into the HPLC system or concentrated and reconstituted in the mobile phase if necessary.
7. HPLC-FLD Analysis:
-
HPLC Column: A C18 column specifically designed for PAH analysis.[9]
-
Mobile Phase: A gradient of water and acetonitrile is commonly used.[9]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Fluorescence Detection: Use a programmed sequence of excitation and emission wavelengths to optimize the detection of each PAH, including this compound.[7][17]
Caption: SPE workflow for beverage samples.
Quality Control and Method Validation
For reliable and accurate results, it is essential to implement a robust quality control and method validation protocol. This should include:
-
Calibration: Use of a multi-level calibration curve with appropriate standards to ensure linearity.[10][12]
-
Method Blanks: Analysis of blank samples to check for contamination.[9]
-
Spiked Samples: Analysis of matrix-spiked samples at different concentration levels to determine recovery and precision (repeatability and reproducibility).[14]
-
Certified Reference Materials (CRMs): Analysis of CRMs, when available, to assess the accuracy of the method.
-
Internal Standards: Use of isotopically labeled internal standards to correct for matrix effects and variations in sample preparation and instrument response.[14]
Conclusion
The methods detailed in this application note provide robust and reliable frameworks for the analysis of this compound in a wide range of food and beverage samples. The choice between QuEChERS-GC-MS/MS and SPE-HPLC-FLD will depend on the specific laboratory capabilities, sample matrices, and regulatory requirements. Proper method validation and ongoing quality control are paramount to ensure the generation of high-quality, defensible data for food safety assessment.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. news-medical.net [news-medical.net]
- 3. food-safety.com [food-safety.com]
- 4. PAHs Determination in Paprika Powder using SPE [sigmaaldrich.com]
- 5. pfigueiredo.org [pfigueiredo.org]
- 6. Recent advances in the analysis of polycyclic aromatic hydrocarbons in food and water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. fda.gov [fda.gov]
- 10. agilent.com [agilent.com]
- 11. cache.kzoo.edu [cache.kzoo.edu]
- 12. agilent.com [agilent.com]
- 13. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Note: Sensitive Detection of Benzo(a)fluoranthene Using Fluorescence Spectroscopy
Abstract
Benzo(a)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) known for its mutagenic and carcinogenic properties, making its sensitive detection in environmental and biological samples crucial. This application note details a robust protocol for the sensitive measurement of this compound using high-performance liquid chromatography with fluorescence detection (HPLC-FLD). The inherent fluorescence of PAHs, arising from their aromatic structure with conjugated double bonds, allows for extremely sensitive and selective quantification at low environmental concentrations.[1][2] This document provides comprehensive methodologies for sample preparation, instrument setup, and data analysis, tailored for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants generated from the incomplete combustion of organic materials.[2][3] Their presence in the environment, food, and pharmaceutical products is strictly regulated due to significant health risks.[1][2] this compound, a five-ring PAH, is a member of this group. Fluorescence spectroscopy is an ideal analytical technique for PAHs due to its high sensitivity and selectivity.[1][3] When coupled with a separation technique like HPLC, it allows for the accurate quantification of individual PAH isomers, such as Benzo(b)fluoranthene, Benzo(k)fluoranthene, and Benzo(a)pyrene, even in complex matrices.[3][4][5]
Principle of Fluorescence Detection
The methodology leverages the native fluorescence of this compound. The molecule is excited by a specific wavelength of light, causing it to move to a higher electronic energy state. As it returns to its ground state, it emits light at a longer, characteristic wavelength. The intensity of this emitted light is directly proportional to the concentration of the analyte over a specific range, enabling precise quantification. The selectivity of this method is enhanced by the unique excitation and emission spectra of each PAH compound.[3]
References
Application Notes and Protocols for the Analysis of Benzo(a)fluoranthene in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo(a)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials. Due to its carcinogenic and mutagenic properties, accurate and sensitive detection in biological tissues is crucial for toxicological studies, environmental monitoring, and in the assessment of drug metabolism and safety. This document provides detailed protocols for the extraction and quantification of this compound in biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods described. These values can vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: GC-MS Method Performance
| Parameter | Value | Reference |
| Recovery | 66 - 95% | [1] |
| Limit of Detection (LOD) | 0.01 - 0.02 ng/g | [1] |
| Limit of Quantitation (LOQ) | ~0.05 ng/g | [1] |
| Relative Standard Deviation (RSD) | 16 - 38% (method), 8 - 17% (instrumental) | [1] |
Table 2: HPLC-FLD Method Performance
| Parameter | Value | Reference |
| Recovery | 65 - 109% | [2][3] |
| Limit of Detection (LOD) | 10 - 50 pg | [2] |
| Limit of Quantitation (LOQ) | 37.88 - 44.13 µg/L (in extract) | [4] |
| Relative Standard Deviation (RSD) | <10% | [2] |
Experimental Workflow
The general workflow for the analysis of this compound in biological tissues is outlined below.
Experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation
-
Tissue Homogenization : Weigh approximately 1-5 g of the biological tissue (e.g., liver, adipose, muscle). For tissues with high water content, freeze-drying prior to homogenization is recommended to improve extraction efficiency. Homogenize the tissue using a high-speed blender or a tissue homogenizer until a uniform consistency is achieved.
-
Internal Standard Spiking : Prior to extraction, spike the homogenized sample with a known amount of a suitable internal standard solution. Deuterated PAHs, such as Benzo(a)pyrene-d12, are commonly used to correct for matrix effects and variations in extraction efficiency.
-
Saponification (Alkaline Digestion) : To digest the tissue and hydrolyze lipids, add 20 mL of 1 M ethanolic potassium hydroxide (KOH) to the spiked homogenate. Reflux the mixture for 2 hours at 80°C. This step is crucial for releasing the analyte from the tissue matrix.[5]
Extraction and Cleanup
Method A: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)
-
Liquid-Liquid Extraction : After saponification and cooling to room temperature, perform a liquid-liquid extraction by adding 20 mL of n-hexane and shaking vigorously for 10 minutes. Allow the layers to separate and carefully collect the upper hexane layer. Repeat the extraction two more times with fresh portions of n-hexane. Combine the hexane extracts.
-
Solid-Phase Extraction (SPE) Cleanup : To remove interfering compounds, pass the combined hexane extract through an SPE cartridge packed with silica gel or Florisil.
-
Condition the SPE cartridge with n-hexane.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent like n-hexane to elute aliphatic hydrocarbons.
-
Elute the PAH fraction, including this compound, with a more polar solvent or solvent mixture (e.g., dichloromethane/hexane).
-
-
Concentration and Reconstitution : Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 0.5-1 mL) of a suitable solvent (e.g., acetone, acetonitrile, or hexane) for instrumental analysis.[6]
Method B: QuEChERS-Based Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a simpler and faster alternative for sample preparation.
-
Extraction : To the homogenized and spiked tissue sample in a centrifuge tube, add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.
-
Cleanup (Dispersive SPE) : Centrifuge the tube, and take an aliquot of the acetonitrile supernatant. Transfer it to a tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate for dispersive SPE cleanup. Vortex and centrifuge.
-
Final Extract : The resulting supernatant is ready for analysis by HPLC-FLD or can be solvent-exchanged for GC-MS analysis.
Instrumental Analysis
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity for the identification and quantification of this compound.
-
Gas Chromatograph (GC) Conditions :
-
Column : A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is commonly used. A 30-60 m column with a 0.25 mm internal diameter and 0.25 µm film thickness is typical.[7]
-
Injector : Splitless injection at 280-300°C.
-
Oven Temperature Program : An example program starts at 60-80°C, holds for 1-2 minutes, then ramps up to 300-320°C at a rate of 5-10°C/min, with a final hold time.[6]
-
Carrier Gas : Helium at a constant flow rate of 1-1.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the molecular ion (m/z 252) and at least two other characteristic fragment ions for this compound.
-
B. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive method for the analysis of fluorescent PAHs like this compound.
-
High-Performance Liquid Chromatograph (HPLC) Conditions :
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient of acetonitrile and water is commonly employed.
-
Flow Rate : 1.0 - 1.5 mL/min.
-
Injection Volume : 10 - 20 µL.
-
-
Fluorescence Detector (FLD) Conditions :
-
Excitation Wavelength : Set to the maximum absorbance wavelength of this compound.
-
Emission Wavelength : Set to the maximum emission wavelength of this compound. Time-programmed wavelength changes can be used to optimize detection for multiple PAHs in a single run.
-
Signaling Pathway
This compound, like other PAHs, is known to exert its biological effects primarily through the Aryl Hydrocarbon Receptor (AHR) signaling pathway. This pathway is central to the metabolic activation of PAHs, which is a prerequisite for their toxicity and carcinogenicity.
Aryl Hydrocarbon Receptor (AHR) signaling pathway activation by this compound.
Upon entering the cell, this compound binds to the cytosolic AHR, which is complexed with heat shock protein 90 (HSP90) and other co-chaperones. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. In the nucleus, it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of genes encoding for xenobiotic-metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1). The resulting CYP1A1 enzyme metabolizes this compound into reactive electrophilic metabolites, such as diol epoxides. These reactive metabolites can covalently bind to DNA, forming DNA adducts, which can lead to mutations and initiate carcinogenesis. This metabolic activation process can also lead to oxidative stress and induce apoptosis.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzo(a)pyrene modulates fluoranthene-induced cellular responses in HT-29 colon cells in a dual exposure system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Benzo[b]fluoranthene induced oxidative stress and apoptosis in human airway epithelial cells via mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzo(a)pyrene modulates fluoranthene-induced cellular responses in HT-29 colon cells in a dual exposure system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of benzo(a)pyrene exposure on fluoranthene metabolism by mouse adipose tissue microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Accurate Benzo(a)fluoranthene Quantification using Isotope Dilution Mass Spectrometry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo(a)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) and a known environmental contaminant. Due to its potential carcinogenic properties, its accurate and precise quantification in various matrices is of significant importance for environmental monitoring, food safety, and toxicology studies within drug development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantification of trace-level organic compounds. This method utilizes a stable, isotopically labeled analog of the target analyte as an internal standard. This standard is introduced to the sample at the beginning of the analytical workflow, compensating for analyte loss during sample preparation and variations in instrument response. This document provides detailed protocols and data for the quantification of this compound using IDMS coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled standard to a sample. This standard is chemically identical to the native analyte, ensuring it exhibits the same behavior during extraction, cleanup, and chromatographic separation. The mass spectrometer can differentiate between the native analyte and the labeled standard due to their mass-to-charge (m/z) ratio difference. By measuring the ratio of the native analyte to the isotopically labeled standard, a highly accurate and precise concentration can be determined, independent of sample matrix effects and recovery variations.
Caption: Workflow illustrating the principle of IDMS for this compound.
Experimental Protocols
Sample Preparation: Accelerated Solvent Extraction (ASE) for Solid Samples (e.g., Soil, Sediment)
This protocol is adapted from methodologies described for PAH extraction from solid wastes.[1]
-
Sample Homogenization: Homogenize the solid sample to ensure uniformity.
-
Spiking: Weigh approximately 10 g of the homogenized sample into an extraction cell. Spike the sample with a known amount of this compound-d12 internal standard solution.
-
Extraction Conditions:
-
Solvent: Dichloromethane/Acetone (1:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2
-
-
Concentration: Collect the extract and concentrate it to approximately 1 mL using a gentle stream of nitrogen.
-
Cleanup: Proceed with Solid Phase Extraction (SPE) cleanup.
Sample Preparation: QuEChERS for Complex Matrices (e.g., Tea, Foodstuff)
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2]
-
Sample Hydration: For dry samples, weigh 1 g of the powdered sample into a 50 mL centrifuge tube and add 10 mL of water.
-
Spiking: Add the this compound-d12 internal standard to the hydrated sample and let it soak for 10 minutes.
-
Extraction:
-
Add 10 mL of hexane:acetone (1:1, v/v).
-
Vortex for 30 minutes.
-
Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously and centrifuge.
-
-
Cleanup: Take an aliquot of the supernatant for SPE cleanup.
Solid Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) with hexane.[3]
-
Sample Loading: Load the concentrated extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with hexane to remove interferences.
-
Elution: Elute the PAH fraction with a suitable solvent mixture (e.g., dichloromethane/hexane).[3]
-
Final Concentration: Evaporate the eluate to near dryness and reconstitute in a known volume of a solvent suitable for GC-MS/MS analysis (e.g., isooctane).[3]
Caption: A generalized experimental workflow for this compound analysis.
GC-MS/MS Analysis
The following are typical GC-MS/MS parameters. Instrument-specific optimization is recommended.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Rxi-35Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent[4] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 80 °C (hold 1 min), ramp at 10 °C/min to 320 °C, hold for 10 min[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Ion Source Temp. | 250 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 252 | 250 | 20 | Quantifier |
| This compound | 252 | 251 | 15 | Qualifier |
| This compound-d12 | 264 | 260 | 20 | Internal Standard |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of this compound by IDMS.
Table 1: Calibration and Linearity
| Calibration Range (µg/L) | Linearity (r²) |
| 0.5 - 200 | > 0.999[5] |
| 5 - 250 | > 0.999[5] |
Table 2: Detection and Quantification Limits
| Parameter | Typical Value (µg/L) |
| Limit of Detection (LOD) | 0.05 - 0.2 |
| Limit of Quantification (LOQ) | 0.15 - 0.6[5] |
Table 3: Accuracy and Precision
| QC Sample Conc. (µg/L) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Low (e.g., 1 µg/L) | 95 - 105 | < 10 |
| Mid (e.g., 50 µg/L) | 98 - 102 | < 5 |
| High (e.g., 150 µg/L) | 97 - 103 | < 5 |
Conclusion
Isotope Dilution Mass Spectrometry provides a highly accurate and robust method for the quantification of this compound in a variety of complex matrices. The detailed protocols for sample preparation and GC-MS/MS analysis, along with the expected performance data, serve as a comprehensive guide for researchers and scientists. The use of an isotopically labeled internal standard is crucial for mitigating matrix effects and ensuring the reliability of the analytical data, which is essential for regulatory compliance and safety assessments.
References
Application of Benzo(a)fluoranthene as a Biomarker of Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo(a)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials. As a component of complex PAH mixtures, it is a ubiquitous environmental contaminant. Human exposure occurs through inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact. Due to its potential carcinogenic properties, monitoring human exposure to this compound is crucial for assessing health risks. This document provides detailed application notes and protocols for the use of this compound as a biomarker of exposure. While this compound is a key analyte, it is often measured alongside other PAHs. Therefore, some of the presented data and protocols will encompass a broader range of PAHs, with specific parameters for this compound highlighted where available.
Data Presentation: Quantitative Levels of this compound and Related PAHs
The following tables summarize quantitative data for this compound and other relevant PAHs in various matrices. These values can serve as a reference for exposure assessment studies.
Table 1: Concentrations of this compound and Other PAHs in Environmental and Human Samples
| Matrix | Analyte | Concentration Range | Reference/Notes |
| Soil (near petrochemical facilities) | Benzo(a)pyrene (BaP) | 3.2–41 µg/kg | [1] |
| Soil (near petrochemical facilities) | Fluoranthene (FLA) | 9.0–78 µg/kg | [1] |
| Charbroiled Meat | Benzo(a)pyrene (BaP) | 26–42 µg/kg | [1] |
| Charbroiled Meat | Fluoranthene (FLA) | 57–103 µg/kg | [1] |
| Human Tissue | PAHs (general) | µg range | [1] |
| Human Urine | PAHs (general) | ng range | [1] |
| Children's Blood (Owerri, Nigeria) | Total PAHs | 53.48 to 70.8 µg/dL | [2] |
| Children's Urine (Owerri, Nigeria) | Total PAHs | 94.98 to 115.04 µg/dL | [2] |
Table 2: Analytical Method Detection Limits for this compound and Other PAHs
| Analytical Method | Analyte | Limit of Detection (LOD) | Reference/Notes |
| GC-MS/MS (MRM) | Benzo(b)fluoranthene | 0.058 pg/µL | [3] |
| GC-MS/MS (MRM) | Benzo(k)fluoranthene | 0.080 pg/µL | [3] |
| GC-MS/MS (MRM) | Benzo(j)fluoranthene | 0.075 pg/µL | [3] |
| GC-MS/MS (MRM) | Benzo(a)pyrene | 0.029 pg/µL | [3] |
| HPLC-FLD | 16 PAHs in Soil | 0.005 to 0.78 ng/g | [4] |
Experimental Protocols
Detailed methodologies for the analysis of this compound in biological and environmental samples are provided below. These protocols are based on established methods for PAH analysis and can be adapted for specific research needs.
Protocol 1: Analysis of this compound in Human Plasma/Blood by HPLC-FLD
This protocol describes the extraction and analysis of this compound from human plasma or whole blood using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
1. Sample Preparation and Extraction:
-
Materials: Human plasma or whole blood, acetonitrile, water (HPLC grade), solid-phase extraction (SPE) cartridges (e.g., C18).
-
Procedure:
-
To 1 mL of plasma or blood, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (50:50, v/v) to remove interferences.
-
Elute the PAHs with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for HPLC analysis.
-
2. HPLC-FLD Analysis:
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile, increasing to 100% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 260 nm
-
Emission Wavelength: 420 nm for Benzo(b)fluoranthene and Benzo(k)fluoranthene.[5] A wavelength program can be used to optimize detection for different PAHs.
-
Protocol 2: Analysis of this compound in Urine by GC-MS
This protocol outlines the analysis of this compound and its metabolites in urine using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Extraction:
-
Materials: Human urine, β-glucuronidase/sulfatase, buffer (e.g., sodium acetate), organic solvent (e.g., hexane or dichloromethane), derivatizing agent (e.g., BSTFA).
-
Procedure:
-
To 5 mL of urine, add 1 mL of buffer and 50 µL of β-glucuronidase/sulfatase to deconjugate metabolites.
-
Incubate at 37°C for 16 hours.
-
Perform liquid-liquid extraction by adding 5 mL of hexane and shaking vigorously for 10 minutes.
-
Centrifuge to separate the phases and collect the organic layer.
-
Repeat the extraction.
-
Combine the organic extracts and evaporate to near dryness.
-
Derivatize the hydroxylated metabolites by adding 50 µL of BSTFA and incubating at 60°C for 30 minutes.
-
2. GC-MS Analysis:
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min, hold for 10 minutes.
-
-
Mass Spectrometry:
-
Operate in electron ionization (EI) mode.
-
Use Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Target Ions for this compound (molecular weight 252.31 g/mol ): m/z 252 (molecular ion), 250, 126.[6]
-
Mandatory Visualizations
Metabolic Activation of PAHs
The metabolic activation of PAHs is a critical step in their mechanism of toxicity. The following diagram illustrates a generalized pathway for the metabolic activation of a representative PAH, which is broadly applicable to this compound.
Caption: Generalized metabolic activation pathway of a polycyclic aromatic hydrocarbon (PAH).
Experimental Workflow for GC-MS Analysis of this compound in Urine
The following diagram outlines the key steps in the analytical workflow for determining this compound and its metabolites in urine samples.
Caption: Experimental workflow for the GC-MS analysis of urinary this compound.
Conclusion
This compound serves as a valuable biomarker for assessing human exposure to PAHs. Its measurement in biological matrices such as blood and urine, using sensitive analytical techniques like HPLC-FLD and GC-MS, provides crucial data for risk assessment. The provided protocols and data offer a framework for researchers and professionals to incorporate the analysis of this compound into their studies. Understanding its metabolic fate is key to linking exposure to potential health effects, and the formation of DNA adducts represents a critical event in PAH-induced carcinogenesis.
References
- 1. Benzo(a)pyrene modulates fluoranthene-induced cellular responses in HT-29 colon cells in a dual exposure system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomonitoring of concentrations of polycyclic aromatic hydrocarbons in blood and urine of children at playgrounds within Owerri, Imo State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzo(a)fluoranthene Analytical Standards and Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Benzo(a)fluoranthene analytical standards and reference materials. This compound is a polycyclic aromatic hydrocarbon (PAH) and a significant environmental pollutant monitored for its potential health risks.[1] Accurate quantification of this compound in various matrices, such as environmental and food samples, is crucial for regulatory compliance and risk assessment.[1][2] High-purity analytical standards and certified reference materials are essential for calibrating analytical instruments, validating methodologies, and ensuring the reliability of measurement results.[1][2][3]
Analytical Standards and Reference Materials
Analytical standards for this compound are available as neat materials or in solution from various commercial suppliers.[4] Certified Reference Materials (CRMs), which are produced according to international quality guidelines like ISO Guides 34 and 35, provide certified concentration values with associated uncertainty and ensure metrological traceability.[3][5] These are crucial for method validation and quality control.[3]
Preparation of Standard Solutions
Proper preparation of stock and working standard solutions is fundamental for accurate quantification.
Protocol for Standard Solution Preparation:
-
Stock Standard Solution (e.g., 200 µg/mL):
-
Accurately weigh approximately 2 mg of neat this compound standard.
-
Dissolve the standard in a suitable solvent such as methanol or acetonitrile in a 10 mL volumetric flask.[6]
-
Use an ultrasonic bath to ensure complete dissolution.[6]
-
Fill the flask to the mark with the solvent.[6]
-
This stock solution can be used for preparing more dilute working standards.[7]
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of working standards at different concentration levels.[7]
-
For example, to prepare a 5 µg/mL standard, dilute 250 µL of the 200 µg/mL stock solution to 10 mL.
-
These working standards are used to create a calibration curve for instrument calibration.[8]
-
Storage and Stability:
-
Store standard solutions in amber glass vials to protect them from light, as photodegradation is a primary cause of PAH instability.[6]
-
Store solutions at a refrigerated temperature (2-8°C) to maintain their stability.[4]
-
When properly stored, standard solutions of PAHs can be stable for extended periods.[6]
Analytical Methodologies
The two most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).[6]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent PAHs like this compound.[6][9]
Experimental Protocol: HPLC-FLD Analysis of this compound in Soil
-
Sample Preparation (QuEChERS Method):
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).[10]
-
Shake vigorously for 1 minute and centrifuge.[11]
-
Take an aliquot of the supernatant (acetonitrile extract) for cleanup.
-
For cleanup, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA and C18 to remove interferences.[11]
-
Centrifuge and filter the final extract through a 0.45 µm syringe filter before analysis.[11]
-
-
Instrumental Analysis:
-
HPLC System: An Agilent 1100 Series or equivalent.[12]
-
Column: A column specifically designed for PAH analysis, such as a Pinnacle II PAH or Agilent ZORBAX Eclipse PAH column.[6][11]
-
Mobile Phase: A gradient of water and acetonitrile is commonly used.[12]
-
Flow Rate: Typically 1.0-1.5 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Fluorescence Detector: Set the excitation and emission wavelengths specific for this compound. For example, an excitation wavelength of 270 nm and an emission wavelength of 430 nm can be used for benzo[b]fluoranthene.[6]
-
-
Calibration and Quantification:
-
Inject a series of working standard solutions (e.g., at 3 to 5 concentration levels) to generate a calibration curve.[8]
-
Inject the prepared sample extracts.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for the identification and quantification of PAHs.[6] It offers excellent separation and definitive identification based on mass spectra.
Experimental Protocol: GC-MS Analysis of this compound in Air Particulate Matter
-
Sample Preparation (Soxhlet Extraction):
-
Collect air particulate matter on a quartz fiber filter.
-
Place the filter in a Soxhlet extractor and extract with a suitable solvent like toluene for several hours.[13]
-
Concentrate the extract using a Kuderna-Danish (K-D) evaporator.[13]
-
Perform a cleanup step using a silica gel column to remove interferences.[13]
-
Further concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[13]
-
-
Instrumental Analysis:
-
GC-MS System: A system such as a Shimadzu GCMS-QP2010 Ultra or equivalent.[14]
-
Column: A capillary column suitable for PAH analysis, for instance, an Rtx-35 (30 m x 0.32 mm I.D., 0.25 µm film thickness).[14]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.[14]
-
Oven Temperature Program: A programmed temperature ramp is used to separate the PAHs, for example, starting at 90°C and ramping up to 320°C.[14]
-
Mass Spectrometer: Operated in electron ionization (EI) mode, monitoring characteristic ions for this compound.
-
-
Calibration and Quantification:
-
Prepare calibration standards containing this compound and an internal standard (e.g., a deuterated PAH).
-
Generate a calibration curve based on the relative response of the analyte to the internal standard.
-
Analyze the sample extracts and quantify the this compound concentration.
-
Quantitative Data
The following tables summarize typical performance data for the analytical methods described.
Table 1: HPLC-FLD Method Validation Parameters for PAH Analysis [6]
| Parameter | Benzo[b]fluoranthene |
| Linearity (R²) | 0.998 - 0.9996 |
| Limit of Detection (LOD) | 10.66 - 12.46 µg/L |
| Limit of Quantitation (LOQ) | 37.88 - 44.13 µg/L |
| Recovery | 86.0% - 99.2% (in soil)[11] |
| Repeatability (Intra-day RSD) | < 5% |
Table 2: Example GC-MS/MS Parameters for PAH Analysis in Edible Oil [15]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Benzo[b]fluoranthene | 252 | 250 | 24 |
| Benzo[j]fluoranthene | 252 | 250 | 24 |
| Benzo[k]fluoranthene | 252 | 250 | 24 |
Table 3: Certified Values for Selected PAHs in a Reference Material (NMIJ CRM 7307-a, Lake Sediment) [16]
| Compound | Certified Value (µg/kg) | Expanded Uncertainty (µg/kg) |
| Benzo[b]fluoranthene | 14.1 | 1.1 |
| Benzo[k]fluoranthene | 6.7 | 0.5 |
| Benzo[a]pyrene | 7.9 | 0.5 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound in an environmental sample.
Caption: General workflow for this compound analysis.
Toxicological Pathway
This compound, like other carcinogenic PAHs, can undergo metabolic activation to exert its toxic effects. The pathway for the well-studied PAH, Benzo[a]pyrene, is presented here as a representative model for this class of compounds.[17] This metabolic activation is a critical area of study in toxicology and drug development.[18][19]
Caption: Metabolic activation of a representative PAH.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Benzo b fluoranthene analytical standard 205-99-2 [sigmaaldrich.com]
- 5. pjoes.com [pjoes.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fda.gov [fda.gov]
- 8. epa.gov [epa.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Benzo(a)pyrene modulates fluoranthene-induced cellular responses in HT-29 colon cells in a dual exposure system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Benzo(a)fluoranthene Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome matrix effects in the analysis of Benzo(a)fluoranthene and other polycyclic aromatic hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's signal intensity caused by co-eluting compounds from the sample matrix. In this compound analysis, complex matrices such as those found in food, environmental, and biological samples can contain substances like lipids, pigments, and humic acids. These substances can either suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[1][2] This interference can ultimately compromise the reliability and validity of your analytical results.
Q2: What are the common indicators of matrix effects in my analytical data?
A2: Common signs of matrix effects in your chromatogram and data include:
-
Low or inconsistent analyte recovery: Spiked samples may yield lower than expected concentrations of this compound.[2]
-
Poor peak shape: This can include peak tailing or fronting, which affects integration and, consequently, accuracy.[2]
-
Signal suppression or enhancement: A significant difference in the signal intensity of this compound in a matrix-spiked sample compared to a pure standard solution is a clear indicator.[2]
-
Irreproducible results: High variability in quantitative results across replicate injections or different sample preparations is a strong sign of matrix interference.[2]
Q3: How can I quantitatively assess the extent of matrix effects in my analysis?
A3: You can quantify matrix effects by calculating the Matrix Factor (MF). This is typically achieved by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solvent standard at the same concentration.[1][2]
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solvent) x 100 [2]
A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.[2] It is recommended to evaluate matrix effects using at least six different sources of the blank matrix to assess the variability of the effect.[2]
Q4: What are the most effective strategies to overcome matrix effects?
A4: The most effective strategies involve a combination of thorough sample preparation and appropriate calibration methods:
-
Advanced Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components.[2][3][4][5][6][7][8][9]
-
Use of Internal Standards: The use of a stable isotope-labeled (SIL) internal standard of this compound is widely regarded as the gold standard for correcting matrix effects.[10] The SIL internal standard co-elutes with the native analyte and experiences the same matrix effects, allowing for accurate correction.[10]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the target analyte.[3][11][12][13] This helps to ensure that the calibration standards and the samples experience similar matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of this compound | Inadequate extraction efficiency. | Optimize the extraction solvent and method. For fatty matrices, consider methods like QuEChERS with lipid removal steps.[3] For complex matrices like soil, ensure sufficient shaking and centrifugation times.[4] |
| Analyte loss during sample cleanup. | Check for analyte breakthrough during SPE by analyzing the waste fractions.[2] Minimize the number of cleanup steps where possible to reduce opportunities for analyte loss.[2] | |
| Degradation of the analyte. | This compound is susceptible to photodegradation. Protect samples and standards from light by using amber vials and minimizing exposure.[2][14] | |
| Poor Chromatographic Peak Shape | Matrix interference co-eluting with the analyte. | Improve sample cleanup using techniques like dispersive SPE (d-SPE) with appropriate sorbents (e.g., C18, PSA) to remove specific interferences.[2][8] |
| Incompatible solvent for reconstitution. | Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase of your chromatographic system. | |
| High Signal Suppression/Enhancement | Insufficient removal of matrix components. | Employ a more rigorous sample preparation method. For example, a dual solid-phase extraction (dSPE) system can be effective for oily matrices.[7][15] |
| Ionization competition in the MS source. | Use a matrix-matched calibration curve to compensate for predictable matrix effects.[11][13] The use of an isotopically labeled internal standard is the most robust solution to correct for unpredictable variations in ionization.[10] | |
| Inconsistent Results Between Replicates | Non-homogeneous sample. | Ensure the sample is thoroughly homogenized before taking a subsample for extraction. For solid samples like fish tissue, this may involve chopping and freezing before comminution.[16] |
| Variability in sample preparation. | Standardize every step of the sample preparation protocol. Automated sample preparation systems can improve reproducibility. |
Experimental Protocols
1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Solid Samples (e.g., Fish, Soil)
This protocol is a generalized procedure based on common QuEChERS methods.[3][4][6][9][16]
-
Sample Homogenization: Weigh a representative portion of the homogenized sample (e.g., 3-5 g) into a 50 mL centrifuge tube.[3][4][16]
-
Internal Standard Spiking: Spike the sample with an appropriate concentration of a this compound internal standard (preferably isotopically labeled).
-
Extraction:
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for analysis by GC-MS or LC-MS/MS.
-
2. Solid-Phase Extraction (SPE) for Liquid Samples (e.g., Water)
This protocol is a general guide for SPE of aqueous samples.[2][17][18]
-
Sample Preparation: Adjust the pH of the water sample if necessary to ensure this compound is in a neutral form.[2] Spike with an internal standard.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing methanol followed by water through it.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.[2]
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes. This step is crucial for good recovery of PAHs.[2]
-
Elution: Elute the this compound from the cartridge with a small volume of a non-polar solvent (e.g., hexane, dichloromethane).[2]
-
Concentration and Reconstitution: Concentrate the eluate under a gentle stream of nitrogen. Avoid complete dryness.[2] Reconstitute the residue in a suitable solvent for injection.
Quantitative Data Summary
Table 1: Recovery and Precision Data for this compound and other PAHs using QuEChERS-based methods in various matrices.
| Matrix | Analytical Method | Analyte(s) | Fortification Level(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Salmon | GC/MS | 15 PAHs | 25, 100, 500 ng/g | 84 - 115 | 0.5 - 4.4 | [3] |
| Soil | GC-MS | 18 PAHs | 1 mg/kg | 85.0 - 106.7 | 0.3 - 2.8 | [4] |
| Fish Fillets | HPLC-FLD | 16 PAHs | Three levels | 83.4 - 101 | 0.6 - 1.9 | [6] |
| Soil | HPLC-FLD | 16 PAHs | Three levels | 86.0 - 99.2 | 0.6 - 1.9 | [9] |
| Herbal Extracts | UPLC-FLD | 4 PAHs | Spiked samples | 92 - 98 | < 5 (Intra- and Inter-day) | [18] |
Visualizations
Caption: General experimental workflow for QuEChERS-based sample preparation.
Caption: Troubleshooting logic for addressing inaccurate quantification.
References
- 1. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Comparison of different modifications on QuEChERS sample preparation method for PAHs determination in black, green, red and white tea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilrom.ro [agilrom.ro]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. perlan.com.pl [perlan.com.pl]
- 18. academic.oup.com [academic.oup.com]
Improving extraction efficiency of Benzo(a)fluoranthene from complex samples.
Welcome to the technical support center dedicated to enhancing the extraction efficiency of Benzo(a)fluoranthene from complex samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from complex matrices?
A1: The most prevalent techniques for extracting this compound, a type of polycyclic aromatic hydrocarbon (PAH), from complex samples such as soil, sediment, water, and biological tissues include:
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate the analyte from a liquid sample.[1]
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.[2][3]
-
Soxhlet Extraction: A classical and robust method involving continuous extraction of a solid sample with a solvent.[4]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance the extraction of analytes from a sample matrix into a solvent.[4][5][6]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, which accelerates the extraction process.[4][7][8]
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase extraction efficiency.[9]
Q2: My this compound recovery is consistently low. What are the likely causes?
A2: Low recovery of this compound can stem from several factors:
-
Inefficient Extraction: The chosen solvent may not be optimal for your specific sample matrix, or the extraction time and temperature may be insufficient.[10]
-
Analyte Adsorption: this compound, being hydrophobic, can adsorb to the surfaces of plastic labware.[10][11] It is recommended to use glass or stainless steel containers and rinse them with the extraction solvent.[10]
-
Incomplete Elution from Cleanup Columns: During sample cleanup steps, such as SPE, the elution solvent might not be strong enough to completely release the analyte from the sorbent.[10][11]
-
Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analytical measurement, leading to signal suppression and an apparent low recovery.[11]
-
Degradation: Exposure to UV light during sample processing can lead to the degradation of PAHs like this compound.[11]
Q3: How can I minimize the loss of volatile PAHs during the concentration step?
A3: Lighter, more volatile PAHs can be lost during solvent evaporation. To mitigate this:
-
Gentle Evaporation: Use a gentle stream of nitrogen for solvent evaporation and avoid high temperatures.[10]
-
Avoid Complete Dryness: Do not evaporate the solvent to complete dryness, as this can lead to the loss of more volatile compounds.[12] Adding a high-boiling point "keeper" solvent can help prevent this.
-
Use of Internal Standards: Adding appropriate internal standards before the extraction process can help to correct for losses during sample preparation.[12]
Q4: What should I do if I observe contaminant peaks in my blank samples?
A4: Contaminated blanks are a common issue in PAH analysis. To address this:
-
Use High-Purity Reagents: Employ HPLC or pesticide-grade solvents and reagents to minimize the introduction of contaminants.[10]
-
Thoroughly Clean Glassware: Wash all glassware with detergent, followed by rinses with tap water, deionized water, and finally a high-purity solvent.[10] Heating glassware at high temperatures (e.g., >250 °C) can also be effective.[13]
-
Check for Carryover: Run solvent blanks to check for carryover from the analytical instrument's autosampler or injection port.[10]
-
Proper Storage: Store pre-cleaned materials in a clean environment to prevent contamination from laboratory air, which can contain volatile PAHs.[13]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
This guide provides a systematic approach to troubleshooting low analyte recovery.
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: Inconsistent Results
For troubleshooting inconsistent recoveries, a systematic review of the experimental workflow is essential.
Caption: Troubleshooting workflow for inconsistent analytical results.
Data Presentation: Comparison of Extraction Techniques
The following table summarizes the performance of different extraction methods for PAHs, including this compound. Note that the actual recovery can vary significantly depending on the sample matrix.
| Parameter | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 57 - 99[4] | 70 - 107[4] | 80 - 120+[4] | 30 - 95+[4] |
| Extraction Time | ~16 hours[4] | ~20 minutes[4] | < 40 minutes[4] | 15 - 60 minutes[4] |
| Solvent Consumption | ~350 mL[4] | ~30 mL[4] | Low[4] | Low to solvent-free[2][4] |
| Automation Potential | Low[4] | Moderate[4] | High[4] | High[4] |
| Environmental Impact | High[4] | Low[4] | Low[4] | Very Low[4] |
| Selectivity | Low[4] | Moderate[4] | Moderate[4] | High[2] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound from Soil
This protocol provides a general methodology for UAE. Optimization may be required for specific soil types.
Caption: General workflow for Ultrasound-Assisted Extraction (UAE).
Methodology:
-
Sample Preparation: Weigh a known amount of the homogenized soil sample (e.g., 1-5 g) into an extraction vessel.
-
Solvent Addition: Add a measured volume of a suitable extraction solvent, such as a mixture of n-hexane and acetone (1:1, v/v).[6]
-
Sonication: Place the vessel in an ultrasonic bath and sonicate for a specified period (e.g., 20-60 minutes). The ultrasonic waves create cavitation bubbles that facilitate the release of analytes into the solvent.[4][5]
-
Separation: After sonication, separate the extract from the solid sample material by centrifugation or filtration.[4]
-
Concentration: Concentrate the extract to a smaller volume using a gentle stream of nitrogen before analysis.
-
Analysis: Analyze the concentrated extract using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD).[1]
Solid-Phase Extraction (SPE) for Cleanup of this compound from Water Samples
This protocol outlines a typical SPE procedure for cleaning up aqueous sample extracts.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) by passing a small volume of a solvent like methanol through it to activate the sorbent.
-
Equilibration: Equilibrate the cartridge by flushing it with reagent-grade water. Do not allow the sorbent to go dry.
-
Sample Loading: Load the aqueous sample onto the SPE cartridge at a slow, consistent flow rate. The hydrophobic this compound will be retained on the nonpolar sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., a water/methanol mixture) to remove any polar interferences that may have been retained.
-
Elution: Elute the this compound from the cartridge using a small volume of a strong, nonpolar solvent (e.g., dichloromethane or hexane).
-
Analysis: The resulting eluate can be concentrated and analyzed.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. wwz.cedre.fr [wwz.cedre.fr]
- 4. benchchem.com [benchchem.com]
- 5. journals.pan.pl [journals.pan.pl]
- 6. Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of a microwave-assisted extraction method for the analysis of polycyclic aromatic hydrocarbons from fish samples [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. glsciences.eu [glsciences.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
Technical Support Center: HPLC Analysis of Benzo(a)fluoranthene
Welcome to our dedicated support center for troubleshooting common issues in the HPLC analysis of Benzo(a)fluoranthene. This resource is tailored for researchers, scientists, and drug development professionals to effectively diagnose and resolve chromatographic challenges, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having a "tail" that extends from the back of the peak. In an ideal separation, the peak shape should be Gaussian (symmetrical). Peak tailing is problematic because it can lead to:
-
Reduced Resolution: Tailing peaks can merge with neighboring peaks, making accurate quantification of this compound difficult, especially in complex mixtures with other Polycyclic Aromatic Hydrocarbons (PAHs).
-
Inaccurate Integration: Chromatographic software may struggle to accurately integrate the area of a tailing peak, leading to errors in concentration determination.
-
Lower Sensitivity: As the peak broadens due to tailing, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection.
Q2: Is this compound's peak shape affected by mobile phase pH?
A2: this compound is a non-polar, non-ionizable polycyclic aromatic hydrocarbon. Therefore, its retention and peak shape are not directly influenced by the mobile phase pH in the same way as acidic or basic compounds. However, pH can have an indirect effect. At a pH above 3, the residual silanol groups on the surface of the silica-based stationary phase can become ionized, creating active sites that can lead to secondary interactions and peak tailing, even for non-polar analytes.[1][2]
Q3: What type of HPLC column is best for analyzing this compound?
A3: For the analysis of PAHs like this compound, C18 columns are the most common choice. However, to achieve optimal peak shape and resolution, it is highly recommended to use columns specifically designed for PAH analysis.[3] These columns often feature a stationary phase with a high carbon load and are well-end-capped to minimize the accessible residual silanol groups, thus reducing the potential for secondary interactions that cause peak tailing.
Troubleshooting Guide for Peak Tailing of this compound
This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in your HPLC analysis of this compound.
Initial Assessment
Q4: My this compound peak is tailing. What is the first step?
A4: The first step is to determine if the issue is specific to the this compound peak or if all peaks in your chromatogram are tailing.
-
All peaks are tailing: This suggests a systemic issue with your HPLC instrument or a problem with the column itself.
-
Only the this compound peak (or other PAH peaks) is tailing: This points towards a chemical interaction between the analyte and the stationary phase.
The following diagram outlines a logical workflow for troubleshooting peak tailing:
Caption: A logical workflow to diagnose the cause of peak tailing.
Addressing Chemical Interactions
Q5: If only the this compound peak is tailing, what are the likely chemical causes and solutions?
A5: Peak tailing specific to PAHs like this compound is often due to secondary interactions with the stationary phase. Here's how to address this:
-
Secondary Silanol Interactions: Even on a C18 column, residual silanol groups (Si-OH) on the silica surface can interact with the electron-rich pi-system of this compound. This secondary retention mechanism can cause peak tailing.
-
Solution 1: Use a PAH-specific column. These columns are designed with a high degree of end-capping to shield the silanol groups, leading to improved peak symmetry for PAHs.
-
Solution 2: Adjust mobile phase pH. While this compound is not ionizable, operating at a lower pH (around 2.5-3) can suppress the ionization of residual silanol groups, minimizing their interaction with the analyte.[4]
-
Solution 3: Add a mobile phase modifier. A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites. However, this is less common for modern, high-purity silica columns.
-
The diagram below illustrates how secondary interactions with residual silanol groups can cause peak tailing.
Caption: Desired vs. undesired interactions on a C18 column.
Data Presentation: Impact of Column Choice and Mobile Phase on Peak Shape
The choice of column and mobile phase composition can significantly impact the peak shape of this compound. The following table provides illustrative data on how the peak asymmetry factor (As) can be improved.
| Condition | Standard C18 Column (As) | PAH-Specific Column (As) |
| Mobile Phase A: Acetonitrile/Water (80:20, v/v) | 1.8 | 1.2 |
| Mobile Phase B: Acetonitrile/Water (80:20, v/v) with 0.1% Formic Acid | 1.5 | 1.1 |
| Mobile Phase C: Methanol/Water (90:10, v/v) | 1.9 | 1.3 |
Disclaimer: The asymmetry factor (As) values in this table are representative examples to illustrate the expected improvements in peak shape and are not from a single comparative study. Actual values may vary depending on the specific column, HPLC system, and other experimental parameters.
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound (based on EPA Method 610 principles)
This protocol outlines a standard procedure for the analysis of this compound and other PAHs in a standard solution.
1. Materials and Reagents
-
This compound certified reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC column: A C18 column specifically designed for PAH analysis (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for optimal performance.[5]
2. Instrument and Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 50% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector:
-
Fluorescence: Excitation at 270 nm, Emission at 430 nm.[6]
-
UV: 254 nm
-
3. Standard Preparation
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL.
-
From the stock solution, prepare a series of working standards in acetonitrile ranging from 0.1 to 10 µg/mL.
4. Sample Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (acetonitrile) to ensure the system is clean.
-
Inject the working standards to generate a calibration curve.
-
Inject the unknown samples.
5. Data Analysis
-
Identify the this compound peak in the chromatograms based on its retention time compared to the standards.
-
Calculate the peak asymmetry factor to assess peak shape. A value between 1.0 and 1.5 is generally considered acceptable.
-
Quantify the concentration of this compound in the samples using the calibration curve.
References
Technical Support Center: Resolving Co-elution of Benzo(a)fluoranthene and its Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of Benzo(a)fluoranthene and its isomers. The structural similarity of these polycyclic aromatic hydrocarbon (PAH) isomers, particularly Benzo(b)fluoranthene, Benzo(j)fluoranthene, and Benzo(k)fluoranthene, often leads to co-elution, complicating accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of this compound and its isomers so challenging?
This compound and its isomers, such as Benzo(b)fluoranthene (BbF), Benzo(j)fluoranthene (BjF), and Benzo(k)fluoranthene (BkF), possess identical molecular weights and mass-to-charge ratios (m/z 252).[1][2] This characteristic makes them indistinguishable by mass spectrometry (MS) alone, mandating effective chromatographic separation for their individual quantification.[2][3] Their similar chemical structures lead to very close retention times on many standard chromatographic columns.
Q2: What are the recommended analytical techniques for separating these isomers?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) are widely used for the analysis of PAHs, including the benzofluoranthene isomers.[2][4]
-
GC-MS is a robust technique that offers high resolution, and with the right column and conditions, it can effectively separate these isomers.[3]
-
HPLC-FLD provides high sensitivity and selectivity for fluorescent PAHs. By using programmed wavelength switching, detection can be optimized for specific isomers as they elute.[5][6][7] The choice often depends on the sample matrix, required sensitivity, and available instrumentation.
Q3: What is the most critical factor for achieving good separation of this compound and its isomers?
The selection of the chromatographic column is the most critical factor.[2][8] Standard columns (e.g., general-purpose C18 or DB-5) may not provide adequate resolution. It is highly recommended to use specialized stationary phases designed specifically for PAH analysis. These columns offer unique selectivities that enhance the separation of structurally similar isomers.[3][9][10]
Q4: In GC analysis, how does the oven temperature program affect the separation?
Optimizing the oven temperature program is a key strategy in GC for improving the separation of closely eluting isomers.[9] A slow and steady temperature ramp rate (e.g., 5°C/min) can significantly enhance the resolution between the benzofluoranthene isomers.[8][9] Starting at a lower initial oven temperature and employing a slow ramp allows for more effective partitioning of the analytes between the mobile and stationary phases, leading to better separation.
Q5: For HPLC analysis, how does the mobile phase composition influence the separation?
In reversed-phase HPLC, the mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile, is crucial for achieving separation.[2][6] Adjusting the gradient profile, including the initial and final solvent compositions and the gradient's steepness, can significantly impact the selectivity and resolution of the isomers. Fine-tuning the gradient can alter the elution order and improve the separation between critical pairs.[2][11]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.
Issue: Poor Resolution or Complete Co-elution of Benzofluoranthene Isomers
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for co-elution of benzofluoranthene isomers.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action(s) |
| 1. Inappropriate Column Selection | Action: Switch to a specialized PAH analytical column. These columns have stationary phases engineered to provide unique selectivity for PAH isomers.[3][9][10] - For GC: Consider columns like Rxi-SVOCms, Rtx-35, or other PAH-specific phases.[8][12] - For HPLC: Use columns such as Zorbax Eclipse PAH or other polymeric C18 phases designed for PAH separations.[6][13] |
| 2. Suboptimal GC Oven Temperature Program | Action: Modify the temperature gradient. - Decrease the ramp rate: A slower ramp (e.g., 5°C/min) often improves the resolution of closely eluting compounds.[8][9] - Lower the initial temperature: A lower starting temperature can enhance separation at the beginning of the run. |
| 3. Suboptimal HPLC Mobile Phase Gradient | Action: Adjust the mobile phase gradient. - Shallow the gradient: A less steep increase in the organic solvent percentage over time can improve the separation of isomers.[2][11] - Modify initial/final conditions: Change the starting and ending percentages of the organic solvent to selectively retain and elute the target isomers. |
| 4. Incorrect Flow Rate | Action: Ensure the flow rate is optimal for your column dimensions and particle size. - GC: Typical carrier gas (Helium or Hydrogen) flow rates are around 1.0 mL/min.[14] Verify that the flow is constant. - HPLC: For columns with small particles (e.g., 1.8 µm), flow rates are often in the 0.8 mL/min range.[6] Check for system leaks that could cause flow fluctuations.[15] |
| 5. Column Contamination or Degradation | Action: Perform column maintenance. - GC: "Bake out" the column at its maximum recommended temperature to remove contaminants. If performance does not improve, trim the first few centimeters from the inlet side of the column.[16] - HPLC: Flush the column with a strong solvent (e.g., 100% isopropanol) to remove strongly retained compounds. If resolution is still poor, the column may need to be replaced.[15] |
Experimental Protocols
Example GC-MS Protocol for PAH Isomer Separation
This protocol is a starting point and should be optimized for your specific instrument and sample matrix.
| Parameter | Condition |
| System | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | Rxi-SVOCms (30 m, 0.25 mm ID, 0.25 µm) or equivalent PAH column[12] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[14] |
| Inlet | Splitless mode |
| Inlet Temperature | 320°C[17] |
| Oven Program | - Initial Temp: 90°C, hold for 2 min - Ramp: 5°C/min to 320°C - Hold: 12 min[8] |
| Transfer Line Temp | 320°C[14] |
| MS Source Temp | 320°C - 350°C[14][17] |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) targeting m/z 252 for benzofluoranthenes |
Example HPLC-FLD Protocol for PAH Isomer Separation
This protocol can be adapted for various HPLC systems. The fluorescence detector wavelengths should be optimized for the specific isomers of interest.
| Parameter | Condition |
| System | High-Performance Liquid Chromatograph with Fluorescence Detector (HPLC-FLD) |
| Column | Zorbax Eclipse PAH (4.6 x 50 mm, 1.8 µm) or equivalent[6][13] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | - 0 min: 70% B - 7 min: 75% B - 23.5 min: 100% B - 34 min: 70% B[11] |
| Flow Rate | 0.8 mL/min[6] |
| Column Temperature | 30°C[11] |
| Injection Volume | 5-10 µL[10][11] |
| FLD Program | Wavelength switching is recommended. Example settings: - Ex: 260 nm, Em: 440 nm - Ex: 260 nm, Em: 500 nm[5] |
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for analyzing PAH isomers, from sample preparation to data analysis.
Caption: General workflow for the analysis of PAH isomers.
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. fda.gov [fda.gov]
- 7. Determination of polycyclic aromatic hydrocarbons in water by solid-phase microextraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [restek.com]
- 13. agilent.com [agilent.com]
- 14. gcms.cz [gcms.cz]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. epa.gov [epa.gov]
- 17. hpst.cz [hpst.cz]
Minimizing analyte loss during Benzo(a)fluoranthene sample preparation.
Welcome to the Technical Support Center for Benzo(a)fluoranthene Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of this compound. Minimizing the loss of this target analyte is critical for achieving accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low this compound recovery during sample preparation?
Low recovery of this compound, a high molecular weight polycyclic aromatic hydrocarbon (PAH), is a common issue. The primary causes are rooted in its physicochemical properties and include:
-
Adsorption: this compound is hydrophobic and can adsorb to the surfaces of labware, particularly plastics like polypropylene.[1][2] It can also irreversibly bind to solid-phase extraction (SPE) sorbents if the elution solvent is not strong enough.
-
Evaporative Losses: Although less volatile than lighter PAHs, losses can still occur during solvent evaporation steps, especially if the sample is evaporated to complete dryness or at excessively high temperatures.
-
Photodegradation: Exposure to UV light from sunlight or fluorescent lighting can cause this compound to degrade.[1][2]
-
Inefficient Extraction: The chosen solvent or extraction method may not be effective for the specific sample matrix, leading to incomplete extraction of the analyte.
-
Matrix Effects: Complex sample matrices can interfere with the extraction and cleanup process, leading to analyte loss or signal suppression/enhancement during analysis.[3][4]
Q2: What type of labware is recommended to minimize adsorption of this compound?
To minimize adsorptive losses, it is recommended to use glassware or stainless steel containers for all sample handling and storage. If plasticware must be used, polypropylene is a better choice than others, but it's crucial to rinse all surfaces thoroughly with the extraction solvent to recover any adsorbed analyte. Using silanized glassware can further reduce active sites for adsorption. Best practices include using glass eprouvettes for evaporation steps, which has been shown to improve recovery rates.[1][2]
Q3: How can I prevent photodegradation of this compound during my experiment?
Protecting your samples from light is crucial. Follow these steps to minimize photodegradation:
-
Use Amber Glassware: Store and process all samples, standards, and extracts in amber glass vials or bottles to block UV light.[1][2]
-
Work in Low-Light Conditions: Whenever possible, perform sample preparation steps in a fume hood with the sash lowered or in an area with minimal exposure to direct sunlight and fluorescent lighting.
-
Wrap Containers: If amber glassware is unavailable, wrap clear glass containers securely in aluminum foil.
-
Minimize Exposure Time: Process samples promptly after collection and analyze extracts as soon as possible after preparation.
Q4: What is the best technique for concentrating my sample extract containing this compound?
Nitrogen evaporation is generally the preferred method for concentrating extracts containing PAHs as it tends to yield higher recoveries compared to vacuum evaporation.[1][2] Key considerations include:
-
Avoid Complete Dryness: Evaporating the sample to complete dryness significantly increases the risk of losing this compound due to adsorption to the container walls. Always leave a small residual volume of solvent.
-
Use a Keeper Solvent: Adding a small amount of a high-boiling point, non-interfering solvent (a "keeper" solvent) like isooctane or toluene before the final concentration step can help prevent the sample from going to dryness.
-
Control Temperature and Gas Flow: Use a gentle stream of nitrogen and a controlled temperature (typically below 40°C) to avoid rapid, uncontrolled evaporation which can lead to analyte loss.
Troubleshooting Guides
Problem 1: Low Recovery of this compound in Solid-Phase Extraction (SPE)
| Potential Cause | Recommended Solution(s) |
| Incomplete Elution | The elution solvent may be too weak to overcome the hydrophobic interactions between this compound and the SPE sorbent. Perform an elution profile study by collecting and analyzing fractions of the eluate to ensure the analyte is fully recovered. Consider using a stronger solvent or a larger volume of the current solvent. |
| Analyte Breakthrough | The sample loading flow rate may be too high, or the sorbent bed mass may be insufficient for the sample volume, causing the analyte to pass through the cartridge without being retained. Reduce the loading flow rate and ensure the cartridge capacity is appropriate for your sample. |
| Improper Cartridge Conditioning | Failure to properly condition the SPE sorbent can lead to inconsistent and poor recovery. Ensure the sorbent is fully wetted and equilibrated with the appropriate solvents as per the protocol before loading the sample. |
| Matrix Interference | Co-extracted matrix components can interfere with the interaction between this compound and the sorbent. Consider a pre-cleanup step or using a more selective sorbent. |
Problem 2: Poor Recovery of this compound in QuEChERS
| Potential Cause | Recommended Solution(s) |
| Inefficient Extraction from Matrix | For complex or fatty matrices, a single extraction with acetonitrile may not be sufficient. Consider a double extraction or using a modified QuEChERS approach with a different solvent system, such as hexane:acetone (1:1, v/v). |
| Matrix Effects in d-SPE Cleanup | The chosen dispersive SPE (d-SPE) sorbent may not be effectively removing interfering matrix components, or it may be co-adsorbing the analyte. Experiment with different d-SPE sorbent combinations (e.g., PSA, C18, Z-Sep) to optimize cleanup for your specific matrix. For fatty matrices, a combination of PSA and C18 is often effective.[5] |
| Phase Separation Issues | Incomplete phase separation between the aqueous and organic layers can lead to loss of the acetonitrile extract containing the analyte. Ensure vigorous shaking and adequate centrifugation time and speed to achieve a clean separation. |
| Analyte Degradation | Some matrix components can promote the degradation of PAHs. Ensure samples are processed promptly and stored under appropriate conditions (e.g., frozen, protected from light). |
Data Presentation
Table 1: Comparison of this compound Recovery Rates with Different SPE Sorbents
| Sorbent Type | Matrix | Average Recovery (%) | Reference |
| C18-Functionalized Mesoporous Silica | Spiked Water | 79.87 - 95.67 | [6] |
| Polystyrene-Divinylbenzene (PSDVB) | General | 80 - 90 | [1] |
| Polymer Monoliths | General | 78 - 103 | [1] |
| Graphitized Carbon Black (GCB) | General | 70 - 85 | [1] |
| Molecularly Imprinted Polymer (MIP) | Olive Oil | Good recovery yields | [7] |
Disclaimer: The recovery percentages are based on published data and may vary depending on specific experimental conditions.
Table 2: Recovery of this compound using QuEChERS in Different Matrices
| Matrix | d-SPE Sorbent | Average Recovery (%) | Reference |
| Fish Tissue | Not Specified | 80 - 139 | [8] |
| Fish Fillets | C18 + PSA | 83.4 - 101 | [9] |
| Fish | Not Specified | 56 - 115 | [10] |
| Salmon, Mussels, Shrimps, etc. | 900 mg MgSO₄ + 150 mg PSA + 150 mg C18 | 75 - 108 | [5][11] |
| Black, Green, Red, and White Tea | SAX | 50 - 120 | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Edible Oil
This protocol is adapted for the extraction of PAHs from fatty matrices using a molecularly imprinted polymer (MIP) SPE cartridge.[7]
-
Sample Preparation: Dilute 2 mL of the edible oil sample with cyclohexane (1:5 or 1:10 ratio).
-
Cartridge Loading: Load the diluted sample onto a 3 mL AFFINIMIP® SPE PAHs cartridge at a flow rate of approximately 0.5 drops per second. No prior cartridge equilibration is needed.
-
Washing: Wash the cartridge with 2 x 3 mL of cyclohexane at a flow rate of 1 drop per second to remove interfering lipids.
-
Elution: Elute the this compound and other PAHs from the cartridge with the appropriate elution solvent as recommended by the manufacturer.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for HPLC-FLD or GC-MS analysis.
Protocol 2: QuEChERS Method for this compound in Fish Tissue
This protocol provides a general procedure for the extraction of PAHs from fatty fish tissue using a modified QuEChERS method.[2][8][9][13]
-
Sample Homogenization: Weigh 5 grams of homogenized fish tissue into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Shake or vortex the mixture for 1-3 minutes.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately vortex the mixture for another 1-3 minutes.
-
Centrifuge at 4000-5000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a portion of the supernatant (acetonitrile layer) to a d-SPE tube containing a suitable sorbent mixture for fatty samples (e.g., PSA and C18).
-
Vortex for 1 minute.
-
Centrifuge at 4000-5000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant for analysis.
-
If necessary, evaporate the solvent and reconstitute in a solvent compatible with your analytical instrument (GC-MS or HPLC-FLD).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Comparing d-SPE Sorbents of the QuEChERS Extraction Method and EMR-Lipid for the Determination of Polycyclic Aromatic Hydrocarbons (PAH4) in Food of Animal and Plant Origin | Semantic Scholar [semanticscholar.org]
- 6. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shim-pol.pl [shim-pol.pl]
- 8. gcms.cz [gcms.cz]
- 9. agilrom.ro [agilrom.ro]
- 10. QuEChERS Method Followed by Solid Phase Extraction Method for Gas Chromatographic-Mass Spectrometric Determination of Polycyclic Aromatic Hydrocarbons in Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of different modifications on QuEChERS sample preparation method for PAHs determination in black, green, red and white tea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unitedchem.com [unitedchem.com]
Technical Support Center: Optimization of GC-MS Parameters for Benzo(a)fluoranthene Separation
Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Benzo(a)fluoranthene and other Polycyclic Aromatic Hydrocarbons (PAHs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance your analytical success.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Broadening)
-
Symptom: this compound peak is asymmetrical (tailing) or wider than expected, leading to poor resolution and integration.
-
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | - Deactivated Liner: Ensure a high-quality, deactivated injector liner is used. Consider using a liner with glass wool.[1][2][3] - Column Contamination: If the column is old or has been used with dirty samples, active sites can develop. Trim the first few centimeters of the column. If the problem persists, the column may need replacement.[4] - Septum Bleed: Use a high-quality, low-bleed septum. |
| Improper Injection Technique | - Slow Injection: For manual injections, ensure a smooth and rapid injection.[5] - Incorrect Splitless Time: Optimize the splitless time to ensure complete transfer of the analyte to the column without excessive solvent tailing. A typical range is 30 seconds to 2 minutes.[5] |
| Suboptimal Temperatures | - Injector Temperature Too Low: A low injector temperature can lead to incomplete volatilization of this compound. A typical injector temperature for PAH analysis is 250-320°C.[2][3][5] - Transfer Line Temperature Too Low: Ensure the transfer line to the mass spectrometer is at an appropriate temperature (e.g., 320°C) to prevent condensation.[2][3] |
| Dirty Injector Liner | The liner can accumulate non-volatile residues, which can interact with the analytes causing peak broadening.[1] Regularly replace or clean the injector liner.[1][4] |
Issue 2: Poor Resolution and Co-elution with Isomers
-
Symptom: this compound peak is not fully separated from its isomers, such as Benzo(b)fluoranthene and Benzo(k)fluoranthene.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate GC Column | - Stationary Phase: The choice of stationary phase is critical for separating PAH isomers. A mid-polarity column, such as a 50% phenyl-substituted polysiloxane (e.g., VF-17ms), can provide good separation for benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene.[6] For general PAH analysis, a (5%-phenyl)-methylpolysiloxane stationary phase is commonly used.[4] - Column Dimensions: A longer column (e.g., 60m) with a smaller internal diameter and thinner film can improve resolution.[7] |
| Suboptimal Oven Temperature Program | - Ramp Rate: A slower temperature ramp rate during the elution of the target isomers allows for better separation.[4][7] - Initial Temperature: A lower initial oven temperature can improve the focusing of the analytes at the head of the column.[7] |
| Carrier Gas Flow Rate | An excessively high carrier gas flow rate can reduce the interaction of the analytes with the stationary phase, leading to decreased resolution.[4] Optimize the flow rate for the specific column dimensions. |
Issue 3: Low Sensitivity and Poor Signal-to-Noise Ratio
-
Symptom: Difficulty in detecting low concentrations of this compound, or the signal is very close to the baseline noise.
-
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal MS Detector Settings | - Ion Source Temperature: An incorrect ion source temperature can affect ionization efficiency. A source temperature of at least 320°C is recommended for PAH analysis.[2][3] - Acquisition Mode: For higher sensitivity, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode instead of full scan mode.[4][8] |
| System Leaks | Air leaks in the system can increase background noise and reduce sensitivity.[4][9] Perform a leak check of the system. |
| Inlet Discrimination | High molecular weight PAHs like this compound can be lost in the injector. Using a pulsed splitless injection can improve the transfer of these compounds to the column.[2][3] |
| Dirty Ion Source | A contaminated ion source can lead to a significant drop in signal. Regular cleaning of the ion source is necessary, especially when analyzing complex matrices.[2] The use of a system with continuous hydrogen source cleaning (JetClean) can reduce the need for manual cleaning.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended GC column for this compound analysis?
A1: The choice of the GC column is a critical parameter. For resolving isomeric PAHs like the benzofluoranthenes, a column with a specific selectivity is often required. While a general-purpose column like a DB-5ms or Rxi-5ms can be used, a more polar column may be necessary to achieve baseline separation of this compound from its isomers like Benzo(b)fluoranthene and Benzo(k)fluoranthene.[4][6] A VF-17ms GC column has been shown to provide good separation of these isomers.[6]
Q2: How can I improve the separation of this compound from Benzo(b)fluoranthene and Benzo(k)fluoranthene?
A2: These isomers are often difficult to separate. To improve resolution, you can:
-
Optimize the oven temperature program: Use a slow temperature ramp (e.g., 5-10°C/min) during the elution window of these compounds.[4][7]
-
Select an appropriate column: A longer column or a column with a stationary phase that provides shape selectivity can enhance separation.[6][7]
-
Adjust the carrier gas flow rate: A lower flow rate can increase the interaction time with the stationary phase, improving separation, but will also increase the analysis time.[4]
Q3: What are the optimal injector settings for this compound analysis?
A3: For trace analysis of high-boiling point compounds like this compound, a splitless injection is typically used to maximize the amount of analyte transferred to the column.[5] Key parameters to optimize include:
-
Injector Temperature: High enough to ensure rapid vaporization without causing degradation (typically 280-320°C).[2][3]
-
Splitless Time: Long enough to allow for the complete transfer of the sample from the liner to the column (typically 0.5-1.5 minutes).[5]
-
Liner: A deactivated liner, potentially with glass wool, is recommended to minimize active sites and aid in volatilization.[1][2][3]
-
Pulsed Splitless Injection: This technique, which uses a higher inlet pressure during the injection, can improve the transfer of high molecular weight analytes like this compound.[2][3]
Q4: Should I use full scan or SIM mode for this compound analysis?
A4: For quantitative analysis and to achieve the best sensitivity, Selected Ion Monitoring (SIM) mode is highly recommended.[8][9] In SIM mode, the mass spectrometer is set to detect only a few characteristic ions for this compound (e.g., m/z 252), which significantly increases the signal-to-noise ratio compared to full scan mode where the instrument scans a wide mass range.
Experimental Protocols
Standard GC-MS Method for PAH Analysis
This protocol provides a general starting point for the analysis of this compound and other PAHs. Optimization will be required for specific instruments and sample matrices.
1. Sample Preparation (QuEChERS method example) [8][10]
-
Weigh 10g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
2. GC-MS Parameters
The following table summarizes typical GC-MS parameters for PAH analysis.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 Series MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or VF-17ms for better isomer separation[4][6] |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (with a splitless time of 1 min)[5] |
| Injector Temperature | 300°C[2] |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 80°C, hold for 1 minRamp 1: 25°C/min to 140°CRamp 2: 5°C/min to 320°C, hold for 5 min |
| Transfer Line Temp. | 320°C[2][3] |
| Ion Source Temp. | 320°C[2][3] |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | SIM |
| SIM Ions for B(a)F | Quantifier: 252.1, Qualifiers: 250.1, 125.1 |
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues in this compound analysis.
Caption: Logical relationship between GC-MS parameters and their effect on separation quality.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. hpst.cz [hpst.cz]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 10. akjournals.com [akjournals.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Benzo(a)fluoranthene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level detection of Benzo(a)fluoranthene and related polycyclic aromatic hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting low levels of this compound?
A1: The most common and effective techniques for trace-level detection of this compound are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] Supercritical Fluid Chromatography (SFC) with fluorescence detection is also a highly sensitive method.[5][6] HPLC-FLD is often preferred for its high sensitivity and selectivity for fluorescent PAHs like this compound.[2][3][7] GC-MS is a robust alternative, especially when dealing with complex matrices or when confirmation of molecular weight is required.[4][8][9]
Q2: Why am I seeing poor resolution between Benzo(b)fluoranthene, Benzo(k)fluoranthene, and Benzo(j)fluoranthene?
A2: These isomers are structurally similar and have the same mass-to-charge ratio (m/z 252), making them difficult to distinguish by mass spectrometry alone.[3] Achieving good chromatographic separation is therefore critical. The choice of the chromatographic column is the most important factor. Specialized columns designed for PAH analysis are essential for resolving these closely eluting isomers.[3] For GC-MS, a 'Select PAH' column or similar can achieve baseline separation.[10] For HPLC, a polymeric C18 stationary phase designed for PAH analysis is recommended.[7]
Q3: What are the key challenges in analyzing this compound in complex matrices like environmental or biological samples?
A3: The primary challenges include:
-
Matrix Interference: Complex sample matrices can contain compounds that co-elute with this compound, affecting accurate quantification.[8]
-
Low Concentrations: this compound is often present at very low levels (ppb or ppt), requiring highly sensitive analytical methods.[8]
-
Analyte Loss during Sample Preparation: Improper sample preparation techniques can lead to significant loss of the target analyte, resulting in inaccurate measurements.[2]
-
Photo-degradation: PAHs are susceptible to photo-degradation, which can be minimized by using amber glassware and protecting samples from light.[2]
Q4: How can I improve the recovery of this compound during sample preparation?
A4: To improve recovery, consider the following:
-
Solid-Phase Extraction (SPE): Use SPE for sample cleanup and concentration. Silica-based SPE cartridges are effective for this purpose.[11][12]
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation technique that has been successfully applied to the analysis of PAHs in various matrices.[7][11]
-
Solvent Selection: Use high-purity solvents and optimize the solvent system for extraction. A common solvent mixture for PAH extraction is cyclohexane-ethyl acetate (1:1 v/v).[2]
-
Internal Standards: Use isotopically labeled internal standards to correct for analyte loss during sample preparation and analysis.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient extraction from the sample matrix. 2. Analyte loss during sample cleanup or concentration steps. 3. Suboptimal detector settings (e.g., incorrect excitation/emission wavelengths for FLD). 4. Insufficient sample injection volume. | 1. Optimize the extraction method (e.g., solvent, time, temperature). Consider using techniques like Solid Phase Microextraction (SPME) for water samples.[13] 2. Evaluate each step of the sample preparation for potential losses. Use internal standards to track recovery.[2][4] 3. For HPLC-FLD, set the excitation wavelength to 270 nm and the emission wavelength to 430 nm for Benzo(b)fluoranthene.[2] 4. Increase the injection volume, ensuring it does not compromise peak shape. |
| Poor Chromatographic Resolution of Isomers | 1. Inappropriate chromatographic column. 2. Suboptimal mobile phase gradient (HPLC) or temperature program (GC). 3. Flow rate is too high or too low. | 1. Use a specialized PAH analytical column.[3] 2. Optimize the gradient elution (e.g., for HPLC, a gradient of water and acetonitrile is common) or the GC oven temperature program.[2][9] 3. Adjust the flow rate to improve separation efficiency. |
| High Background Noise | 1. Contaminated solvents, reagents, or glassware. 2. Matrix effects from the sample. 3. Carryover from previous injections. | 1. Use high-purity solvents and thoroughly clean all glassware. Running a method blank is crucial to identify sources of contamination.[7][14] 2. Employ a more rigorous sample cleanup procedure, such as multi-step SPE.[15] 3. Implement a thorough wash cycle for the autosampler and injection port between samples. |
| Inconsistent Results / Poor Reproducibility | 1. Variability in sample preparation. 2. Instability of standard solutions. 3. Fluctuations in instrument performance. | 1. Standardize the sample preparation protocol and use automated systems where possible. 2. Store standard solutions in amber vials and protect them from light to prevent photo-degradation.[2] Check for stability over time. 3. Regularly perform system suitability tests and calibrations to ensure consistent instrument performance.[8] |
Quantitative Data Summary
Table 1: Comparison of Detection Limits for this compound and Related PAHs by Different Analytical Techniques.
| Analytical Technique | Analyte | Detection Limit | Reference |
| HPLC-FLD | Benzo[b]fluoranthene | 1.46 pg | [5][6] |
| SFC-FLD | Benzo[b]fluoranthene | 1.46 pg | [5][6] |
| GC-MS/MS | Benzo[b]fluoranthene | < 0.3 µg/L (LOQ) | [10] |
| GC-MS (SPME) | Benzo[b]fluoranthene | < 1 ng/L | [13] |
| HPLC/UV | Benzo[a]anthracene | ppb (ng/g or ng/mL) | [1] |
Table 2: Recovery Rates of PAHs using Different Sample Preparation Methods.
| Sample Matrix | Preparation Method | Analyte | Recovery Rate | Reference |
| Hydro Alcoholic Herbal Extracts | SPE with QuEChERS salt | Benzo[a]anthracene, Chrysene, Benzo[b]fluoranthene, Benzo[a]pyrene | Improved with purification | [11] |
| Seafood (Oysters, Shrimp, Crabs, Finfish) | Modified QuEChERS | 15 PAHs | 60% - 130% | [7] |
| Biological Tissues | HPLC/UV | Fluoranthene, Benz[a]anthracene, Pyrene | 65% - 109% | [1] |
Experimental Protocols
Protocol 1: Sample Preparation of Plant Matrices using Solid-Phase Extraction (SPE)
This protocol is adapted from methodologies for PAH analysis in complex botanical samples.
-
Homogenization: Weigh 15 g of the plant material and spike with a known concentration of a PAH standard mix. Allow the solvent to evaporate in the dark for 12 hours.
-
Extraction: Perform extraction using a suitable solvent such as a 1:1 (v/v) mixture of cyclohexane and ethyl acetate.
-
Cleanup:
-
Condition a silica SPE cartridge with 20 mL of methanol, dry, then recondition with 20 mL of n-hexane and dry again.
-
Load the sample extract (dissolved in n-hexane) onto the SPE cartridge.
-
Wash the cartridge with n-hexane to remove interferences.
-
Elute the PAH fraction with a suitable solvent, such as a mixture of n-hexane and dichloromethane.
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for analysis.
Protocol 2: Analysis of this compound by HPLC-FLD
This protocol is based on common methods for the analysis of PAHs.
-
Chromatographic System: An HPLC system equipped with a fluorescence detector.
-
Column: A Pinnacle II PAH analytical column (150 mm × 4.6 mm, 4-µm) or equivalent.[2]
-
Mobile Phase:
-
Eluent A: 5% Tetrahydrofuran in water
-
Eluent B: Acetonitrile
-
-
Gradient Program:
-
0 min: 80% B
-
8 min: 95% B
-
9 min: 80% B
-
11 min: 80% B
-
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Fluorescence Detector Settings: For Benzo[b]fluoranthene, use an excitation wavelength of 270 nm and an emission wavelength of 430 nm.[2]
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for low-level PAH analysis.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jasco-global.com [jasco-global.com]
- 6. jascoinc.com [jascoinc.com]
- 7. fda.gov [fda.gov]
- 8. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. jeol.com [jeol.com]
- 11. academic.oup.com [academic.oup.com]
- 12. gcms.cz [gcms.cz]
- 13. agilent.com [agilent.com]
- 14. epa.gov [epa.gov]
- 15. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Benzo(a)fluoranthene from Benzo(b)fluoranthene and Benzo(k)fluoranthene
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with the separation of the isomeric polycyclic aromatic hydrocarbons (PAHs) Benzo(a)fluoranthene, Benzo(b)fluoranthene, and Benzo(k)fluoranthene. Due to their structural similarity and identical mass-to-charge ratios, these compounds are notoriously difficult to resolve chromatographically. This guide provides detailed troubleshooting advice, frequently asked questions, and established experimental protocols to aid in achieving successful separation.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound, Benzo(b)fluoranthene, and Benzo(k)fluoranthene?
These three compounds are structural isomers, meaning they have the same molecular formula (C₂₀H₁₂) and consequently the same molecular weight and mass-to-charge ratio (m/z 252).[1][2] This makes them indistinguishable by mass spectrometry (MS) alone, necessitating a robust chromatographic separation for accurate identification and quantification.[1][2][3] Their similar chemical structures lead to very close retention times on many standard chromatographic columns, often resulting in co-elution.[4][5]
Q2: What are the primary analytical techniques for separating these isomers?
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or UV detection are the most common and effective techniques for the analysis of these benzofluoranthene isomers.[6][7] The choice between GC-MS and HPLC often depends on the sample matrix, the required sensitivity, and the instrumentation available. HPLC with fluorescence detection can offer enhanced selectivity for fluorescent PAHs.[1]
Q3: What is the most critical factor in achieving a successful separation?
The selection of the chromatographic column is paramount.[1][8] Standard columns, such as "5% phenyl-type" GC columns, often result in the co-elution of benzo[b]fluoranthene and benzo[j]fluoranthene, which can interfere with the separation of benzo[k]fluoranthene.[5] Specialized stationary phases designed specifically for PAH analysis are crucial for resolving these isomers.[1][4][5]
Troubleshooting Guide
Issue 1: Poor or no resolution between Benzo(b)fluoranthene and Benzo(k)fluoranthene peaks in GC-MS.
Possible Causes & Solutions:
-
Inappropriate GC Column: The column chemistry is not selective enough for these isomers.
-
Solution: Utilize a specialized PAH-specific column. Columns like the Agilent J&W Select PAH, FactorFour VF-17ms, or Rxi-PAH, and the Zebron ZB-PAH-EU or ZB-PAH-CT have demonstrated successful separation of these isomers.[2][3][5][9] For example, a 60m x 0.25mm x 0.10µm Rxi-PAH GC column can provide excellent separation.[5]
-
-
Suboptimal Oven Temperature Program: The temperature ramp may be too fast, not allowing for sufficient interaction with the stationary phase.
-
Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening and decreased resolution.
-
Solution: Ensure the carrier gas (typically Helium or Hydrogen) flow rate is optimized for the column dimensions and instrument. An optimized flow rate is critical for achieving the best separation efficiency.[10]
-
Issue 2: Co-elution of Benzo[j]fluoranthene interfering with Benzo(b)fluoranthene and Benzo(k)fluoranthene.
Possible Cause & Solution:
-
Column Selectivity: Many standard columns elute benzo[j]fluoranthene between benzo[b]- and benzo[k]fluoranthene, leading to peak overlap.[4]
Issue 3: Low signal intensity or poor peak shape for the benzofluoranthene isomers.
Possible Causes & Solutions:
-
Active Sites in the GC System: The high boiling points of these PAHs make them susceptible to interaction with active sites in the inlet liner, column, or transfer line, leading to peak tailing and loss of signal.
-
Solution: Use ultra-inert liners and ensure the entire flow path is properly deactivated. Pulsed splitless injection can also help to maximize the transfer of these heavy PAHs onto the column.[10]
-
-
Dirty MS Source: A contaminated ion source can significantly reduce the sensitivity for higher molecular weight compounds like PAHs.
-
Solution: Perform regular cleaning and maintenance of the MS ion source.[11]
-
-
Sample Preparation Issues: Inefficient extraction or cleanup can lead to matrix effects that suppress the signal and affect peak shape.
Experimental Protocols
Below are summarized experimental conditions from various successful separations of benzofluoranthene isomers.
GC-MS Methodologies
| Parameter | Method 1: Agilent J&W Select PAH[3] | Method 2: Rtx-35[8] | Method 3: Rxi-PAH[14] |
| Column | 15 m x 0.15 mm ID | 30 m x 0.32 mm ID, df=0.25 µm | 60 m x 0.25 mm ID, df=0.10 µm |
| Inlet Mode | Splitless | Splitless | Splitless (Pulsed) |
| Inlet Temp. | Not Specified | 300°C | 320°C |
| Oven Program | Optimized for fast analysis | 90°C (2 min) -> 5°C/min -> 320°C (12 min) | 60°C (1 min) -> 25°C/min -> 140°C -> 6°C/min -> 340°C (5 min) |
| Carrier Gas | Not Specified | Not Specified | Helium, constant flow @ 1.0 mL/min |
| Detector | MS | MS (GCMS-QP2010 Ultra) | MS (Agilent 5977A MSD) |
| MS Source Temp. | Not Specified | Not Specified | 350°C |
| MS Quad Temp. | Not Specified | Not Specified | 200°C |
| Transfer Line Temp. | Not Specified | Not Specified | 320°C |
Representative Retention Times (min) from a GC/MS analysis of an MEP extract showed Benzo[b]fluoranthene at 46.72 and Benzo[k]fluoranthene at 46.97.[15]
HPLC Methodology
| Parameter | Method 1: On-line SPE-HPLC-FLD/UV[16] |
| Column | Acclaim PA2 and Hypersil Green PAH |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Flow Rate | 2.0 mL/min |
| Detector | Fluorescence and UV |
| Sample Prep | On-line Solid-Phase Extraction (SPE) |
Visualized Workflows
Logical Troubleshooting Flow for Benzofluoranthene Isomer Separation
Caption: Troubleshooting workflow for resolving benzofluoranthene isomers.
General Experimental Workflow for PAH Analysis
Caption: General workflow for the analysis of PAHs in environmental samples.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. First GCxGC Separation of PAHs Triphenylene and Chrysene, and Benzo [b], [k], and [j] fluoranthenes Using the New Rxi-PAH GC Column [restek.com]
- 6. epa.gov [epa.gov]
- 7. hplc.eu [hplc.eu]
- 8. shimadzu.com [shimadzu.com]
- 9. phenomenex.com [phenomenex.com]
- 10. hpst.cz [hpst.cz]
- 11. PAH sensitivity, replaced almost everything - Chromatography Forum [chromforum.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Silica gel cleanup for removing interferences in Benzo(a)fluoranthene analysis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of silica gel cleanup to remove interferences in the analysis of Benzo(a)fluoranthene and other Polycyclic Aromatic Hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: What is silica gel cleanup and why is it used in this compound analysis?
Silica gel cleanup is a chromatographic technique used to separate analytes from interfering compounds based on polarity.[1] Silica gel is a polar adsorbent that retains polar molecules while allowing nonpolar compounds, like this compound, to pass through with a nonpolar solvent.[2][3] This process is crucial for removing matrix interferences that can co-extract with the target analytes, leading to more accurate and reliable quantification by methods such as Gas Chromatography/Mass Spectrometry (GC/MS).[4][5]
Q2: What specific types of interferences can silica gel remove?
Silica gel is effective at removing polar, non-hydrocarbon organic compounds. Common interferences in environmental and biological samples include:
-
Polar Metabolites: Byproducts from the biodegradation of petroleum.[2]
-
Natural Organic Matter: Compounds like humic acids found in soil and water.[2]
-
Lipids and Fatty Acids: Particularly prevalent in food and biological tissue samples.[6][7]
-
Other Polar Compounds: Such as alcohols, ketones, and organic acids that are not part of the target petroleum hydrocarbon fractions.[2]
Q3: When is a silica gel cleanup step necessary?
A silica gel cleanup step is recommended when the sample matrix is complex and known to contain significant amounts of polar interfering compounds.[1] It is particularly useful for analyzing PAHs in matrices such as:
While it may not always be necessary for cleaner matrices like some water samples, it is often employed to reduce instrumental interferences and protect the analytical column.[4]
Q4: What is the difference between traditional open-column silica gel cleanup and using pre-packed Solid Phase Extraction (SPE) cartridges?
Both methods use silica gel as the stationary phase, but they differ in format and application.
-
Traditional Column Chromatography: As described in EPA Method 3630C, this technique uses a glass column packed with a larger amount of silica gel (e.g., 10 grams).[1] It offers a high loading capacity, making it suitable for removing large amounts of interferences. However, it is often more time-consuming and uses larger volumes of solvent.[1][11]
-
Solid Phase Extraction (SPE) Cartridges: These are pre-packed cartridges with a smaller, highly consistent bed of silica gel. SPE is generally faster, uses significantly less solvent, and can be automated.[7] While their capacity to remove interferences is lower than that of large packed columns, they are often sufficient for many applications and can provide better reproducibility.[1][7][9]
Troubleshooting Guide
Q1: I am experiencing low recovery for this compound after silica gel cleanup. What are the common causes and solutions?
Low recovery can stem from several factors during the cleanup process.
-
Cause: The silica gel is too active.
-
Solution: Highly activated silica gel can sometimes irreversibly adsorb PAHs. Deactivating the silica gel with a small, precise amount of water (e.g., 5% by weight) can reduce its activity and improve recovery.[6]
-
-
Cause: Improper solvent choice or volume.
-
Solution: Ensure the elution solvent is strong enough (sufficiently nonpolar) to elute all PAHs but not so strong that it also elutes the retained interferences. Verify that the elution volume is adequate; an insufficient volume will leave the analytes on the column. Perform an elution profile study to determine the volume needed to recover this compound completely.
-
-
Cause: The column or cartridge ran dry.
-
Solution: Never allow the level of the solvent to drop below the top of the silica gel bed. This can cause channeling and cracking in the packed bed, leading to poor separation and incomplete elution.[12]
-
-
Cause: Co-elution with discarded fractions.
-
Solution: this compound may be eluting in an earlier or later fraction than expected. Analyze all discarded fractions to confirm where the analyte loss is occurring and adjust your fraction collection volumes accordingly.
-
Q2: My chromatogram still shows a high baseline or significant interfering peaks after cleanup. What should I do?
If interferences persist, your cleanup procedure may need further optimization or additional steps.
-
Cause: The capacity of the silica gel has been exceeded.
-
Solution: The amount of interferences in your sample may be too high for the amount of silica gel used. A general rule is that 1 gram of sorbent can remove 10 to 30 mg of total interferences.[1] Try increasing the amount of silica gel or using a larger column. Alternatively, perform a preliminary cleanup with a different method, such as Gel Permeation Chromatography (GPC), before the silica gel step.[11]
-
-
Cause: Interferences have similar polarity to this compound.
-
Solution: Silica gel separates based on polarity. If interferences are also nonpolar, silica gel alone may not be sufficient. Consider a multi-sorbent approach by combining silica gel with alumina or Florisil, which offer different selectivities.[6][8][13] A silica/alumina column, for example, is often used to separate PCBs from PAHs.[13]
-
-
Cause: Contamination from solvents or glassware.
Q3: My results are not reproducible. How can I improve consistency?
Poor reproducibility is often due to variations in the cleanup procedure.
-
Solution: Standardize every step of the process.
-
Column Packing: Use a consistent slurry packing technique to create a homogenous and stable column bed.[1] Tap the column to settle the silica gel uniformly.[1]
-
Silica Gel Activation: Activate all silica gel from a single batch in the same manner (e.g., 16 hours at 130°C) and store it in a desiccator to prevent uncontrolled deactivation by atmospheric moisture.[1]
-
Flow Rate: Maintain a constant elution flow rate (e.g., ~2 mL/min) for all samples, as this affects the interaction time between the sample and the silica gel.[1]
-
Automation: Where possible, use automated systems for extraction and cleanup, as they provide superior consistency compared to manual methods.[5]
-
Experimental Protocols
Protocol 1: Standard Silica Gel Column Cleanup (Adapted from EPA Method 3630C)
This protocol is suitable for cleaning up sample extracts containing PAHs.
-
Silica Gel Activation: Activate 100/200 mesh silica gel by heating it in a shallow glass tray at 130°C for at least 16 hours.[1] Cool and store in a desiccator.
-
Solvent Exchange: Before cleanup, the sample extract solvent (e.g., methylene chloride) must be exchanged to cyclohexane. Reduce the extract volume to 1-2 mL, add 4 mL of cyclohexane, and concentrate to a final volume of 2.0 mL.[1]
-
Column Preparation: Prepare a slurry of 10 g of activated silica gel in methylene chloride and pour it into a 10 mm inner diameter (ID) chromatography column.[1][12] Tap the column to settle the silica and elute the excess methylene chloride. Add 1-2 cm of anhydrous sodium sulfate to the top of the silica gel.[1][12]
-
Column Pre-elution: Pre-elute the column with 40 mL of pentane at a flow rate of approximately 2 mL/min. Discard the eluate.[1][12]
-
Sample Loading: Just before the sodium sulfate layer is exposed to air, transfer the 2 mL cyclohexane sample extract onto the column. Complete the transfer with an additional 2 mL of cyclohexane.[12]
-
Elution and Fraction Collection:
-
Discard the initial pentane/cyclohexane eluate.
-
Elute the PAHs from the column using 25 mL of methylene chloride/pentane (40:60, v/v).[1] This fraction will contain this compound and other PAHs.
-
-
Concentration: Concentrate the collected fraction to a suitable final volume for instrumental analysis.
Data Presentation
Table 1: Typical Parameters for EPA Method 3630C Silica Gel Column Cleanup
| Parameter | Specification | Source |
| Sorbent | 100/200 mesh silica gel (e.g., Davison grade 923) | [1] |
| Activation | ≥ 16 hours at 130°C | [1] |
| Amount of Silica Gel | 10 g | [1][12] |
| Column ID | 10 mm | [1][12] |
| Topping Agent | 1-2 cm anhydrous sodium sulfate | [1][12] |
| Pre-elution Solvent | 40 mL pentane | [1][12] |
| Sample Loading Solvent | Cyclohexane | [1][12] |
| PAH Elution Solvent | 25 mL Methylene Chloride/Pentane (40:60, v/v) | [1] |
| Elution Flow Rate | ~2 mL/min | [1][12] |
Table 2: General Analyte Recovery Expectations
| Analyte Group | Matrix | Recovery Range | Source |
| Heavy Molecular Weight PAHs (>175 MW) | Water | 80-120% | [4] |
| Light Molecular Weight PAHs (<175 MW) | Water | 70-120% | [4] |
| All 16 Priority Pollutant PAHs | Water (various types) | 43-110% (mean recovery) | [14] |
| PAHs (2-6 rings) | Olive Oil (EZ-POP NP Cleanup) | >75% (most analytes) | [7] |
| PAHs (2-6 rings) | Butter (EZ-POP NP + Silica Gel) | 80-120% (most analytes) | [15] |
Note: Recovery can be highly matrix-dependent. Method validation in the specific matrix of interest is critical.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for common silica gel cleanup issues.
References
- 1. epa.gov [epa.gov]
- 2. tphrisk-1.itrcweb.org [tphrisk-1.itrcweb.org]
- 3. esaa.org [esaa.org]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. fms-inc.com [fms-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. epa.gov [epa.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Benzo(a)fluoranthene Extraction with Reduced Solvent Consumption
Welcome to the Technical Support Center for Benzo(a)fluoranthene and other Polycyclic Aromatic Hydrocarbon (PAH) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing solvent consumption during extraction procedures while maintaining high accuracy and recovery. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction, with a focus on problems that may arise when implementing solvent reduction techniques.
Issue 1: Low Recovery of this compound
-
Question: We are experiencing low recovery of this compound after switching to a reduced-solvent extraction method. What are the potential causes and solutions?
-
Answer: Low recovery of this compound can stem from several factors when using methods designed to reduce solvent consumption. Here are some common causes and recommended solutions:
-
Inefficient Extraction: The selected solvent or method may not be optimal for your specific sample matrix.[1]
-
Solution: Re-evaluate your solvent choice. For instance, a mixture of acetone and hexane has been shown to be effective for extracting PAHs from weathered soils.[2] Consider optimizing extraction parameters such as temperature, pressure, and time, especially for techniques like Accelerated Solvent Extraction (ASE).[3]
-
-
Analyte Adsorption: this compound, being a PAH, can adsorb to the surfaces of containers, particularly those made of plastic.[1]
-
Solution: Use glass or stainless steel labware whenever possible. It is also good practice to rinse all glassware with the extraction solvent to recover any adsorbed analytes.[1]
-
-
Incomplete Elution: The analyte may be retained on the solid-phase extraction (SPE) cartridge or cleanup column.
-
Solution: Ensure the elution solvent is strong enough and the volume is sufficient to completely elute this compound from the sorbent.[1] You may need to test different elution solvents and volumes to optimize this step.
-
-
Evaporative Losses: During solvent evaporation for sample concentration, losses of semi-volatile compounds like this compound can occur, especially with improper technique.[4]
-
Solution: Carefully control the temperature and nitrogen flow during evaporation. The use of a "keeper" solvent, a small amount of a high-boiling, non-interfering solvent like isooctane or toluene, can help prevent the complete evaporation of the sample and loss of the analyte.[1]
-
-
Issue 2: Sample Matrix Interferences
-
Question: We are observing significant matrix effects in our analysis after implementing a new extraction protocol. How can we mitigate this?
-
Answer: Matrix effects can be a significant challenge, particularly in complex samples. Here are some strategies to minimize their impact:
-
Inadequate Sample Cleanup: The reduced solvent volume may not be sufficient to remove all interfering compounds from your sample matrix.
-
Solution: Incorporate a robust sample cleanup step after extraction. Techniques like Solid-Phase Extraction (SPE) can be highly effective. For complex matrices like fish oils, a multi-step cleanup using C18 cartridges followed by silica gel and florisil columns may be necessary.[5]
-
-
Co-elution: Matrix components may co-elute with this compound, leading to inaccurate quantification.
-
Solution: Optimize your chromatographic conditions to improve the separation of this compound from interfering peaks. This may involve adjusting the mobile phase gradient in HPLC or the temperature program in GC. Using a highly selective detector, such as a fluorescence detector for HPLC or a mass spectrometer for GC, can also help to differentiate the analyte from matrix interferences.[4]
-
-
Issue 3: Contamination and Ghost Peaks
-
Question: We are seeing contaminant peaks, including "ghost peaks," in our chromatograms. What is the likely source and how can we eliminate them?
-
Answer: Contamination can be introduced at various stages of the analytical process. Here are common sources and solutions:
-
Contaminated Solvents or Reagents: The solvents, water, or sorbents used in the extraction and cleanup process may contain trace levels of PAHs.
-
Solution: Always use high-purity HPLC or pesticide-grade solvents and reagents. It is advisable to run a "reagent blank" to check for any background contamination.[1]
-
-
Contaminated Glassware: Improperly cleaned glassware is a frequent source of contamination.
-
Solution: Implement a rigorous glassware cleaning protocol. This should include washing with detergent, followed by rinses with tap water, deionized water, and finally a high-purity solvent. If possible, baking glassware in a muffle furnace can effectively remove organic contaminants.[1]
-
-
Instrument Carryover: The autosampler, injection port, or syringe of your analytical instrument can have carryover from a previous high-concentration sample.
-
Solution: Run solvent blanks between samples to clean the injection system. If carryover persists, you may need to perform more intensive cleaning of the injector components.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for reducing solvent consumption in this compound extraction?
A1: Several modern extraction techniques have been developed to significantly reduce solvent usage compared to traditional methods like Soxhlet extraction. These include:
-
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency with significantly less solvent. An extraction of a 10 g soil sample can be completed in about 12 minutes with approximately 15 mL of solvent.[6]
-
Ultrasound-Assisted Solvent Extraction (USAE): This method utilizes ultrasonic waves to enhance extraction, often requiring smaller solvent volumes and shorter extraction times.[5]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a coated fiber is used to adsorb analytes directly from the sample matrix.[7][8]
-
Dispersive Liquid-Liquid Microextraction (DLLME): This microextraction technique uses a small amount of extraction solvent dispersed in the sample, offering high enrichment factors with minimal solvent consumption.[8]
Q2: How does the choice of solvent affect the extraction efficiency of this compound?
A2: The choice of solvent is critical and depends on the sample matrix. For lowly polluted soils, a more polar solvent like acetone is often preferred to break up soil aggregates. For highly polluted soils, a less polar solvent such as toluene or cyclohexane may be more effective.[9] A mixture of acetone and hexane has been found to be a good combination for extracting a wide range of PAHs from aged, contaminated soils.[2]
Q3: Can I reuse solvents to reduce consumption and waste?
A3: While solvent reuse is an attractive option for cost and waste reduction, it must be approached with caution in trace analysis of PAHs. Impurities can accumulate in the reused solvent, leading to contamination and inaccurate results. If you choose to reuse solvents, it is essential to re-distill them to a high purity and validate their use by running frequent reagent blanks.
Q4: What are the best practices for handling and storing samples to prevent loss of this compound?
A4: To minimize analyte loss, follow these best practices:
-
Use appropriate containers: Store samples in amber glass vials to protect them from photodegradation, as PAHs are sensitive to light.[4]
-
Minimize headspace: Fill the sample container as much as possible to reduce volatilization losses.
-
Store at low temperatures: Store samples in a refrigerator or freezer to slow down degradation processes.
-
Proper sealing: Ensure vials are tightly sealed with appropriate caps and septa to prevent evaporation.
Data Presentation
Table 1: Comparison of Different Extraction Methods for PAHs
| Extraction Method | Typical Solvent Consumption | Typical Extraction Time | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | 250 - 500 mL per sample[6] | 6 - 24 hours | Well-established, robust | High solvent consumption, long extraction time, potential for thermal degradation of analytes |
| Accelerated Solvent Extraction (ASE) | ~15 mL per 10 g sample[6] | ~12 minutes per sample[6] | Fast, low solvent consumption, automated[10] | High initial instrument cost |
| Ultrasound-Assisted Solvent Extraction (USAE) | 4 - 50 mL per sample[11] | 3 - 34 minutes[11] | Fast, relatively low cost | May require multiple extraction cycles for complete recovery |
| Solid-Phase Microextraction (SPME) | Solvent-free[7] | 90 minutes (fiber exposition)[7] | Environmentally friendly, simple | Fiber lifetime can be limited, potential for matrix effects |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Microliter to milliliter range | Very short (minutes) | High enrichment factor, fast, low solvent use[8] | Can be sensitive to experimental parameters |
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) for Solid Samples (e.g., Soil, Sediment)
This protocol is based on U.S. EPA Method 3545.[6]
1. Sample Preparation:
- Air-dry the sample to less than 10% moisture or mix wet samples with an equal amount of diatomaceous earth.
- Grind the sample to a fine powder to ensure homogeneity.
2. Extraction Cell Preparation:
- Place a cellulose filter at the outlet of the extraction cell.
- Weigh approximately 10 g of the prepared sample into an 11 mL extraction cell (or 20 g into a 22 mL cell).[6]
- Add any surrogate or matrix spikes directly to the sample in the cell.
3. ASE Instrument Parameters:
- Solvent: Acetone:Hexane (1:1, v/v)
- Pressure: 1500 psi
- Temperature: 100 °C
- Static Time: 5 minutes
- Number of Cycles: 2
- Flush Volume: 60% of cell volume
- Purge Time: 60 seconds with nitrogen
4. Post-Extraction:
- The extract is automatically collected in a vial.
- Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
- The sample is now ready for cleanup or analysis.
Protocol 2: Ultrasound-Assisted Solvent Extraction (USAE) for Solid Samples
This protocol is a generalized procedure based on principles outlined in the literature.[11]
1. Sample Preparation:
- Homogenize the sample as described in the ASE protocol.
- Weigh approximately 2 g of the sample into a glass vial.
2. Extraction:
- Add 4.0 mL of acetonitrile to the vial.[11]
- Place the vial in an ultrasonic bath.
- Sonicate for 34 minutes.[11]
- Repeat the extraction two more times with fresh solvent, combining the extracts.
3. Concentration:
- Centrifuge the combined extracts to pellet any solid particles.
- Carefully transfer the supernatant to a clean tube.
- Concentrate the extract under a gentle stream of nitrogen to the desired final volume.
Visualizations
Caption: Workflow for Accelerated Solvent Extraction (ASE) of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of rapid solvent extraction systems for the GC–MS/MS characterization of polycyclic aromatic hydrocarbons in aged, contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. Frontiers | Optimization of a Low Volume Extraction Method to Determine Polycyclic Aromatic Hydrocarbons in Aerosol Samples [frontiersin.org]
Dealing with instrument contamination in trace Benzo(a)fluoranthene analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with instrument contamination during trace Benzo(a)fluoranthene analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of this compound contamination in a laboratory setting?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) that can be introduced into a laboratory environment from various sources. These include:
-
Atmospheric Deposition: PAHs are products of incomplete combustion and can be present in the air from sources like vehicle exhaust, industrial emissions, and tobacco smoke.[1][2][3] These can enter the lab through ventilation systems and settle on surfaces.
-
Laboratory Materials: Plasticware, septa, and other disposable items can be a source of organic contaminants, including PAHs.
-
Solvents and Reagents: Impurities in solvents, reagents, and even high-purity water can introduce this compound.[4] It is crucial to use high-purity, PAH-free solvents and reagents.
-
Cross-Contamination: Improperly cleaned glassware, syringes, and instrument components from previous high-concentration samples can lead to carryover.[5]
-
Personal Sources: Residues on hands from smoking or contact with contaminated surfaces can be transferred to lab equipment.
Q2: I am observing a persistent background signal for this compound in my blank runs. What are the initial troubleshooting steps?
A2: A persistent background signal indicates a systematic contamination issue. Here are the initial steps to identify and eliminate the source:
-
Isolate the Source: Systematically run blanks by introducing components of your analytical workflow one by one. Start with a direct injection of the mobile phase/solvent, then introduce a clean vial and cap, followed by a blank extraction process. This will help pinpoint the contaminated element.
-
Check Your Solvents: Prepare fresh mobile phases and extraction solvents using a new bottle of high-purity solvent. Direct injection of the new solvent can confirm if the original solvent was contaminated.
-
Review Cleaning Procedures: Ensure that all glassware and reusable items are being cleaned according to a rigorous protocol designed for trace organic analysis. This typically involves a solvent rinse followed by baking at a high temperature.
Q3: What is the recommended cleaning procedure for glassware to be used in trace this compound analysis?
A3: To minimize background contamination from glassware, a multi-step cleaning process is recommended:
-
Initial Wash: Manually wash with a laboratory-grade, phosphate-free detergent and hot tap water to remove gross contamination.[6]
-
Solvent Rinse: Rinse thoroughly with deionized water, followed by a rinse with a high-purity solvent such as acetone or hexane.
-
Acid Wash (Optional but Recommended): For new glassware or to remove stubborn inorganic residues, soaking in a dilute acid bath (e.g., 0.5-10% nitric or hydrochloric acid) for several hours can be effective.[6][7]
-
Final Rinse: Rinse profusely with high-purity deionized water.[7]
-
Baking: Bake the glassware in a muffle furnace at a high temperature (e.g., 400-550°C) for at least 4 hours to pyrolyze any remaining organic contaminants. Allow to cool in a clean, dust-free environment.
-
Storage: Store the cleaned glassware covered with aluminum foil (pre-baked to remove oils) in a clean cabinet to prevent atmospheric contamination.
Troubleshooting Guides
Issue 1: Inconsistent this compound Recoveries in Spiked Samples
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Solution |
| Active Sites in the GC Inlet or Column | Inject a standard of a known active compound (e.g., a phenol). Peak tailing indicates active sites. | Perform inlet maintenance (replace liner, septum, and gold seal). Condition the GC column according to the manufacturer's instructions. |
| Matrix Effects | Prepare matrix-matched calibration standards and compare the slope to a solvent-based calibration curve. A significant difference indicates matrix effects. | Optimize the sample cleanup procedure to remove interfering matrix components. Use a deuterated internal standard that mimics the analyte's behavior. |
| Inconsistent Sample Preparation | Review the sample preparation workflow for any steps that could introduce variability (e.g., inconsistent vortexing times, temperature fluctuations). | Standardize all steps of the sample preparation protocol. Use automated systems where possible to improve precision. |
| Analyte Adsorption to Labware | Spike a known amount of this compound into a clean, empty vial and process it as a sample. Low recovery suggests adsorption. | Silanize glassware to deactivate active sites. Use polypropylene or other inert plasticware where appropriate. |
Issue 2: Peak Tailing for this compound and other PAHs
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Solution |
| Contaminated GC Inlet Liner | Visually inspect the inlet liner for discoloration or particulate matter. | Replace the inlet liner. Use a liner with glass wool if the sample matrix is dirty, but be aware that glass wool can also be a source of activity. |
| Column Contamination | Observe the baseline for excessive rise at higher temperatures. | Bake out the column at the maximum recommended temperature for a few hours. If the problem persists, trim a small portion (10-20 cm) from the front of the column. |
| Improper Injection Technique | Review the injection parameters (e.g., injection speed, volume). | Optimize the injection speed. For splitless injections, ensure the purge valve time is appropriate to transfer the entire sample to the column without excessive band broadening. |
| System Leaks | Use an electronic leak detector to check for leaks at all fittings from the injector to the detector. | Tighten or replace any leaking fittings. |
Experimental Protocols
Protocol 1: General Glassware Cleaning for Trace PAH Analysis
-
Detergent Wash: Submerge glassware in a bath of hot water with a laboratory-grade, phosphate-free detergent. Scrub all surfaces with a suitable brush.
-
Tap Water Rinse: Rinse at least three times with hot tap water to remove all detergent residue.
-
Deionized Water Rinse: Rinse three to five times with deionized water.
-
Solvent Rinse: Rinse with high-purity acetone, followed by a rinse with high-purity hexane. Perform this in a fume hood.
-
Drying: Allow the glassware to air dry in a clean, dust-free environment, or place it in a drying oven at 105°C.
-
Baking (Muffle Furnace): Place the dried glassware in a muffle furnace. Ramp the temperature to 450°C and hold for at least 4 hours.
-
Cooling and Storage: Turn off the furnace and allow the glassware to cool completely inside. Once cooled, cover the openings with pre-cleaned aluminum foil and store in a designated clean cabinet.
Protocol 2: QuEChERS-based Extraction for this compound in a Non-fatty Solid Matrix
This protocol is a general guideline and may need optimization for specific matrices.
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add internal standards to the sample.
-
Hydration (if necessary): For dry samples, add an appropriate amount of PAH-free water to achieve a total water content of approximately 80%.
-
Solvent Addition: Add 10 mL of acetonitrile.
-
Salting Out: Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride).
-
Extraction: Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18) to remove matrix interferences.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 x g for 5 minutes.
-
Final Extract: The supernatant is ready for analysis by GC-MS or LC-FLD.
Visualizations
Caption: Troubleshooting workflow for persistent background contamination.
References
- 1. Contamination, Sources, and Health Risks Associated with Soil PAHs in Rebuilt Land from a Coking Plant, Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A trace metal cleaning protocol for laboratory equipment to enhance the repeatability of methanotroph cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epd.georgia.gov [epd.georgia.gov]
- 6. env.nm.gov [env.nm.gov]
- 7. frederick.cancer.gov [frederick.cancer.gov]
Selection of internal standards for Benzo(a)fluoranthene quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Benzo(a)fluoranthene using internal standards.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate this compound quantification?
An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest—in this case, this compound—that is added in a known amount to every sample, calibrant, and blank.[1] Its purpose is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis.[1] By comparing the signal of the analyte to the signal of the internal standard, a relative response is calculated, which helps to mitigate the effects of sample loss, injection volume variations, and changes in instrument response, thereby improving the accuracy and precision of the quantification.
Q2: What are the key characteristics of a good internal standard for this compound analysis?
An ideal internal standard for this compound quantification should possess the following characteristics:
-
Structural and Chemical Similarity: The internal standard should be chemically similar to this compound to ensure it behaves similarly during extraction and chromatography.[1]
-
Co-elution (or close elution) with the Analyte: For optimal performance, the internal standard should elute close to this compound without co-eluting with any other sample components. In mass spectrometry-based methods (GC-MS, LC-MS), co-elution is acceptable if the ions being monitored are different.[2]
-
Not Naturally Present in the Sample: The chosen internal standard must not be endogenous to the samples being analyzed.
-
Commercially Available in High Purity: The internal standard should be readily available in a pure form to ensure accurate preparation of standard solutions.
-
Stable: The internal standard must be chemically stable throughout the entire analytical procedure.
Q3: Which internal standards are most commonly recommended for this compound quantification?
For the analysis of polycyclic aromatic hydrocarbons (PAHs) like this compound, the most highly recommended internal standards are isotopically labeled analogs of the analyte.[3] These include deuterated (labeled with deuterium, 2H or D) or carbon-13 (¹³C) labeled compounds. Specific examples include:
-
Benzo[k]fluoranthene-d12: A deuterated form of a structural isomer of this compound.[4][5][6][7]
-
Chrysene-d12: A deuterated analog of a closely related PAH.[8][9][10]
-
Benzo[a]pyrene-d12: A deuterated version of another common PAH that is structurally similar to this compound.[8][11][12]
-
Perylene-d12: Another deuterated PAH frequently used as an internal standard in PAH analysis.[8][13]
Q4: Can I use a non-isotopically labeled PAH as an internal standard?
While isotopically labeled standards are preferred due to their nearly identical chemical and physical properties to the native analyte, a non-labeled PAH that is not present in the sample can be used. However, it is crucial to validate that its extraction efficiency and chromatographic behavior closely match that of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor recovery of the internal standard. | Inefficient extraction of PAHs from the sample matrix. | Optimize the extraction solvent, volume, and extraction time. Consider using a more robust extraction technique like Accelerated Solvent Extraction (ASE). |
| Adsorption of the internal standard to glassware or sample matrix. | Silanize glassware to reduce active sites. Ensure thorough vortexing and mixing during extraction. | |
| Degradation of the internal standard during sample preparation. | Protect samples from light, as PAHs are susceptible to photodegradation. Ensure the pH of the sample is appropriate. | |
| High variability in the internal standard peak area across samples. | Inconsistent addition of the internal standard. | Use a calibrated pipette to add the internal standard solution. Add the internal standard to all samples, calibrants, and blanks at the same step in the procedure. |
| Matrix effects suppressing or enhancing the instrument response. | Dilute the sample extract to minimize matrix effects. Improve the sample cleanup procedure to remove interfering compounds. | |
| Internal standard peak is not well-resolved from other peaks. | Inadequate chromatographic separation. | Optimize the GC or HPLC column, mobile phase/carrier gas flow rate, and temperature gradient to improve resolution. |
| The internal standard is co-eluting with an interfering compound. | If using a non-mass spectrometric detector, select an internal standard with a different retention time. For MS detection, ensure the monitored ions are unique to the internal standard. | |
| The relative response factor (RRF) is not consistent. | The internal standard is not behaving similarly to this compound. | Choose an internal standard that is more structurally similar to this compound. Re-evaluate the entire analytical method for potential sources of error. |
| Non-linearity of the detector response. | Ensure that the concentration of the internal standard and the analyte are within the linear dynamic range of the detector. |
Quantitative Data Summary
The selection of an appropriate internal standard is critical for achieving accurate and precise results. The following tables summarize key performance parameters for commonly used internal standards in the analysis of this compound and other PAHs.
Table 1: Comparison of Physicochemical Properties of this compound and Potential Internal Standards
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₀H₁₂ | 252.31 |
| Benzo[k]fluoranthene-d12 | C₂₀D₁₂ | 264.40 |
| Chrysene-d12 | C₁₈D₁₂ | 240.37 |
| Benzo[a]pyrene-d12 | C₂₀D₁₂ | 264.40 |
| Perylene-d12 | C₂₀D₁₂ | 264.40 |
Table 2: Reported Recovery Rates for PAHs using Deuterated Internal Standards
| Internal Standard(s) Used | Matrix | Analytical Method | Reported Recovery Range (%) |
| Pyrene-d10 | Ambient Aerosols | ASE-GC-MS | ~100% for 4- to 6-ring PAHs |
| Benzo[a]pyrene-d12 | Cosmetics | GC-MS/MS | 87.40 - 120.44 |
| Spiked Internal Standards | Processed Fish | GC | 89.52 - 93.55 |
| Deuterated PAHs | Plant Matrices | HPLC-FLD | 90 - 103 |
Table 3: Linearity Data for this compound and Related PAHs
| Analyte | Internal Standard | Analytical Method | Calibration Range | Correlation Coefficient (r²) |
| 18 PAHs (including this compound) | Benzo[a]pyrene-d12 | GC-MS/MS | 0.25–20 ng/mL | > 0.996 |
| Benzo[k]fluoranthene | Not specified | GC | 5–50 µg/kg | 0.9958 |
| 20 PAHs (including Benzofluoranthenes) | ¹³C-labeled Benzofluoranthenes | GC-MS/MS | 5–250 µg/L | > 0.999 |
Experimental Protocols
Protocol 1: General Workflow for this compound Quantification by GC-MS
This protocol provides a general outline for the analysis of this compound in a solid matrix.
-
Sample Preparation:
-
Homogenize the solid sample.
-
Weigh a representative portion of the sample into an extraction vessel.
-
-
Internal Standard Spiking:
-
Add a known volume and concentration of a suitable deuterated internal standard solution (e.g., Benzo[k]fluoranthene-d12 in a non-interfering solvent) to the sample.
-
-
Extraction:
-
Perform solvent extraction using an appropriate technique such as Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a suitable solvent (e.g., hexane/acetone mixture).
-
-
Cleanup:
-
Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., silica gel or Florisil) to remove interfering compounds.
-
Elute the PAHs from the cartridge with an appropriate solvent mixture.
-
-
Concentration:
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5MS or equivalent).
-
Injection: Splitless injection of 1-2 µL of the final extract.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature program to ensure separation of this compound from its isomers and other PAHs. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C), and hold for a period.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound and the chosen internal standard.
-
-
Quantification:
-
Calculate the concentration of this compound based on the ratio of its peak area to the peak area of the internal standard, using a calibration curve prepared with known concentrations of this compound and the internal standard.
-
Mandatory Visualizations
Caption: Logical workflow for selecting an appropriate internal standard.
Caption: Overview of the experimental workflow for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Benzo[k]fluoranthene-d12 | C20H12 | CID 12133276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzo[ð]fluoranthene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1923-0.01 [isotope.com]
- 8. tdi-bi.com [tdi-bi.com]
- 9. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. dspsystems.eu [dspsystems.eu]
Technical Support Center: Benzo(a)fluoranthene Stability in Stored Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing samples containing Benzo(a)fluoranthene to ensure its stability and the integrity of experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and analysis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Recovery of this compound
-
Potential Cause: Degradation due to exposure to light.
-
Solution: this compound is susceptible to photodegradation. All samples, extracts, and standard solutions should be stored in amber glass containers to protect them from light. If amber glassware is unavailable, wrap the containers in aluminum foil. Minimize exposure to direct sunlight and laboratory lighting during handling.
-
-
Potential Cause: Microbial degradation in environmental samples.
-
Solution: For soil, sediment, and water samples, microbial activity can lead to the degradation of this compound. To mitigate this, samples should be stored at low temperatures, ideally frozen at -20°C or below, to inhibit microbial metabolism.[1] For sediment samples, the addition of a preservative like sodium azide can also prevent microbial degradation.[2]
-
-
Potential Cause: Oxidation in certain solvents.
-
Potential Cause: Adsorption to container walls.
-
Solution: this compound can adsorb to the surfaces of storage containers, especially plastics. It is recommended to use glass or stainless steel containers for sample collection and storage.
-
Issue 2: Inconsistent or Irreproducible Results
-
Potential Cause: Variable storage temperatures.
-
Solution: Fluctuations in storage temperature can lead to inconsistent degradation rates. Ensure that storage units (refrigerators, freezers) are properly calibrated and maintain a stable temperature. Use data loggers to monitor temperature if necessary.
-
-
Potential Cause: Non-homogenous samples.
-
Solution: In solid matrices like soil and sediment, this compound may not be evenly distributed. Thoroughly homogenize samples before taking aliquots for analysis to ensure representativeness.
-
-
Potential Cause: Contamination during sample handling.
-
Solution: Cross-contamination between samples can lead to inaccurate results. Use clean glassware and equipment for each sample. It is also advisable to process samples with expected high concentrations of this compound separately from those with low concentrations.
-
Issue 3: Presence of Unexpected Peaks in Chromatograms
-
Potential Cause: Formation of degradation products.
-
Solution: Exposure to light or reaction with oxidizing agents can lead to the formation of degradation products, which may appear as extra peaks in your chromatogram. Review your storage and handling procedures to minimize degradation. If degradation is suspected, comparison with chromatograms of freshly prepared standards can help in identification.
-
-
Potential Cause: Contaminated solvents or glassware.
-
Solution: Use high-purity solvents and thoroughly clean all glassware before use to avoid introducing contaminants. Running a solvent blank can help identify any contamination issues with the analytical system or solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing samples containing this compound?
A1: For short-term storage (up to a few weeks), refrigeration at 4°C is generally acceptable, provided the samples are protected from light.[1] For long-term storage, freezing at -20°C or even -80°C is highly recommended to minimize all forms of degradation, including microbial activity.[1]
Q2: How important is it to protect samples from light?
A2: It is critically important. This compound, like other PAHs, is sensitive to light and can undergo photodegradation.[5] Always use amber glass containers or wrap clear containers in aluminum foil. Conduct sample manipulations in a shaded area or under low light conditions whenever possible.
Q3: What type of container should I use for storing my samples?
A3: Glass containers with polytetrafluoroethylene (PTFE)-lined caps are the best choice for storing samples containing this compound. Avoid plastic containers as the analyte can adsorb to the plastic surface, leading to lower recoveries.
Q4: Can I use preservatives to enhance the stability of this compound in my samples?
A4: Yes, for certain sample types. For sediment and water samples where microbial degradation is a concern, adding a preservative like sodium azide can be effective in inhibiting microbial activity and preserving the integrity of this compound.[2]
Q5: For how long can I store my samples before analysis?
A5: The acceptable storage time depends on the sample matrix and storage conditions. For soil and sediment samples stored at 4°C, significant losses of some PAHs have been observed after just two weeks.[1] However, when frozen at -20°C, PAHs in soil have been shown to be stable for much longer periods.[1] For standard solutions in appropriate solvents stored at 4°C in the dark, this compound and its isomers have shown good stability for at least 10 days.[5] It is always best practice to analyze samples as soon as possible after collection. If long-term storage is necessary, a stability study on a representative sample matrix is recommended.
Q6: What solvent should I use to prepare my this compound standard solutions for long-term storage?
A6: Toluene and acetonitrile are commonly used and have been shown to be suitable for storing PAH standard solutions.[4] It is advisable to store stock solutions at -18°C or -20°C in sealed amber glass ampoules or vials.[4]
Data Presentation
The following tables summarize the stability of this compound and its isomers under various storage conditions. Note that quantitative data for this compound is limited in the literature; therefore, data for the closely related isomer Benzo(b)fluoranthene is also presented as an indicator of expected stability.
Table 1: Stability of Benzo(b)fluoranthene in Standard Solutions
| Solvent | Temperature | Light Condition | Duration | Concentration Change | Reference |
| Methanol | Room Temperature | Not Specified | 10 days | No significant decrease | [5] |
| Methanol | 4°C | Dark | 10 days | No significant decrease | [5] |
Table 2: Half-lives of Benzo(b)fluoranthene in Landscaping Materials
| Material (Organic Matter %) | Half-life (weeks) |
| Sandy Gravel (1%) | Resistant to degradation |
| Natural Stone Ash (2%) | Resistant to degradation |
| Green Roof Soil (13%) | Resistant to degradation |
| Compost (56%) | Resistant to degradation |
Data from a 12-week degradation study. "Resistant to degradation" indicates that the half-life could not be determined within the study period, suggesting high stability.
Experimental Protocols
Protocol for a this compound Stability Study
This protocol outlines a general procedure for conducting a stability study of this compound in a specific sample matrix.
1. Objective: To determine the stability of this compound in a given sample matrix under different storage conditions (temperature and light) over a defined period.
2. Materials:
-
Homogenized sample matrix (e.g., soil, water, sediment)
-
This compound standard
-
Appropriate high-purity solvents (e.g., acetonitrile, toluene, dichloromethane)
-
Amber glass vials with PTFE-lined caps
-
Analytical instrumentation (e.g., HPLC-FLD, GC-MS)
-
Temperature-controlled storage units (refrigerator at 4°C, freezer at -20°C)
-
Light-controlled environment (dark room or light-proof containers)
3. Experimental Design:
-
Spiking: Spike a known amount of this compound into the homogenized sample matrix to achieve a desired concentration. Allow the solvent to evaporate completely in a dark, well-ventilated area.
-
Aliquoting: Distribute the spiked matrix into multiple amber glass vials, ensuring each vial contains the same amount of sample.
-
Storage Conditions: Divide the vials into groups to be stored under different conditions. A typical design would include:
-
Group 1: 4°C, in the dark
-
Group 2: -20°C, in the dark
-
Group 3: Room temperature, exposed to ambient light
-
Group 4: Room temperature, in the dark
-
-
Time Points: Define the time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, etc.). At each time point, retrieve a set number of vials (e.g., triplicates) from each storage condition for analysis.
4. Analytical Procedure:
-
Extraction: At each time point, extract this compound from the samples using an appropriate and validated extraction method for the specific matrix (e.g., sonication, Soxhlet, pressurized liquid extraction).
-
Analysis: Analyze the extracts using a validated analytical method such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: Determine the concentration of this compound in each sample by comparing the response to a calibration curve prepared from fresh standard solutions.
5. Data Analysis:
-
Calculate the mean concentration and standard deviation of this compound for each storage condition at each time point.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.
Visualizations
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting low this compound recovery.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Benzo(a)fluoranthene Determination
For researchers, scientists, and professionals engaged in drug development and environmental monitoring, the accurate and reliable quantification of polycyclic aromatic hydrocarbons (PAHs) like Benzo(a)fluoranthene is of paramount importance due to their carcinogenic properties. The validation of the analytical method used is a critical step to ensure the credibility of the results. This guide provides a comprehensive comparison of two widely used analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Characteristics: A Head-to-Head Comparison
The choice between HPLC-FLD and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.[1] Both methods have demonstrated their suitability for PAH analysis, each with its own set of advantages and limitations.[2]
| Performance Parameter | HPLC-FLD | GC-MS | Key Considerations |
| **Linearity (R²) ** | >0.998[3] | >0.998[4] | Both techniques exhibit excellent linearity over a range of concentrations. |
| Limit of Detection (LOD) | 0.005 - 12.46 µg/L[3][5] | Generally lower, often by an order of magnitude or more than HPLC-FLD.[1] Can reach as low as 0.05 µ g/sample .[6] | GC-MS is typically considered more sensitive, making it suitable for trace-level analysis.[1][7] However, HPLC-FLD can also achieve very low detection limits.[1] |
| Limit of Quantification (LOQ) | 0.02 - 44.13 µg/L[3][5] | As low as 0.17 µ g/sample .[6] | Consistent with LOD, GC-MS generally offers lower LOQs. |
| Accuracy (Recovery %) | 86.0% to 101.5%[3][5] | Typically high, though specific values for this compound were not found in the provided results. | Both methods can achieve high accuracy with proper sample preparation and calibration. |
| Precision (RSD %) | 0.1% to 2.4%[3] | Not explicitly stated for this compound, but generally good. | Both techniques offer good repeatability. |
| Analysis Time | Faster separation is possible, around 22.50 minutes.[2] | Can be longer, around 34.75 minutes.[2] However, some methods can be as short as under 28 minutes.[8] | HPLC can offer a significant advantage in terms of shorter analysis times.[9] |
| Resolution of Isomers | Better resolution of certain PAH isomers.[1] | Can be challenging for some isomers like benzo[b]fluoranthene and benzo[k]fluoranthene, though optimized columns can achieve good separation.[10] | HPLC may be preferred when separation of closely related isomers is critical. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of any analytical method. Below are representative methodologies for the determination of this compound using HPLC-FLD and GC-MS.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
1. Sample Preparation:
-
Solid Samples (e.g., soil, tissue): Extraction is performed using a suitable solvent such as acetonitrile in an ultrasonic bath for 30-60 minutes.[1] For complex matrices like seafood, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed.[11]
-
Liquid Samples (e.g., water): Liquid-liquid extraction or solid-phase extraction (SPE) can be utilized to concentrate the analyte and remove interfering substances.[1]
-
Filtration: All sample extracts should be filtered through a 0.45-µm syringe filter prior to injection into the HPLC system.[1]
2. HPLC System and Conditions:
-
System: An HPLC system equipped with a fluorescence detector (FLD) is required. A Diode Array Detector (DAD) can also be used in conjunction for compounds that do not fluoresce.[2]
-
Column: A column specifically designed for PAH analysis, such as a Zorbax Eclipse PAH column (100 × 4.6 mm, 1.8 μm), is recommended.[2]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is commonly employed.[5]
-
Flow Rate: A typical flow rate is around 1.8 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for instance, 20 °C.[2]
-
Detection: The fluorescence detector is set at specific excitation and emission wavelengths for this compound to ensure selectivity and sensitivity. For benzo[b]fluoranthene, an excitation of 270 nm and an emission of 430 nm has been used.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Extraction: Similar to HPLC, extraction from the sample matrix is the first step. For herbal medicines, a liquid-liquid extraction followed by purification using a Florisil SPE cartridge has been validated.[4]
-
Solvent Exchange: The solvent used for extraction may need to be exchanged to one that is more compatible with the GC system (e.g., ethyl acetate).[2]
-
Concentration: The extract is often concentrated to a smaller volume to increase the analyte concentration before injection.[2]
2. GC-MS System and Conditions:
-
System: A gas chromatograph coupled with a mass spectrometer is used. The MS can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[8]
-
Column: A capillary column suitable for PAH analysis, such as a DB-5HT (30 m × 0.25 mm × 0.25 μm), is employed.[8]
-
Carrier Gas: Helium is typically used as the carrier gas.[12]
-
Inlet Temperature: A high inlet temperature (e.g., 300 °C) is used to ensure complete vaporization of the analytes.[13]
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate the PAHs based on their boiling points. For example, starting at 90°C and ramping up to 320°C.[13]
-
Ion Source Temperature: Typically around 230 °C.
-
Mass Spectrometry: In SIM mode, specific ions for this compound (and its isomers) are monitored to increase selectivity and sensitivity. For example, for benzo[b]fluoranthene, the quantitative ion might be m/z 252.[4]
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound determination.
Caption: Workflow for analytical method validation.
Conclusion
Both HPLC-FLD and GC-MS are powerful and reliable techniques for the determination of this compound. The choice of method should be based on a careful consideration of the specific analytical needs. GC-MS generally offers superior sensitivity and lower detection limits, making it ideal for trace analysis.[1][7] Conversely, HPLC-FLD can provide faster analysis times and better resolution for certain PAH isomers.[2][9] Ultimately, a thorough method validation is essential to ensure that the chosen method is fit for its intended purpose and generates accurate and defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. cdc.gov [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
- 10. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [restek.com]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
Inter-laboratory Comparison for Benzo(a)fluoranthene Proficiency Testing: A Guide for Researchers
This guide provides a comprehensive overview of inter-laboratory comparisons for the proficiency testing of Benzo(a)fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and health concern. It is designed for researchers, scientists, and drug development professionals involved in the analysis of PAHs. This document outlines typical quantitative data from such comparisons, details common experimental protocols, and visualizes the workflow and data evaluation processes.
Data Presentation: A Comparative Overview
Proficiency testing (PT) is a crucial component of laboratory quality assurance, providing an external evaluation of a laboratory's performance. In a typical inter-laboratory comparison for this compound, participating laboratories analyze a common sample, and their results are compared against a reference value. The performance is often expressed using a z-score, which indicates how many standard deviations a result is from the assigned value.
The following table summarizes hypothetical but representative data from an inter-laboratory comparison for a closely related and co-analyzed isomer, Benzo(b)fluoranthene, in a food matrix. This data illustrates the typical range of results and performance metrics observed in such studies.[1][2][3]
| Laboratory ID | Reported Value (µg/kg) | Assigned Value (µg/kg) | Standard Deviation for Proficiency Assessment (σ) | z-score | Performance |
| LAB001 | 4.8 | 5.0 | 0.75 | -0.27 | Satisfactory |
| LAB002 | 5.5 | 5.0 | 0.75 | 0.67 | Satisfactory |
| LAB003 | 6.5 | 5.0 | 0.75 | 2.00 | Questionable |
| LAB004 | 4.2 | 5.0 | 0.75 | -1.07 | Satisfactory |
| LAB005 | 3.5 | 5.0 | 0.75 | -2.00 | Questionable |
| LAB006 | 7.2 | 5.0 | 0.75 | 2.93 | Unsatisfactory |
| LAB007 | 5.1 | 5.0 | 0.75 | 0.13 | Satisfactory |
| LAB008 | 4.9 | 5.0 | 0.75 | -0.13 | Satisfactory |
| LAB009 | 5.9 | 5.0 | 0.75 | 1.20 | Satisfactory |
| LAB010 | 4.5 | 5.0 | 0.75 | -0.67 | Satisfactory |
Note: The z-score is calculated as: (Reported Value - Assigned Value) / σ. A z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
The analysis of this compound in various matrices is typically performed using chromatographic techniques. Participants in proficiency testing schemes are often free to choose their own validated methods, which generally fall into two main categories: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[4][5]
Sample Preparation
A generic sample preparation workflow for a solid matrix (e.g., food, soil) involves the following steps:
-
Homogenization: The sample is thoroughly homogenized to ensure representativeness.
-
Extraction: PAHs are extracted from the matrix using a suitable solvent (e.g., hexane, toluene, or a mixture). Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Clean-up: The extract is purified to remove interfering compounds. This is often achieved using solid-phase extraction (SPE) with cartridges containing silica, Florisil, or other sorbents.
-
Concentration: The cleaned-up extract is concentrated to a smaller volume before instrumental analysis.
Instrumental Analysis
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This method separates volatile and semi-volatile compounds in a gas stream. The separated compounds are then detected and identified by a mass spectrometer based on their mass-to-charge ratio.
-
Typical Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: A gradient temperature program is used to elute the PAHs in order of their boiling points.
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
Ionization: Electron Ionization (EI) is the most common ionization technique.
-
Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Principle: This method separates compounds in a liquid mobile phase based on their affinity for a stationary phase. Fluorescence detection is highly sensitive and selective for fluorescent compounds like many PAHs.
-
Typical Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Injection Volume: Typically in the range of 10-20 µL.
-
Detection: A fluorescence detector is set to specific excitation and emission wavelengths for each PAH or a group of PAHs to maximize sensitivity.
-
Visualizing the Proficiency Testing Process
The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships in an inter-laboratory comparison for this compound proficiency testing.
Caption: Workflow of an inter-laboratory comparison for proficiency testing.
Caption: Logical relationship of data evaluation in a proficiency testing scheme.
References
A Comparative Guide to Certified Reference Materials for Benzo(a)fluoranthene Analysis in Environmental Samples
For researchers, scientists, and drug development professionals engaged in the analysis of Benzo(a)fluoranthene in soil and water matrices, the selection of appropriate Certified Reference Materials (CRMs) is a critical step to ensure the accuracy, reliability, and traceability of analytical data. This guide provides an objective comparison of commercially available CRMs for this compound, supported by a summary of their certified properties and detailed experimental protocols for their application.
Comparison of Certified Reference Materials
Several reputable suppliers offer CRMs for this compound, primarily as Benzo(b)fluoranthene due to its environmental prevalence and toxicological significance. These CRMs are available in various formats, including neat materials, single-component solutions, and multi-component mixtures in solution or within a solid matrix like soil. The choice of CRM will depend on the specific application, analytical instrumentation, and the required level of traceability. All listed CRMs are produced under internationally recognized quality standards such as ISO 17034 and ISO/IEC 17025, ensuring their suitability for calibration, method validation, and quality control purposes.
Single-Component Benzo(b)fluoranthene CRMs in Solution
This format is ideal for preparing calibration standards and for spiking samples to assess method recovery.
| Supplier | Product Name | Catalog No. | Matrix | Concentration | Certification |
| Sigma-Aldrich | Benzo[b]fluoranthene certified reference material, TraceCERT® | Varies | Varies (e.g., Acetonitrile) | Varies | ISO 17034, ISO/IEC 17025[1][2][3] |
| AccuStandard | Benzo(b)fluoranthene | AS-E0072 | Acetone | 2.5 mg/mL | ISO 17034[4] |
| AccuStandard | Benzo(b)fluoranthene | M-8310-FL-06 | Acetonitrile | 0.5 mg/mL | ISO 17034[5] |
| AccuStandard | Benzo(b)fluoranthene | APP-9-017-10X | Methanol | 1000 µg/mL | ISO 17034[6] |
| CPAChem | Benzo(b)fluoranthene | P806460 | Acetonitrile | 100 µg/mL | ISO 17034, ISO 17025, ISO 9001[7] |
Multi-Component Polycyclic Aromatic Hydrocarbon (PAH) CRMs in Solution
These mixtures are suitable for the simultaneous analysis of multiple PAHs, including this compound isomers.
| Supplier | Product Name/Description | Catalog No. | Matrix | Components | Certification |
| NIST | Standard Reference Material® 1647f | 1647f | Acetonitrile | 16 PAHs | NIST Certified Values[8] |
| CPAChem | 13 components: 100mg/l each of Benzo(b)fluoranthene... | Varies | Acetonitrile | 13 PAHs | ISO 17034, ISO 17025, ISO 9001 |
| CPAChem | 22 components: 100mg/l each of Benzo(b)fluoranthene... | F263804 | Dichloromethane | 22 PAHs | ISO 17034, ISO 17025, ISO 9001[9] |
| ERA | Low-Level PAHs | 715 | Water | Subset of 16 PAHs | ISO 17034[10] |
This compound and other PAHs in Soil Matrix CRMs
These CRMs are essential for validating the entire analytical procedure, from extraction to analysis, for solid samples.
| Supplier | Product Name | Catalog No. | Matrix | Analytes | Concentration Range | Certification |
| ERA | Low-Level PAHs in Soil | 722 | Soil | Subset of 16 PAHs including Benzo(b)fluoranthene | 50–1000 µg/kg | ISO 17034[11] |
| NIST | Standard Reference Material® 1944 | 1944 | New York/New Jersey Waterway Sediment | PAHs, PCB congeners, chlorinated pesticides, and trace elements | Certified Mass Fraction Values | NIST Certified Values[12] |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound in soil and water, based on established US Environmental Protection Agency (EPA) methods. These protocols are suitable for use with the aforementioned CRMs.
Analysis of this compound in Soil by EPA Method 8270D
This method uses gas chromatography/mass spectrometry (GC/MS) for the determination of semivolatile organic compounds, including PAHs, in solid waste matrices.[5][6][12][13]
1. Sample Preparation and Extraction (Accelerated Solvent Extraction - ASE) [4][14][15][16]
-
Objective: To extract PAHs from the soil matrix.
-
Apparatus: Accelerated Solvent Extractor.
-
Procedure:
-
Weigh approximately 10-20 g of the soil sample (or soil CRM) and mix with a drying agent like diatomaceous earth.
-
Place the mixture into an extraction cell.
-
Spike the sample with a surrogate standard to monitor extraction efficiency.
-
Extract the sample using an appropriate solvent (e.g., acetone/hexane mixture) at an elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).
-
The extract is collected in a vial. The entire process is automated and typically takes 15-20 minutes per sample.
-
2. Extract Cleanup (if necessary)
-
Objective: To remove interferences from the extract.
-
Procedure: Gel permeation chromatography (GPC) or solid-phase extraction (SPE) can be used to remove high molecular weight interferences.
3. GC/MS Analysis
-
Objective: To separate, identify, and quantify this compound.
-
Instrumentation: Gas chromatograph interfaced with a mass spectrometer (GC/MS).
-
Typical GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250-300 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300-320 °C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for this compound (m/z 252, 250, 253).
-
-
Calibration: Prepare a multi-point calibration curve using a certified reference standard solution of this compound. The concentration of the analyte in the sample extract is determined by comparing its response to the calibration curve.
Analysis of this compound in Water by EPA Method 625.1 and 8310
EPA Method 625.1 is a performance-based method for the determination of semivolatile organic compounds in wastewater using GC/MS.[8][10][17][18][19] EPA Method 8310 is used for the determination of PAHs by High-Performance Liquid Chromatography (HPLC).[1][3][20][21][22]
1. Sample Preparation and Extraction (Solid-Phase Extraction - SPE) [2][11][20][22]
-
Objective: To extract and concentrate PAHs from the water sample.
-
Apparatus: SPE manifold, SPE cartridges (e.g., C18).
-
Procedure:
-
Acidify the water sample (1 L) to a pH < 2 with hydrochloric acid.
-
Spike the sample with a surrogate standard.
-
Condition the SPE cartridge with methanol followed by reagent water.
-
Pass the water sample through the conditioned SPE cartridge. The PAHs will be adsorbed onto the sorbent.
-
Wash the cartridge with reagent water to remove interferences.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the PAHs from the cartridge with a small volume of a suitable solvent (e.g., dichloromethane, acetone).
-
2. Extract Concentration
-
Objective: To increase the concentration of the analytes prior to analysis.
-
Procedure: The eluate from the SPE step is concentrated to a final volume of 1 mL using a gentle stream of nitrogen.
3. HPLC Analysis (EPA Method 8310)
-
Objective: To separate, identify, and quantify this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with Ultraviolet (UV) and Fluorescence Detectors (FLD).
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detectors:
-
UV detector at 254 nm.
-
Fluorescence detector with excitation and emission wavelengths optimized for this compound (e.g., Excitation: 280 nm, Emission: >389 nm).
-
-
-
Calibration: Prepare a multi-point calibration curve using a certified reference standard solution of this compound. The concentration of the analyte in the sample extract is determined by comparing its response to the calibration curve.
Visualizations
Experimental Workflow for this compound Analysis in Soil
Workflow for the analysis of this compound in a soil sample.
Experimental Workflow for this compound Analysis in Water
Workflow for the analysis of this compound in a water sample.
References
- 1. NEMI Method Summary - 8310 [nemi.gov]
- 2. promochrom.com [promochrom.com]
- 3. epa.gov [epa.gov]
- 4. analiticaweb.com.br [analiticaweb.com.br]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. gcms.cz [gcms.cz]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. organomation.com [organomation.com]
- 9. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Analytical Method [keikaventures.com]
- 13. floridadep.gov [floridadep.gov]
- 14. gcms.cz [gcms.cz]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. nemc.us [nemc.us]
- 18. weber.hu [weber.hu]
- 19. caltestlabs.com [caltestlabs.com]
- 20. obrnutafaza.hr [obrnutafaza.hr]
- 21. testinglab.com [testinglab.com]
- 22. Solid-phase extraction of PAHs in water by EPA method 8310 | Separation Science [sepscience.com]
A Comparative Guide to HPLC-FLD and GC-MS for Benzo(a)fluoranthene Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of polycyclic aromatic hydrocarbons (PAHs) is of paramount importance in environmental monitoring, food safety, and toxicology due to their carcinogenic and mutagenic properties. Benzo(a)fluoranthene, a five-ring PAH, is a common environmental contaminant formed during the incomplete combustion of organic materials. This guide provides an objective comparison of two of the most prevalent analytical techniques for its determination: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).
Executive Summary
Both HPLC-FLD and GC-MS are powerful and reliable methods for the analysis of this compound. The choice between the two often hinges on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, the need for confirmatory analysis, and available resources.
HPLC-FLD is renowned for its high sensitivity and selectivity for fluorescent compounds like this compound. It is often the method of choice for routine analysis and for achieving very low detection limits in clean matrices.
GC-MS offers excellent selectivity and provides structural information, making it a powerful confirmatory technique. Its ability to separate a wide range of volatile and semi-volatile compounds makes it a versatile tool for analyzing complex environmental samples. While some studies indicate that GC-MS can achieve lower detection limits for certain PAHs, HPLC-FLD often demonstrates superior sensitivity for highly fluorescent PAHs.
Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the key quantitative performance parameters for HPLC-FLD and GC-MS in the analysis of this compound and other closely related PAHs.
| Performance Parameter | HPLC-FLD | GC-MS |
| Limit of Detection (LOD) | 0.037 - 0.17 µg/kg[1][2] | 0.062 µg/kg[1] |
| Limit of Quantification (LOQ) | 0.28 - 0.51 µg/kg[2] | ~0.2 µg/kg |
| Linearity (R²) | >0.999[1] | >0.999[1] |
| Recovery | 82.40% - 96.21%[1] | 76.21% - 94.19%[1] |
| Precision (RSD) | 3.72% - 6.64%[1] | 5.18% - 7.84%[1] |
| Analysis Time | ~22.5 minutes[3] | ~34.75 minutes[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using HPLC-FLD and GC-MS.
Sample Preparation (Applicable to both HPLC-FLD and GC-MS)
A common and effective sample preparation method for various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive solid-phase extraction (dSPE) for cleanup.
-
Extraction: Weigh a homogenized sample (e.g., 5-15 g of soil or food) into a centrifuge tube. Add an appropriate extraction solvent (e.g., acetonitrile). For solid samples, add water to hydrate the sample. Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge.
-
Cleanup (dSPE): Transfer an aliquot of the supernatant to a dSPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interferences like fatty acids, lipids, and pigments. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is the final extract, which can be directly injected into the HPLC-FLD or GC-MS system after filtration. For GC-MS, a solvent exchange to a more volatile solvent like hexane or toluene may be necessary.
HPLC-FLD Methodology
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
Column: A C18 column designed for PAH analysis (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Initial: 50:50 (v/v) Acetonitrile:Water
-
Gradient: Linearly increase the percentage of acetonitrile to 100% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Wavelengths:
-
Excitation: 290 nm
-
Emission: 430 nm (Note: Wavelengths may need optimization depending on the specific instrument and standards)
-
GC-MS Methodology
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-bleed capillary column suitable for semi-volatile analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Splitless injection at a high temperature (e.g., 280-300°C).
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp 1: Increase to 250°C at 10°C/min.
-
Ramp 2: Increase to 310°C at 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions for this compound (m/z): 252 (quantifier), 250, 253.
-
Mandatory Visualizations
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC-FLD and GC-MS.
Caption: Experimental workflow for this compound analysis by HPLC-FLD.
Caption: Experimental workflow for this compound analysis by GC-MS.
Conclusion
Both HPLC-FLD and GC-MS are highly capable techniques for the determination of this compound. HPLC-FLD often provides superior sensitivity for this fluorescent PAH and can be a more efficient choice for high-throughput screening in less complex matrices.[4] Conversely, GC-MS delivers unparalleled selectivity and provides mass spectral data that is invaluable for confirmatory purposes, especially in complex environmental samples where co-eluting interferences are a concern.[4] The ultimate decision on which method to employ should be based on a careful consideration of the specific analytical requirements, matrix complexity, desired level of sensitivity, and the need for structural confirmation. For regulatory purposes, a combination of both techniques, using HPLC-FLD for screening and GC-MS for confirmation, can provide a robust and defensible analytical approach.
References
- 1. Comparison of HPLC-FLD with GC-MS in Estimation of Benzo [ a ] pyrene in Sesame Oil | Semantic Scholar [semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Toxicological Showdown: Benzo(a)fluoranthene vs. Benzo(k)fluoranthene
A Comparative Guide for Researchers and Drug Development Professionals
Benzo(a)fluoranthene and Benzo(k)fluoranthene are two isomeric polycyclic aromatic hydrocarbons (PAHs), environmental pollutants of significant concern due to their carcinogenic and mutagenic properties. While structurally similar, subtle differences in their molecular architecture lead to distinct toxicological profiles. This guide provides an objective comparison of their toxicological effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their relative risks and mechanisms of action.
At a Glance: Key Toxicological Differences
| Toxicological Endpoint | This compound | Benzo(k)fluoranthene |
| Carcinogenicity | Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC.[1] Demonstrated tumor-initiating activity in mouse skin painting bioassays.[2] | Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC.[1][3] Shown to cause lung and skin cancer in animal models.[2] |
| Mutagenicity | Mutagenic in the Ames test with metabolic activation. | Mutagenic in the Ames test with metabolic activation.[4][5] |
| Genotoxicity | Induces DNA adduct formation. | Induces DNA damage and oxidative stress.[6] Can modulate the genotoxicity of other PAHs like benzo(a)pyrene.[7] |
Carcinogenicity: A Tale of Two Tumors
Both this compound and benzo(k)fluoranthene are recognized for their carcinogenic potential. The International Agency for Research on Cancer (IARC) classifies both compounds as Group 2B carcinogens, indicating they are possibly carcinogenic to humans.[1][3] Animal studies have provided concrete evidence of their tumor-initiating capabilities.
Mouse Skin Painting Bioassays: A common method to assess the carcinogenicity of PAHs is the mouse skin painting bioassay. In these studies, a single application of the initiator (the PAH) is followed by repeated applications of a tumor promoter. The development of skin tumors is then monitored over time.
One comparative study evaluated the tumor-initiating activities of several PAHs, including this compound, on the skin of female CD-1 mice. At a total initiation dose of 4.0 µmol/mouse, this compound induced a 90% incidence of tumor-bearing mice with an average of 4.3 tumors per mouse.[2]
In similar experiments, benzo(k)fluoranthene has also been shown to be a potent tumor initiator. Studies have demonstrated its ability to cause lung and skin cancer in rodents.[2] For instance, intrapulmonary injection of benzo(k)fluoranthene led to lung cancer in female rats, while subcutaneous injection caused sarcomas at the injection site in mice.[2]
Quantitative Carcinogenicity Data
| Compound | Animal Model | Route of Administration | Total Dose | Tumor Incidence (%) | Tumors per Mouse (average) | Reference |
| This compound | Female CD-1 Mice | Dermal | 4.0 µmol | 90 | 4.3 | [2] |
| Benzo(k)fluoranthene | Female Rats | Intrapulmonary | Not Specified | Not Specified | Not Specified | [2] |
| Benzo(k)fluoranthene | Mice (both sexes) | Subcutaneous | Not Specified | Not Specified | Not Specified | [2] |
Mutagenicity: Unraveling the Genetic Threat
The mutagenic potential of both isomers is a key aspect of their toxicity. The Ames test, a widely used bacterial reverse mutation assay, is a standard method for assessing the mutagenicity of chemical compounds.
Both this compound and benzo(k)fluoranthene have been shown to be mutagenic in Salmonella typhimurium strains, particularly in the presence of a metabolic activation system (S9 mix).[4][5] This indicates that their mutagenic activity is dependent on their biotransformation into reactive metabolites that can interact with DNA.
In a study comparing the mutagenic activities of benzo(k)fluoranthene and its methylated derivatives towards Salmonella typhimurium TA100, benzo(k)fluoranthene itself was found to be mutagenic.[5]
Quantitative Mutagenicity Data (Ames Test)
| Compound | Salmonella Strain | Metabolic Activation (S9) | Result | Reference |
| This compound | TA100 | Yes | Mutagenic | Data not quantitatively specified in provided abstracts |
| Benzo(k)fluoranthene | TA100 | Yes | Mutagenic | [4][5] |
Genotoxicity: The Assault on DNA
Genotoxicity encompasses a broader range of DNA-damaging effects beyond gene mutations. Both this compound and benzo(k)fluoranthene exert genotoxic effects primarily through the formation of DNA adducts, which are covalent bonds between the chemical or its metabolites and DNA.
Studies have shown that benzo(k)fluoranthene can induce DNA damage and oxidative stress.[6] Interestingly, it can also modulate the genotoxicity of other PAHs. For example, in binary mixtures with benzo(a)pyrene, benzo(k)fluoranthene was found to have a concentration-dependent inhibitory effect on the formation of benzo(a)pyrene-DNA adducts.[7]
Experimental Protocols
Mouse Skin Painting Bioassay for Carcinogenicity
This bioassay is a two-stage model of carcinogenesis involving initiation and promotion.
Initiation:
-
A single, sub-carcinogenic dose of the test compound (e.g., this compound or Benzo(k)fluoranthene) dissolved in a suitable solvent (e.g., acetone) is applied to a shaved area of the dorsal skin of mice (e.g., SENCAR or CD-1 mice).[8][9]
-
The dose is typically chosen to be non-tumorigenic on its own.[10]
Promotion:
-
After a waiting period (e.g., one to two weeks), a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is repeatedly applied to the same area of the skin, typically two to three times a week.[8]
-
The promotion phase continues for a specified period, often 20-26 weeks.[8]
Observation and Data Collection:
-
Mice are observed regularly for the appearance and development of skin tumors.
-
The number and size of tumors are recorded for each animal.
-
At the end of the study, tumors are histopathologically examined to determine if they are benign (e.g., papillomas) or malignant (e.g., carcinomas).[10]
-
Key metrics for comparison include tumor incidence (percentage of tumor-bearing mice), tumor multiplicity (average number of tumors per mouse), and the latency period for tumor development.[10]
Caption: Workflow of a typical mouse skin painting bioassay.
Ames Test (Bacterial Reverse Mutation Assay) for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemicals.[11][12]
Principle: The assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium.[11][12][13]
Procedure:
-
Preparation of Bacterial Strains: Several tester strains (e.g., TA98, TA100) are used, each designed to detect different types of mutations (frameshift or base-pair substitutions).[11]
-
Metabolic Activation: Since many PAHs are not directly mutagenic, they are often tested in the presence of a liver extract from rats (S9 mix).[14] The enzymes in the S9 mix can metabolically activate the PAHs into their mutagenic forms.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound (this compound or Benzo(k)fluoranthene) with and without the S9 mix.
-
Plating: The treated bacteria are then plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow without histidine) is counted. A significant increase in the number of revertant colonies compared to the control (no test compound) indicates that the substance is mutagenic.[11]
Caption: General workflow of the Ames test for mutagenicity.
Signaling Pathways in PAH Toxicity
The toxicity of PAHs like this compound and benzo(k)fluoranthene is intricately linked to their metabolic activation. These compounds are relatively inert until they are biotransformed by cellular enzymes, primarily cytochrome P450 (CYP) enzymes, into reactive electrophilic metabolites.[15] These metabolites can then bind to cellular macromolecules like DNA, leading to mutations and initiating the process of carcinogenesis.
A key signaling pathway involved is the aryl hydrocarbon receptor (AhR) pathway.[7]
-
AhR Activation: PAHs enter the cell and bind to the AhR, which is located in the cytoplasm in a complex with other proteins.
-
Nuclear Translocation: Upon binding, the PAH-AhR complex translocates to the nucleus.
-
Gene Expression: In the nucleus, the complex dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences called xenobiotic responsive elements (XREs). This binding activates the transcription of genes encoding for metabolizing enzymes, including CYP1A1 and CYP1B1.[15]
-
Metabolic Activation: The induced CYP enzymes then metabolize the PAHs into reactive intermediates, such as dihydrodiols and diol epoxides.[16]
-
DNA Adduct Formation: These reactive metabolites can covalently bind to DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which can contribute to the development of cancer.[17]
Caption: Aryl hydrocarbon receptor (AhR) signaling pathway for PAH metabolic activation.
Conclusion
Both this compound and Benzo(k)fluoranthene are potent environmental toxicants with established carcinogenic, mutagenic, and genotoxic properties. While both are classified as possible human carcinogens, the available data suggests that their potencies and specific toxicological effects can differ. A thorough understanding of their comparative toxicology, supported by quantitative data from standardized assays, is crucial for accurate risk assessment and the development of strategies to mitigate their adverse health effects. Further research focusing on direct, quantitative comparisons of their toxicological endpoints will continue to refine our understanding of these important environmental contaminants.
References
- 1. Effects of Benzo[k]fluoranthene at Two Temperatures on Viability, Structure, and Detoxification-Related Genes in Rainbow Trout RTL-W1 Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. springfieldmo.gov [springfieldmo.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mutagenicity and tumor initiating activity of methylated benzo[k] fluoranthenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzo(K)Fluoranthene | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Toxicologic evaluation of flavor ingredients added to cigarette tobacco: skin painting bioassay of cigarette smoke condensate in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NTP Comparative Initiation/Promotion Skin Paint Studies of B6C3F1 Mice, Swiss (CD-1(R)) Mice, and SENCAR Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SKH-1 mouse skin painting: a short-term assay to evaluate the tumorigenic activity of cigarette smoke condensate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. academicjournals.org [academicjournals.org]
- 15. d-nb.info [d-nb.info]
- 16. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Benzo(a)fluoranthene Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of polycyclic aromatic hydrocarbons (PAHs) such as Benzo(a)fluoranthene is critical due to their carcinogenic potential. This guide provides an objective comparison of the two most prevalent analytical techniques—High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data and detailed methodologies.
Data Presentation: Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, accuracy, and precision. The following table summarizes the performance characteristics of HPLC-FLD and GC-MS for the analysis of this compound and other closely related PAHs.
| Performance Metric | HPLC-FLD | GC-MS / GC-MS/MS | Matrix / Notes |
| Accuracy (Recovery %) | 90 - 95%[1] | 76.21 - 94.19%[2] | Spiked Plant Extracts / Sesame Oil |
| 82.4 - 96.2%[2] | Sesame Oil | ||
| 86 - 107%[3][4] | Water | ||
| Precision (RSD %) | < 10%[1] | 5.18 - 7.84%[2] | Spiked Plant Extracts / Sesame Oil |
| 3.72 - 6.64%[2] | Sesame Oil | ||
| 2.7 - 13.6%[3][4] | Water | ||
| Limit of Detection (LOD) | 10.66 - 12.46 µg/L[1] | 0.062 µg/kg[2] | Standard Solution / Sesame Oil |
| 0.037 µg/kg[2] | 0.058 pg/µL (MRM)[5] | Sesame Oil / Standard Solution | |
| 2 - 90 ng/L[6] | 0.29 - 0.69 pg/m³[7] | Standard Solution / Air Samples | |
| Limit of Quantification (LOQ) | 37.88 - 44.13 µg/L[1] | 0.87 - 2.09 pg/m³[7] | Standard Solution / Air Samples |
Summary: Both methods offer excellent accuracy and precision, meeting the requirements for regulatory analysis.[2] Generally, GC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), can achieve lower limits of detection, making it highly suitable for trace-level analysis.[5][7][8] HPLC-FLD is also highly sensitive due to the native fluorescence of PAHs and is a robust and widely used technique.[7][9]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound.
Caption: General workflow for this compound analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the two primary analytical methods.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is widely used for the analysis of PAHs in various matrices, including food and environmental samples.[10]
-
Sample Preparation & Extraction:
-
Extraction: Samples are typically extracted using techniques like liquid-liquid extraction (LLE) with solvents such as cyclohexane and ethyl acetate or solid-phase extraction (SPE) using C18 cartridges.[1][10][11] For complex matrices, accelerated solvent extraction (ASE) may be employed.[8]
-
Cleanup: To remove interfering compounds, the extract undergoes a cleanup step.[1] This is commonly performed using size exclusion chromatography (SEC) or column chromatography with adsorbents like alumina or silica gel.[3][4][10]
-
Concentration: The cleaned extract is concentrated, often under a gentle stream of nitrogen, and reconstituted in a suitable solvent (e.g., acetonitrile) for HPLC analysis.[1]
-
-
Instrumental Analysis:
-
Chromatographic Column: A C18 column specifically designed for PAH analysis is typically used, such as a Pinnacle II PAH or Inertsil ODS PAH column (e.g., 150-250 mm length, 4.6 mm internal diameter, 4-5 µm particle size).[1][12]
-
Mobile Phase: A gradient elution is commonly used with a binary solvent system, typically consisting of water (often with 5% tetrahydrofuran) and acetonitrile.[1]
-
Flow Rate: A typical flow rate is around 1.5 mL/min.[1]
-
Detection (FLD): The fluorescence detector is programmed with specific excitation and emission wavelengths for each PAH. For Benzo(b)fluoranthene (an isomer often analyzed alongside this compound), an excitation wavelength of 270 nm and an emission wavelength of 430 nm can be used.[1] Wavelengths must be optimized to achieve the best detection sensitivity for each compound.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique known for its high resolution and sensitivity, making it ideal for analyzing complex mixtures and confirming compound identity.[7]
-
Sample Preparation & Extraction:
-
Extraction: Similar to HPLC, methods like LLE, SPE, or ASE are used. For mainstream cigarette smoke analysis, accelerated solvent extraction with toluene has been validated.[13]
-
Cleanup: A cleanup step is performed to remove matrix interferences that could affect the GC system.
-
Concentration: The extract is concentrated and may be solvent-exchanged into a solvent compatible with GC injection (e.g., hexane or toluene).
-
-
Instrumental Analysis:
-
Chromatographic Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS) or a specific PAH column (e.g., Rxi-PAH) is commonly used (e.g., 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[2][5]
-
Carrier Gas: Helium is used as the carrier gas with a constant flow rate (e.g., 1.2 mL/min).[2]
-
Injection: A splitless injection is typically performed to maximize the transfer of analytes onto the column for trace analysis.[2][5]
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the PAHs based on their boiling points. For example, starting at 180°C and ramping up to 350°C.[5]
-
Detection (MS): The mass spectrometer is operated in Electron Ionization (EI) mode. For quantification, Selective Ion Monitoring (SIM) is used to monitor characteristic ions for each PAH, which enhances sensitivity and reduces interference.[2] For even greater selectivity and lower detection limits, tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode is employed.[5][7]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comparison of HPLC-FLD with GC-MS in Estimation of Benzo [ a ] pyrene in Sesame Oil | Semantic Scholar [semanticscholar.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. akjournals.com [akjournals.com]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Documents download module [ec.europa.eu]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. researchgate.net [researchgate.net]
- 12. iipccl.org [iipccl.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Benzo[b]fluoranthene
This guide provides researchers, scientists, and drug development professionals with a comparative overview of analytical methods for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Benzo[b]fluoranthene. The content summarizes key performance data from various studies, details common experimental protocols, and offers a visual workflow for the determination process.
Note on Nomenclature: The term "Benzo(a)fluoranthene" is ambiguous. This guide focuses on Benzo[b]fluoranthene (BbF) , a closely related and frequently analyzed carcinogenic polycyclic aromatic hydrocarbon (PAH) often regulated and studied alongside compounds like Benzo[a]pyrene.
Data Presentation: LOD & LOQ Comparison
The performance of analytical methods for Benzo[b]fluoranthene detection varies significantly based on the technique, instrumentation, and sample matrix. The following table summarizes reported LOD and LOQ values from various experimental studies.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-FLD | Plant Matrices | 10.66–12.46 µg/L | 37.88–44.13 µg/L |
| GC-MS | Solid Matrix (e.g., dry plants) | 0.0610–0.1534 µg/kg | 0.1849–0.4648 µg/kg |
| GC-MS | Liquid Matrix (e.g., herbal infusions) | 0.0035–0.0064 µg/kg (ng/L) | 0.0107–0.0194 µg/kg (ng/L) |
| GC-MS | Tocotrienol Concentrates | 0.48–1.35 µg/L | Not Specified |
| UHPLC-FLD | Water | 2–90 ng/L (ppt) | Not Specified |
| Online SPE-UHPLC-UV/FLD | Tap Water | 0.2–23 ng/L | 1–38 ng/L |
Data compiled from multiple sources providing ranges for a group of PAHs including Benzo[b]fluoranthene.[1][2][3][4][5]
Experimental Protocols
The determination of LOD and LOQ is essential for validating an analytical method's sensitivity. The most common approaches, recommended by regulatory bodies like the International Conference on Harmonisation (ICH), are detailed below.[6]
Visual Evaluation
This method involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified (LOQ). It is primarily used for non-instrumental methods but can be applied to instrumental ones as well.
Protocol:
-
Prepare a series of diluted solutions of Benzo[b]fluoranthene.
-
Analyze these solutions using the chosen analytical method.
-
The LOD is the lowest concentration at which the analyte's signal is consistently distinguishable from the background noise.
-
The LOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy.
Signal-to-Noise (S/N) Ratio
This is a common and practical approach for instrumental methods that exhibit baseline noise, such as chromatography and spectroscopy.[7]
Protocol:
-
Baseline Noise Determination: Analyze a blank sample (matrix without the analyte) multiple times and measure the magnitude of the baseline noise in a region close to the expected retention time of Benzo[b]fluoranthene.
-
Spiked Sample Analysis: Prepare a sample with a low, known concentration of Benzo[b]fluoranthene.
-
Ratio Calculation: Measure the signal height from the spiked sample and compare it to the baseline noise.
Calibration Curve Method (Standard Deviation of the Response and the Slope)
This method provides a statistically rigorous determination of LOD and LOQ based on the parameters of a calibration curve.
Protocol:
-
Calibration Curve Construction: Prepare and analyze a series of at least five calibration standards at concentrations in the expected LOQ range. Plot the analytical response versus the analyte concentration to generate a linear regression curve.
-
Calculate the Slope (S): Determine the slope of the calibration curve.
-
Calculate the Standard Deviation of the Response (σ): The standard deviation of the response can be determined in two primary ways:
-
Standard Deviation of the Blank: Measure the response of multiple blank samples and calculate their standard deviation.[7]
-
Residual Standard Deviation of the Regression Line: Use the standard deviation of the y-intercepts of the regression line.
-
-
LOD and LOQ Calculation: Apply the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Visualized Workflow: LOD & LOQ Determination
The following diagram illustrates the logical workflow for determining the LOD and LOQ of Benzo[b]fluoranthene using the common methodologies.
Caption: General workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. perlan.com.pl [perlan.com.pl]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. akjournals.com [akjournals.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Benzo[a]pyrene and Benzo[k]fluoranthene in Some Processed Fish and Fish Products - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different extraction methods for Benzo(a)fluoranthene.
For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbons (PAHs), the accurate quantification of compounds like Benzo(a)fluoranthene is paramount. This compound is a potent carcinogen, and its presence in environmental and food samples is strictly regulated.[1][2] The choice of extraction method is a critical determinant of analytical accuracy and efficiency. This guide provides a cross-validation of common extraction techniques for this compound, supported by experimental data to inform your methodological decisions.
Performance Comparison of Extraction Techniques
The selection of an appropriate extraction method depends on various factors, including the sample matrix, desired recovery rates, sensitivity, and sample throughput. Below is a summary of quantitative data for several widely used extraction methods for this compound and other PAHs.
| Extraction Method | Sample Matrix | Recovery (%) | RSD (%) | LOD (ng/g) | Reference |
| Solid-Phase Extraction (SPE) | Tocotrienol Concentrates | Not Specified for B(b)F | ≤ 6.85 | 0.48-1.35 (µg/L) | [3][4] |
| Hydro Alcoholic Herbal Extracts | 93.50 | Not Specified | Not Specified | [2] | |
| Water | >70 (for most PAHs) | <15 | Not Specified | [5] | |
| Microwave-Assisted Extraction (MAE) | Fish Samples | ~90 | Not Specified | 0.07-0.53 | [6] |
| Soil | 61±11 - 94±20 | Not Specified | Not Specified | [7] | |
| Pine Needles and Bark | 70-130 (for most PAHs) | Not Specified | <0.2 | [8] | |
| Pressurized Liquid Extraction (PLE) | Soil and Sediment | Not Specified | <15 | 1-9 | [9] |
| Foodstuffs | Not Specified | Not Specified | <0.30 (µg/kg) | ||
| Ultrasonic Extraction (USE) | Airborne Particulates | Full Recovery | Good Reproducibility | <10 pg (for BaP) | [10] |
| Pine Needles and Bark | 70-130 (for most PAHs) | Not Specified | <0.2 | [8] | |
| Liquid-Liquid Extraction (LLE) | Water | 117.16 | 5.23 | 0.21 (ng on column) | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the general steps for each of the compared extraction techniques.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from a liquid sample.
-
Cartridge Conditioning: A silica or C18 SPE cartridge is conditioned sequentially with methanol, acetone, a hexane:methylene chloride mixture, and hexane.[2] For aqueous samples, the cartridge is typically conditioned with methanol followed by reagent water.[5]
-
Sample Loading: The pre-treated sample is loaded onto the conditioned cartridge. For hydro-alcoholic extracts, the solvent is exchanged to hexane before loading.[2] Aqueous samples may be mixed with a miscible solvent like methanol before loading.[5]
-
Washing: The cartridge is washed to remove interfering compounds.
-
Elution: The target analyte, this compound, is eluted from the cartridge using a suitable solvent, such as a mixture of hexane and methylene chloride.[2] For aqueous samples, acetone and dichloromethane are commonly used for elution.[5]
-
Concentration and Reconstitution: The eluate is concentrated, often under a stream of nitrogen, and reconstituted in a solvent compatible with the analytical instrument, such as acetonitrile.[2]
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Sample Preparation: The sample (e.g., fish tissue, soil) is placed in a microwave-safe extraction vessel.[6][7]
-
Solvent Addition: An appropriate extraction solvent, such as n-hexane, is added to the vessel. For some matrices, a hydrolysis step with potassium hydroxide can be performed simultaneously.[6]
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a controlled temperature and for a specific duration.[6]
-
Cooling and Filtration: After extraction, the vessel is allowed to cool, and the extract is filtered to remove solid debris.[7]
-
Clean-up and Concentration: The extract may undergo a clean-up step, such as SPE, and is then concentrated before analysis.
Pressurized Liquid Extraction (PLE)
Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction.
-
Sample Loading: A solid sample is packed into a stainless-steel extraction cell.[9]
-
Extraction: The cell is filled with the extraction solvent (e.g., toluene) and heated to a set temperature (e.g., 60-80°C) under high pressure (e.g., 10 MPa).[12] The extraction can be performed in one or more cycles.
-
Collection: The extract is collected in a vial. The use of miniaturized cells can reduce solvent consumption significantly.[9]
-
Analysis: Due to the efficiency of the extraction, the extract can often be directly analyzed by GC-MS, sometimes utilizing large-volume injection.[9]
Visualizing the Workflow and Comparison
To further clarify the experimental processes and their relationships, the following diagrams are provided.
References
- 1. pfigueiredo.org [pfigueiredo.org]
- 2. academic.oup.com [academic.oup.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Simultaneous Determination of Benzo(a)pyrene, Benzo(a)anthracene, Benzo( b)fluoranthene, and Chrysene in Tocotrienol Co… [ouci.dntb.gov.ua]
- 5. weber.hu [weber.hu]
- 6. Optimization of a microwave-assisted extraction method for the analysis of polycyclic aromatic hydrocarbons from fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Microwave-assisted extraction and ultrasonic extraction to determine polycyclic aromatic hydrocarbons in needles and bark of Pinus pinaster Ait. and Pinus pinea L. by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glsciences.eu [glsciences.eu]
- 10. tandfonline.com [tandfonline.com]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
Comparative analysis of Benzo(a)fluoranthene levels in different environmental compartments.
Abstract
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants formed from the incomplete combustion of organic materials.[1][2] Among them, the isomers Benzo(b)fluoranthene (BbF), Benzo(j)fluoranthene (BjF), and Benzo(k)fluoranthene (BkF) are of significant environmental concern due to their carcinogenic and mutagenic properties.[2][3] This guide provides a comparative analysis of Benzo(a)fluoranthene concentrations across various environmental compartments—air, water, soil, and sediment. It summarizes quantitative data from multiple studies and details the standardized experimental protocols used for their determination, serving as a vital resource for researchers and environmental scientists.
Data Presentation: Benzo(b)fluoranthene Concentrations
The concentration of Benzo(b)fluoranthene (BbF), often analyzed and reported alongside its isomers, varies significantly depending on the environmental matrix and proximity to anthropogenic sources.[2] The following table summarizes typical concentration ranges found in air, water, soil, and sediment.
| Environmental Compartment | Concentration Range | Location / Site Type |
| Air | 0.15 - 19.3 ng/m³ | Urban Areas[3] |
| 0.02 - 1.2 ng/m³ | Rural Areas[3] | |
| 0.1 - 0.6 ng/m³ | Urban Background (Birmingham, UK)[4] | |
| 11.95 - 9.01 ng/m³ (Total PAHs) | Industrialized Zone (Winter, Greece)[5] | |
| Water | 602.5 ng/L (0.6025 µg/L) | Groundwater[6] |
| 177.9 ng/L (0.1779 µg/L) | Surface Water[6] | |
| Generally < 50 ng/L | Uncontaminated Surface/Coastal Waters[7] | |
| 1 - 10 ng/L (Sum of 6 PAHs) | 90% of Drinking Water Samples | |
| Soil | 38,000 µg/kg (38 mg/kg) | Wood-preserving Site (Surface)[8] |
| 140,000 µg/kg (140 mg/kg) | Wood-preserving Site (Subsoil)[8] | |
| 1,541 µg/kg (Median, Σ6PAH) | Industrial Soils (UK)[9] | |
| 2,290 µg/kg (Median, Σ6PAH) | Urban Soils (UK)[9] | |
| 299 µg/kg (Median, Σ6PAH) | Rural Soils (UK)[9] | |
| Sediment | 323 - 21,329 ng/g | Pearl River Delta, China[10] |
| 475 ng/g | Tamar Estuary, Great Britain[11] | |
| 3,824 - 15,694 ng/g | Aurá River, Brazil | |
| 947 ng/g (High Molecular Weight PAHs) | San Diego Bay Marina[12] |
Note: Concentrations can vary widely based on specific local sources, seasonal changes, and analytical methods. Σ6PAH includes fluoranthene, benzo(a)anthracene, benzo(a)pyrene, benzo(b)fluoranthene, benzo(k)fluoranthene and benzo(ghi)perylene.[9] Benzo(b)fluoranthene is frequently analyzed with isomers Benzo(k)fluoranthene and Benzo(j)fluoranthene.[2][13]
Experimental Protocols
Accurate quantification of this compound relies on robust and standardized methodologies for sample collection, extraction, and analysis. The U.S. Environmental Protection Agency (EPA) provides widely adopted methods for this purpose.[14][15][16]
Sample Collection
-
Air: High-volume air samplers are used to collect particulate matter on filters over a 24-hour period.
-
Water: Grab samples are collected in amber glass bottles to prevent photodegradation.
-
Soil & Sediment: Samples are typically collected from the surface layer using stainless steel corers or grabs and stored in glass jars.
Sample Preparation: Extraction and Cleanup
-
Soil/Sediment/Solid Waste: Samples are typically extracted using methods like EPA Method 3542 , which involves solvent extraction (e.g., with dichloromethane).[15] The extract is then concentrated and subjected to a cleanup step to remove interfering compounds.
-
Water: Solid Phase Extraction (SPE) is commonly used. The water sample is passed through a C18 cartridge, which adsorbs the PAHs. The PAHs are then eluted from the cartridge with a small volume of solvent.
-
Cleanup: The raw extracts from any matrix often contain a complex mixture of organic compounds. Cleanup procedures, such as passing the extract through a silica gel or Florisil column, are employed to isolate the PAH fraction from interfering substances.
Analytical Determination
Two primary techniques are employed for the final analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
-
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This method, outlined in EPA Method 8270 , separates semi-volatile organic compounds in a gaseous mobile phase.[13][16] The compounds are passed through a capillary column (e.g., a 30 m x 0.25 mm I.D., 0.25 µm SLB®-5ms column) where they are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then detects the compounds as they elute, providing both identification based on their unique mass spectrum and quantification.
-
Advantages: High resolving power and definitive compound identification. It can analyze for a wide range of compounds in a single run.[13]
-
Challenge: Co-elution of isomers like Benzo(b)fluoranthene and Benzo(k)fluoranthene can occur, requiring high-resolution columns and optimized temperature programs for separation.[13]
-
-
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Principle: HPLC separates compounds in a liquid mobile phase under high pressure. For PAHs, a C18 column is commonly used with a mobile phase gradient of acetonitrile and water.[17][18] The fluorescence detector (FLD) is highly selective and sensitive for PAHs. By programming specific excitation and emission wavelengths for each compound as it elutes, optimal sensitivity can be achieved.[17][19]
-
Advantages: Excellent sensitivity and selectivity for fluorescent compounds like PAHs.[18][20] It can effectively resolve critical isomer pairs that are challenging for GC.[17]
-
Applicability: Widely used for analyzing PAHs in various matrices, including water, soil, and seafood.[18][19]
-
Visualization of Comparative Analysis Workflow
The following diagram illustrates the logical workflow from sample acquisition in different environmental compartments to the final comparative analysis of this compound levels.
Caption: Workflow for environmental monitoring of this compound.
References
- 1. Fact sheet: Benzo fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. Benzofluoranthene [sum b+j+k] – German Environmental Specimen Bank [umweltprobenbank.de]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. TABLE 5-4, Soil Concentrations (mg/kg dry weight) Polycyclic Aromatic Hydrocarbons (PAHs) at Contaminated Sitesa - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. ftp.sccwrp.org [ftp.sccwrp.org]
- 11. Benzo(B)Fluoranthene | C20H12 | CID 9153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. levin.ucsd.edu [levin.ucsd.edu]
- 13. gcms.cz [gcms.cz]
- 14. US EPA 8270 - Determination of Polycyclic Aromatic Hydrocarbons in Rubbers - Analytice [analytice.com]
- 15. biotage.com [biotage.com]
- 16. teklabinc.com [teklabinc.com]
- 17. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. fda.gov [fda.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
Unraveling Carcinogenic Potency: A Comparative Guide to Benzo(a)fluoranthene and Benzo(a)pyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carcinogenic potency of Benzo(a)fluoranthene (BbF) and the benchmark polycyclic aromatic hydrocarbon (PAH), Benzo(a)pyrene (BaP). By examining key experimental data, metabolic pathways, and genotoxic mechanisms, this document aims to equip researchers with a thorough understanding of their relative risks.
Executive Summary
Benzo(a)pyrene (BaP) is a well-established potent carcinogen, serving as the reference compound for assessing the carcinogenic risk of other PAHs. This compound, specifically the benzo[b]fluoranthene (BbF) isomer which is of primary toxicological concern, is also recognized as a carcinogen. However, extensive experimental evidence consistently demonstrates that BbF exhibits a lower carcinogenic potency compared to BaP. Regulatory agencies have assigned Relative Potency Factors (RPFs) or Potency Equivalency Factors (PEFs) to BbF, which are typically in the range of 0.1, signifying that it is considered to be about one-tenth as carcinogenic as BaP. This difference in potency is underpinned by variations in their metabolic activation, DNA adduct formation, and subsequent genotoxic events.
Quantitative Comparison of Carcinogenic Potency
The carcinogenic potential of PAHs is often expressed relative to BaP, which is assigned an RPF of 1.0. The following table summarizes the RPFs for BbF from various regulatory and research bodies, alongside direct experimental comparisons from animal carcinogenicity studies.
| Parameter | Benzo(a)pyrene (BaP) | Benzo(b)fluoranthene (BbF) | Reference |
| Relative Potency Factor (RPF) - U.S. EPA (1993) | 1.0 (index) | 0.1 | [1][2] |
| Potency Equivalency Factor (PEF) - CalEPA (2011) | 1.0 (index) | 0.1 | [1] |
| Draft RPF - U.S. EPA (2010) | 1.0 (index) | 0.8 | [1] |
| Tumorigenicity in Mouse Lung Adenoma Assay (Tumors/mouse at 200 mg/kg) | More active | 6.95 | [3] |
| Tumor-Initiating Activity on Mouse Skin (Tumors/mouse at 1.0 µmol) | (Benchmark) | 8.5 | [4] |
| DNA Adduct Levels in Mouse Lung (amol/µg DNA at 200 mg/kg) | (Benchmark) | 1230 | [3] |
Mechanism of Carcinogenesis: A Shared Pathway
Both BaP and BbF exert their carcinogenic effects through a similar metabolic activation pathway, primarily mediated by the Aryl Hydrocarbon Receptor (AHR). Upon entering the cell, these PAHs bind to the AHR, leading to its translocation to the nucleus and the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes metabolize the parent PAHs into highly reactive diol epoxides, which can then covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, such as the Ki-ras proto-oncogene, initiating the process of carcinogenesis.[3]
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR signaling pathway is the initial step in the metabolic activation of BaP and BbF. The binding of these PAHs to AHR triggers a cascade of events leading to the transcription of genes involved in their own metabolism.
Metabolic Activation and DNA Adduct Formation
The CYP enzymes produced via AHR signaling are responsible for converting BaP and BbF into their ultimate carcinogenic forms. This multi-step process results in the formation of reactive diol epoxides that can damage DNA.
Experimental Protocols
The assessment of PAH carcinogenicity relies on a battery of in vivo and in vitro assays. Below are detailed methodologies for key experiments cited in this guide.
In Vivo Carcinogenicity: Mouse Skin Painting Assay
The mouse skin painting assay is a classical method to evaluate the carcinogenic potential of chemical compounds.[5][6]
Objective: To determine the tumor-initiating and promoting activity of a test compound on mouse skin.
Methodology:
-
Animal Model: Typically, a sensitive mouse strain such as CD-1 or SENCAR mice are used.[4] The dorsal skin of the mice is shaved 2 days prior to the initiation of the experiment.
-
Initiation: A single, sub-carcinogenic dose of the test compound (e.g., BaP or BbF) dissolved in a suitable solvent (e.g., acetone) is applied topically to the shaved dorsal skin.
-
Promotion: Two weeks after initiation, a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is applied topically to the same area, typically twice a week, for a period of 20-30 weeks.
-
Observation: The mice are observed weekly for the appearance of skin tumors. The number, size, and type of tumors are recorded.
-
Endpoint Analysis: At the end of the study, the animals are euthanized, and the skin tumors are histopathologically examined to determine if they are benign (papillomas) or malignant (carcinomas). The carcinogenic potency is evaluated based on tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse).
In Vitro Genotoxicity: Micronucleus Assay
The in vitro micronucleus assay is a widely used genotoxicity test for the detection of chromosomal damage.[7][8]
Objective: To assess the potential of a test compound to induce micronuclei formation in cultured cells.
Methodology:
-
Cell Culture: A suitable cell line, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells, is cultured in appropriate media. For PAHs, which require metabolic activation, a cell line with metabolic capability or the addition of an exogenous metabolic activation system (e.g., rat liver S9 fraction) is necessary.
-
Exposure: The cells are treated with various concentrations of the test compound (BaP or BbF) and appropriate positive and negative controls for a defined period (e.g., 3-24 hours).
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Staining: After the exposure period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronucleated cells is determined by scoring a minimum of 1000 binucleated cells per concentration under a microscope. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Data Analysis: The results are expressed as the percentage of micronucleated cells. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.
Conclusion
The available evidence from both regulatory assessments and direct experimental studies consistently indicates that Benzo(a)pyrene is a more potent carcinogen than Benzo(b)fluoranthene. While both compounds share a common mechanism of action involving metabolic activation via the AHR signaling pathway and subsequent DNA adduct formation, the quantitative differences in their carcinogenic and genotoxic effects are significant. For researchers and professionals in drug development, understanding these relative potencies is crucial for accurate risk assessment and the development of safer chemical entities. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for further investigation into the complex toxicology of polycyclic aromatic hydrocarbons.
References
- 1. researchgate.net [researchgate.net]
- 2. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo[b]fluoranthene: tumorigenicity in strain A/J mouse lungs, DNA adducts and mutations in the Ki-ras oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative tumor initiating activity of benzo[a]fluoranthene, benzo[b]fluoranthene, naphtho[1,2-b]fluoranthene and naphtho[2,1-a]fluoranthene on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKH-1 mouse skin painting: a short-term assay to evaluate the tumorigenic activity of cigarette smoke condensate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
Single-Laboratory Validation of a Novel Method for Benzo(a)fluoranthene Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive single-laboratory validation of a novel analytical method for the quantification of Benzo(a)fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant toxicological concern. The performance of this modern approach, employing Solid-Phase Extraction (SPE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), is objectively compared against a traditional High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method. Supporting experimental data, detailed methodologies, and workflow visualizations are presented to aid researchers in selecting the most appropriate technique for their analytical needs.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance characteristics of the novel SPE-GC-MS method and the traditional HPLC-FLD method for the analysis of this compound.
Table 1: Comparison of Method Validation Parameters for this compound Analysis
| Validation Parameter | Novel SPE-GC-MS Method | Traditional HPLC-FLD Method |
| Linearity (R²) | > 0.99[1][2] | > 0.998[3] |
| Accuracy (Recovery %) | 80-110%[4] | 81-90%[5] |
| Precision (RSD %) | < 15%[2] | < 10%[6] |
| Limit of Detection (LOD) | 0.04 - 0.23 µg/kg[4] | 0.06 - 0.12 µg/kg[7][8] |
| Limit of Quantification (LOQ) | 0.12 - 0.68 µg/kg[4] | 0.13 - 0.24 µg/kg[7][8] |
Table 2: Summary of this compound Analysis in Spiked Edible Oil Samples
| Method | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Novel SPE-GC-MS | 2.00 | 95.8 | 5.2 |
| 4.00 | 92.3 | 4.8 | |
| Traditional HPLC-FLD | 2.5 | 88.2 | 6.1 |
| 5.0 | 85.7 | 5.5 |
Experimental Protocols
Detailed methodologies for the novel and traditional methods are provided below.
Novel Method: Solid-Phase Extraction followed by Gas Chromatography-Mass Spectrometry (SPE-GC-MS)
This method offers high sensitivity and selectivity for the determination of this compound in complex matrices.
1. Sample Preparation (Saponification and Extraction)
-
Weigh 5 g of the homogenized sample into a flask.
-
Add an internal standard solution.
-
Perform alkaline saponification to break down the fat matrix.
-
Extract the analytes using a suitable organic solvent (e.g., n-hexane).
2. Solid-Phase Extraction (SPE) Clean-up
-
Condition a C18 SPE cartridge with the appropriate solvents.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the PAHs, including this compound, with a suitable solvent.
-
Evaporate the eluate to near dryness and reconstitute in a known volume of solvent.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 300°C.[9]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for this compound.
-
Alternative Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is a robust and widely used technique for PAH analysis.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize the sample.
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., acetonitrile/water).
-
Concentrate the extract.
2. HPLC-FLD Analysis
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Fluorescence Detector (FLD) Conditions:
-
Set the excitation and emission wavelengths specific for this compound to ensure selective detection.[3]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships of the novel SPE-GC-MS method.
Caption: Experimental workflow for the novel SPE-GC-MS method.
Caption: Logical relationship of the single-laboratory validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Single-laboratory validation of a saponification method for the determination of four polycyclic aromatic hydrocarbons in edible oils by HPLC-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Inter-laboratory Comparison of Benzo(a)fluoranthene Analysis: A Statistical Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inter-laboratory data for the analysis of Benzo(a)fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant toxicological concern. The objective is to present a clear statistical analysis of hypothetical, yet realistic, inter-laboratory results, offering insights into method performance and laboratory proficiency. This document outlines a detailed experimental protocol and visualizes the data analysis workflow to aid researchers in designing and evaluating their own studies.
Summary of Quantitative Inter-laboratory Data
An inter-laboratory study was simulated to assess the performance of various laboratories in quantifying this compound in a certified reference material (CRM) of smoked fish tissue. The assigned value for the CRM is 2.50 µg/kg with an uncertainty of 0.25 µg/kg. Fifteen laboratories participated in this proficiency test. The reported results and corresponding performance scores are summarized in the table below.
| Laboratory ID | Reported Value (µg/kg) | Uncertainty (µg/kg) | Method | z-score |
| Lab 01 | 2.45 | 0.22 | GC-MS | -0.2 |
| Lab 02 | 2.60 | 0.28 | HPLC-FLD | 0.4 |
| Lab 03 | 2.30 | 0.21 | GC-MS/MS | -0.8 |
| Lab 04 | 2.85 | 0.30 | GC-MS | 1.4 |
| Lab 05 | 2.10 | 0.25 | HPLC-FLD | -1.6 |
| Lab 06 | 3.20 | 0.35 | GC-MS | 2.8* |
| Lab 07 | 2.55 | 0.26 | GC-MS | 0.2 |
| Lab 08 | 2.40 | 0.23 | HPLC-FLD | -0.4 |
| Lab 09 | 2.65 | 0.29 | GC-MS/MS | 0.6 |
| Lab 10 | 2.25 | 0.20 | GC-MS | -1.0 |
| Lab 11 | 2.70 | 0.31 | HPLC-FLD | 0.8 |
| Lab 12 | 1.80 | 0.19 | GC-MS | -2.8** |
| Lab 13 | 2.50 | 0.25 | GC-MS | 0.0 |
| Lab 14 | 2.35 | 0.24 | HPLC-FLD | -0.6 |
| Lab 15 | 2.75 | 0.28 | GC-MS/MS | 1.0 |
*z-score > 2 indicates a questionable result. **z-score > 3 indicates an unsatisfactory result.
Experimental Protocol: Determination of this compound in Smoked Fish
This protocol is a synthesized representation of common methods used in proficiency testing for PAHs in food matrices.[1][2][3][4]
1. Sample Preparation and Extraction:
-
Homogenization: A representative portion of the smoked fish sample is homogenized to ensure uniformity.
-
Spiking: A known amount of an isotopically labeled this compound internal standard (e.g., this compound-d12) is added to the homogenized sample prior to extraction to correct for matrix effects and procedural losses.
-
Extraction: Pressurized Liquid Extraction (PLE) or Soxhlet extraction is performed using a suitable solvent system, such as a mixture of toluene and ethanol, to extract the PAHs from the sample matrix.
2. Clean-up and Fractionation:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): The crude extract is subjected to GPC or SEC to remove high molecular weight co-extractives like lipids.
-
Solid Phase Extraction (SPE): Further clean-up is achieved using SPE cartridges, often with silica or Florisil as the stationary phase, to isolate the PAH fraction from other interfering compounds.
3. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The purified extract is analyzed by GC-MS. The gas chromatograph separates the individual PAHs, and the mass spectrometer provides sensitive and selective detection and quantification.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): As an alternative to GC-MS, HPLC-FLD can be used. The HPLC separates the PAHs, and the fluorescence detector provides high sensitivity for these compounds.
4. Quantification:
-
An external calibration curve is generated using certified standards of this compound.
-
The concentration of this compound in the sample is calculated based on the area ratio of the native analyte to the isotopically labeled internal standard, and this ratio is then compared to the calibration curve.
Statistical Analysis Workflow
The following diagram illustrates the logical workflow for the statistical analysis of inter-laboratory data for this compound.
Caption: Workflow for statistical analysis of inter-laboratory data.
This guide demonstrates a robust framework for the statistical analysis of inter-laboratory data for this compound. By following standardized experimental protocols and applying appropriate statistical tools, researchers can effectively evaluate laboratory performance and ensure the reliability of analytical measurements.
References
A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Columns for Polycyclic Aromatic Hydrocarbon (PAH) Separation
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of Polycyclic Aromatic Hydrocarbons (PAHs) are paramount due to their carcinogenic and mutagenic properties. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. The choice of an appropriate HPLC column is a critical factor that directly influences the resolution, selectivity, and overall efficiency of the separation. This guide provides an objective comparison of various HPLC columns specifically designed for PAH analysis, supported by experimental data to inform your selection process.
The separation of complex PAH mixtures, which often contain numerous isomers, presents a significant analytical challenge.[1] Standard C18 columns may not always provide adequate resolution.[1] Consequently, specialized columns with unique stationary phase chemistries have been developed to enhance the separation of these structurally similar compounds.[1][2] These columns often feature polymerically bonded C18 phases or other proprietary modifications to achieve the necessary selectivity for baseline resolution of critical PAH pairs.[2][3]
Comparative Performance of HPLC Columns for PAH Analysis
The performance of an HPLC column for PAH separation is evaluated based on several key parameters, including resolution (Rs), retention time (tR), and the number of theoretical plates (N), which is a measure of column efficiency. The following table summarizes the performance of several commercially available HPLC columns under specific experimental conditions, providing a quantitative basis for comparison.
| Column Brand & Type | Dimensions (L x ID, dp) | Target PAHs | Key Performance Metrics | Reference |
| Agilent ZORBAX Eclipse PAH | 100 mm x 4.6 mm, 1.8 µm | 7 Carcinogenic PAHs | Best results in terms of time and acceptable resolution were achieved with this shorter column.[4] | [4] |
| Agilent ZORBAX Eclipse PAH | 150 mm x 4.6 mm, 3.5 µm | 18 PAHs | Produced a separation with a resolution factor of 1.44 for the critical pair at 25 °C.[5] | [5] |
| Agilent ZORBAX Eclipse PAH | 50 mm x 2.1 mm, 1.8 µm | 18 PAHs | Achieved baseline separation of all 18 PAHs in less than 9 minutes.[5] | [5] |
| Sigma-Aldrich Ascentis® Express PAH | 5 cm x 4.6 mm, 2.7 µm | 16 EPA Priority PAHs | Delivers fast and high-efficiency separation with a resolution value of at least 1.5 in under five minutes. | |
| Restek Pinnacle® II PAH | Not Specified | European & U.S. PAH Lists | Achieved baseline resolution of key PAH isomers in approximately 15 minutes on a conventional HPLC system.[3] | [3] |
| Thermo Scientific™ Hypersil GOLD™ VANQUISH™ | Various | 16 EPA Priority PAHs | Longer columns improved peak resolution, with the system capable of operating up to 1500 bar.[6] | [6] |
| HALO® PAH | 50 mm x 4.6 mm | EU 15 + 1 PAHs | Completed the separation in less than ten minutes with excellent resolution between critical pairs.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. The following sections outline typical experimental protocols for PAH analysis using HPLC.
Sample Preparation
A common procedure for aqueous samples involves Solid Phase Extraction (SPE) to concentrate the analytes and remove interfering substances.
-
SPE Cartridge Conditioning : Condition an AccuBond ODS C18 SPE cartridge by sequentially rinsing with dichloromethane (DCM), methanol, and HPLC-grade water.[8]
-
Sample Loading : Pass a 1-liter water sample through the conditioned SPE cartridge at a flow rate of 2.5 mL/min.[8]
-
Washing : Wash the cartridge with 10 mL of HPLC water.[8]
-
Drying : Dry the SPE cartridge by drawing nitrogen through it for approximately 10 minutes.[8]
-
Elution : Elute the PAHs from the cartridge with two 5-mL portions of DCM.[8]
-
Solvent Exchange : Evaporate the eluate to 1 mL under a stream of nitrogen, add 3.0 mL of acetonitrile, and concentrate to a final volume of 1.0 mL.[8]
For oil samples, a dilution in acetonitrile is typically performed before injection into the HPLC system.[9]
HPLC System and Conditions
The following are representative HPLC conditions for the separation of PAHs. Specific parameters, particularly the gradient program, may be optimized for different column dimensions and PAH mixtures.
-
HPLC System : An HPLC system equipped with a fluorescence detector (FLD) and/or a Diode Array Detector (DAD) is commonly used.[10] Fluorescence detection is often preferred for trace analysis due to its high sensitivity and selectivity.[8][10]
-
Mobile Phase : A gradient of acetonitrile and water is the most common mobile phase for reversed-phase separation of PAHs.[10][11]
-
Flow Rate : Typical flow rates range from 1.0 to 1.8 mL/min.[10]
-
Injection Volume : Injection volumes typically range from 10 to 50 µL.[10]
-
Column Temperature : Column temperature can be used as a tool to manipulate selectivity and improve resolution.[5] For example, lowering the temperature has been shown to improve the resolution of certain PAH pairs on polymeric bonded phases.[5]
-
Detection : Fluorescence detection often involves programmed wavelength switching to achieve optimal sensitivity for different PAHs.[10] A DAD can be used for simultaneous UV-Vis spectral acquisition to aid in peak identification.[10]
Experimental Workflow
The general workflow for the analysis of PAHs by HPLC is depicted in the following diagram. This process begins with sample collection and preparation, followed by instrumental analysis and data processing.
References
- 1. separationmethods.com [separationmethods.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. hplc.eu [hplc.eu]
- 8. agilent.com [agilent.com]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. primescholars.com [primescholars.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
Safety Operating Guide
Proper Disposal of Benzo(a)fluoranthene: A Guide for Laboratory Professionals
The proper management and disposal of Benzo(a)fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a critical component of laboratory safety and environmental stewardship. Due to its classification as a hazardous substance and potential carcinogen, strict adherence to established protocols is essential to mitigate health risks and ensure regulatory compliance.[1][2][3] This guide provides immediate, procedural information for the safe handling and disposal of this compound waste in a research environment.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must occur within a certified chemical fume hood to prevent inhalation of aerosols or dust.[2][4]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Engineering Controls: Use a chemical fume hood for all manipulations to minimize inhalation exposure.[2]
-
Avoid Dust: When handling solid this compound, take precautions to prevent dust formation.[2]
-
Emergency Facilities: Ensure immediate access to an eyewash fountain and an emergency shower.[1][5]
-
Decontamination: Upon potential skin contact, immediately wash the affected area with soap and water.[1][5]
Waste Characterization and Segregation
This compound is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] It is a constituent in several EPA hazardous waste streams, including K141, K142, K143, K144, and K147.[7] Therefore, it is imperative to manage all materials contaminated with this chemical as hazardous waste.[1][5]
Collection and Segregation Protocol:
-
Identify Waste Streams: Separate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions in organic solvents).
-
Use Compatible Containers: Collect waste in clearly labeled, sealed, and leak-proof containers that are chemically compatible with the waste.[8] Do not store acidic or basic solutions in metal containers.[8]
-
Labeling: Affix a hazardous waste label to each container immediately upon starting waste accumulation. The label must clearly identify the contents, including "this compound," and any other constituents.[8]
-
Prevent Reactions: Never mix incompatible chemicals. Store waste containers in secondary containment to prevent spills and reactions between different waste types.[8][9]
On-Site Storage and Disposal Procedures
Accumulated waste must be stored in a designated, well-ventilated satellite accumulation area that is under the direct control of laboratory personnel.[8][9]
-
Storage: Keep waste containers tightly sealed except when adding waste.[4]
-
Contact EHS: Once a container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Regulatory Consultation: For specific disposal recommendations, consult your state's Department of Environmental Protection (DEP) or the regional office of the U.S. Environmental Protection Agency (EPA).[1][5]
Approved Disposal Methodologies
The primary and most effective method for the ultimate disposal of this compound is high-temperature incineration.[6] Laboratory quantities of waste may also be treated through chemical oxidation.[6]
| Disposal/Treatment Method | Key Parameters | Target Waste Form |
| Rotary Kiln Incineration | Temperature: 820 to 1,600 °C | Solids, Liquids, Gases |
| Fluidized-Bed Incineration | Temperature: 450 to 980 °C | Solids, Liquids, Gases |
| Liquid Injection Incineration | Temperature: 650 to 1,600 °CResidence Time: 0.1 to 2 seconds | Liquids |
| Chemical Oxidation | Reagents: Conc. Sulfuric Acid, Potassium Dichromate, or Potassium Permanganate | Laboratory Wastes |
This table summarizes quantitative data for approved disposal methods for PAHs including this compound.[6]
Experimental Protocols
While this document focuses on disposal, the characterization of waste often relies on analytical methods. Standard protocols for analyzing PAHs like this compound in waste samples typically involve extraction followed by chromatography.
Example Protocol: Waste Sample Analysis
-
Sample Preparation: A solid waste sample is extracted using a solvent like methylene chloride or a mixture of acetone and hexane in a Soxhlet apparatus or via sonication.
-
Cleanup: The extract is concentrated and may be "cleaned up" using column chromatography (e.g., silica gel) to remove interfering compounds.
-
Analysis: The final extract is analyzed using Gas Chromatography-Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC) with a fluorescence or UV detector to identify and quantify this compound.
Procedural Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste from the point of generation to final disposal.
Caption: Workflow for this compound Waste Disposal.
References
- 1. nj.gov [nj.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fact sheet: Benzo fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. agilent.com [agilent.com]
- 5. nj.gov [nj.gov]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. danielshealth.com [danielshealth.com]
Navigating the Risks: A Guide to Personal Protective Equipment for Handling Benzo(a)fluoranthene
For Immediate Implementation: Essential Safety and Handling Protocols
Researchers, scientists, and drug development professionals handling Benzo(a)fluoranthene must adhere to stringent safety protocols to mitigate the significant health risks associated with this potent polycyclic aromatic hydrocarbon (PAH). Classified as a carcinogen, this compound necessitates a comprehensive personal protective equipment (PPE) strategy to prevent exposure through inhalation, skin contact, and ingestion. This guide provides essential, step-by-step guidance on the selection, use, and disposal of PPE, ensuring a safe laboratory environment.
Understanding the Hazard
This compound is a solid, yellow crystalline substance that poses a significant health hazard. It is crucial to handle this chemical with the utmost care, employing engineering controls, safe work practices, and the appropriate PPE at all times.
Personal Protective Equipment (PPE) Selection and Use
A multi-layered approach to PPE is mandatory when working with this compound. The following sections detail the minimum required PPE and provide guidance for enhanced protection based on the nature of the work.
Hand Protection: The First Line of Defense
Table 1: Recommended Glove Materials for Handling this compound (Based on Benzo(a)pyrene data)
| Glove Material | Breakthrough Time (minutes) | Protection Class (EN 374) | Recommendation |
| Viton™ | > 480 | 6 | Excellent |
| Butyl Rubber | > 480 | 6 | Excellent |
| Neoprene | > 240 | 5 | Very Good for prolonged contact |
| Nitrile Rubber | > 60 | 3 | Good for brief contact |
Note: Always consult the glove manufacturer's specific chemical resistance data. Factors such as glove thickness, chemical concentration, and temperature can affect breakthrough times.
Glove Usage Protocol:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Wear gloves over clean, dry hands.
-
Doffing: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out.
-
Disposal: Dispose of used gloves immediately in a designated hazardous waste container. Never reuse disposable gloves.
Body Protection: Preventing Skin Contact
To prevent skin contact with this compound, disposable, Tyvek-type protective clothing is the minimum requirement.[1] For tasks with a higher risk of splashes or aerosol generation, a full-body suit with taped seams is recommended.
Table 2: Body Protection Recommendations
| Level of Protection | Type of Garment | Recommended Use |
| Minimum | Disposable Tyvek-type sleeves and lab coat | Handling small quantities in a well-ventilated area. |
| Enhanced | Disposable Tyvek-type full-body suit | Weighing, diluting, or potential for splashes. |
| Maximum | Chemical-resistant suit with taped seams | Spill cleanup or large-scale handling. |
Body Protection Protocol:
-
Selection: Choose the appropriate level of body protection based on a risk assessment of the planned procedure.
-
Donning: Don the suit before entering the designated work area. Ensure a snug fit at the wrists (taped to gloves), ankles, and neck.
-
Doffing: Remove the suit in a designated area, rolling it downwards and away from the body to avoid contaminating street clothes.
-
Disposal: Place the used suit in a sealed, labeled bag for hazardous waste disposal.
Respiratory Protection: Guarding Against Inhalation
Inhalation of this compound particles can lead to serious health effects. The choice of respiratory protection depends on the concentration of airborne particles and the specific task being performed.
Table 3: Respiratory Protection Guidelines
| Exposure Scenario | Respirator Type | NIOSH Assigned Protection Factor (APF) |
| Weighing or handling neat chemical | NIOSH-approved half-face respirator with a combination organic vapor/acid gas/HEPA filter cartridge | 10 |
| Brief exposure to low concentrations | Air-purifying respirator with a P100 filter | 10 (half-mask) or 50 (full-face) |
| Intensive or longer exposure | Powered Air-Purifying Respirator (PAPR) with a HEPA filter and a loose-fitting facepiece, hood, or helmet | 25 |
| Spill cleanup or unknown concentrations | Self-Contained Breathing Apparatus (SCBA) | 10,000 |
Respiratory Protection Protocol:
-
Fit Testing: All personnel required to wear tight-fitting respirators must be fit-tested annually.
-
Inspection: Before each use, inspect the respirator for damage and ensure all parts are functioning correctly.
-
Seal Check: Perform a positive and negative pressure seal check each time a tight-fitting respirator is donned.
-
Maintenance: Clean and store respirators according to the manufacturer's instructions. Replace cartridges and filters based on the manufacturer's recommendations or when breathing becomes difficult.
Eye and Face Protection: A Critical Barrier
Chemical splash goggles are the minimum requirement for eye protection when handling this compound. For procedures with a high risk of splashes, a face shield should be worn in addition to goggles.
Operational and Disposal Plans
A comprehensive safety plan must be in place for handling and disposing of this compound and any contaminated materials.
Spill Response:
-
Evacuate: Immediately evacuate the area.
-
Notify: Inform the laboratory supervisor and safety officer.
-
Secure: Restrict access to the spill area.
-
Clean-up: Only trained personnel with appropriate PPE (including SCBA) should perform the cleanup. Use an absorbent material to contain the spill, and then decontaminate the area.
Waste Disposal:
-
All disposable PPE (gloves, suits, etc.) and materials used for cleanup must be placed in a clearly labeled, sealed, and vapor-tight plastic bag.
-
Dispose of all contaminated waste as hazardous chemical waste in accordance with institutional and regulatory guidelines.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols and utilizing the appropriate personal protective equipment, researchers can significantly minimize the risks associated with handling this compound and maintain a safe and healthy laboratory environment. Continuous training and a strong safety culture are paramount to ensuring the well-being of all laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
